PBA-1106
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H52N2O8 |
|---|---|
分子量 |
700.9 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[[(2R)-3-[3,4-bis(phenylmethoxy)phenoxy]-2-hydroxypropyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C41H52N2O8/c44-37(30-42-21-23-46-25-27-48-28-26-47-24-22-43-41(45)18-10-17-34-11-4-1-5-12-34)33-49-38-19-20-39(50-31-35-13-6-2-7-14-35)40(29-38)51-32-36-15-8-3-9-16-36/h1-9,11-16,19-20,29,37,42,44H,10,17-18,21-28,30-33H2,(H,43,45)/t37-/m1/s1 |
InChI 键 |
VGJRWZGYZGURSX-DIPNUNPCSA-N |
产品来源 |
United States |
Foundational & Exploratory
PBA-1106: A Technical Guide to an AUTOTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is a novel chemical entity belonging to the class of AUTOphagy-TArgeting Chimeras (AUTOTACs). These bifunctional molecules are at the forefront of targeted protein degradation, offering a distinct and complementary approach to proteolysis-targeting chimeras (PROTACs). Unlike PROTACs, which utilize the ubiquitin-proteasome system, AUTOTACs harness the cell's own autophagy-lysosome pathway to eliminate protein targets. This compound is specifically designed to target and degrade misfolded and aggregated proteins, which are hallmarks of numerous neurodegenerative diseases and other proteinopathies.[1][2][3]
This compound is structurally composed of two key moieties: a "warhead" derived from 4-phenylbutyric acid (PBA) that recognizes and binds to exposed hydrophobic regions characteristic of misfolded proteins, and a high-affinity ligand that specifically engages the ZZ domain of the p62/SQSTM1 autophagy receptor.[1][4] This dual-binding mechanism allows this compound to act as a molecular bridge, effectively tethering pathogenic protein aggregates to the autophagy machinery for their subsequent clearance.
Mechanism of Action
The mechanism of action of this compound is centered on the allosteric activation and functional modulation of the p62/SQSTM1 protein, a key receptor in selective autophagy. In its basal state, p62 exists as a dormant monomer. The binding of the this compound p62-ligand to the ZZ domain of p62 induces a conformational change that promotes its self-oligomerization.[1][2][5]
This oligomerization is a critical activation step, leading to the formation of p62 bodies. Concurrently, the PBA warhead of this compound binds to misfolded protein aggregates, such as mutant tau.[3][6] This brings the protein cargo into the vicinity of the activated p62 oligomers, facilitating their sequestration. These p62-cargo complexes are then recognized by LC3-positive autophagosomal membranes, leading to their engulfment and the formation of autophagosomes. Finally, the autophagosomes fuse with lysosomes, where the entrapped protein aggregates are degraded by lysosomal hydrolases.[1] This process of enhanced autophagic flux specifically targets and clears pathogenic protein species.[1][5]
Signaling Pathway Diagram
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
PBA-1106: An In-Depth Technical Guide to a Novel Autophagy-Targeting Chimera (AUTOTAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. While proteolysis-targeting chimeras (PROTACs) have demonstrated significant success by hijacking the ubiquitin-proteasome system, their efficacy is limited for degradation-resistant protein aggregates, a hallmark of many neurodegenerative diseases. Autophagy-targeting chimeras (AUTOTACs) represent a promising alternative, harnessing the cell's own autophagic machinery to clear these pathological proteins. This technical guide provides a comprehensive overview of PBA-1106, a novel AUTOTAC designed to target misfolded proteins for degradation via the autophagy-lysosome system. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
Introduction to this compound and the AUTOTAC Platform
This compound is a bifunctional small molecule that operates on the AUTOTAC platform. It is composed of two key moieties connected by a linker:
-
A "warhead" ligand: This component, derived from 4-phenylbutyric acid (PBA), a known chemical chaperone, selectively binds to exposed hydrophobic regions of misfolded and aggregated proteins.
-
An autophagy-targeting ligand: This ligand is designed to bind to the ZZ domain of the autophagy receptor protein p62/SQSTM1.
The overarching strategy of the AUTOTAC platform is to create a bridge between a target protein of interest and the autophagy machinery, thereby earmarking the target for lysosomal degradation.[1][2][3]
Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated molecular events that culminate in the clearance of protein aggregates.
-
Target Engagement: The PBA warhead of this compound first recognizes and binds to misfolded protein aggregates.
-
p62 Recruitment and Activation: The autophagy-targeting ligand of this compound simultaneously binds to the ZZ domain of p62. This binding event induces a conformational change in p62, leading to its activation.
-
p62 Oligomerization: Activated p62 molecules then self-oligomerize, forming larger protein clusters that sequester the targeted misfolded protein aggregates.[4][5][6] This oligomerization is a critical step for efficient cargo sequestration.
-
Autophagosome Formation: The p62 oligomers, now laden with the protein aggregate cargo, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the forming autophagosome membrane. This interaction is facilitated by the LIR (LC3-interacting region) of p62.
-
Lysosomal Degradation: The completed autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the misfolded proteins and p62, is degraded by lysosomal hydrolases. This compound is then released and can participate in further rounds of degradation.[3]
This process not only removes toxic protein aggregates but also enhances the overall autophagic flux within the cell.
Quantitative Data Summary
The efficacy of this compound has been quantified in cellular models of tauopathy, a class of neurodegenerative diseases characterized by the aggregation of the tau protein. The following table summarizes the key performance metrics for this compound in the degradation of mutant tau.
| Compound | Target | Cell Line | DC50 | Dmax (24 hr) | Reference |
| This compound | Mutant Tau (P301L) | SH-SY5Y | ~1–10 nM | 100 nM | [4] |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | 0.71 nM | 100 nM | [7] |
-
DC50 (Degradation Concentration 50): The concentration of the compound at which 50% of the target protein is degraded.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro p62 Oligomerization Assay
This assay assesses the ability of this compound to induce the self-oligomerization of p62, a key step in its mechanism of action.
Materials:
-
HEK293T cells
-
Expression vector for p62
-
Transfection reagent
-
This compound
-
Lysis Buffer: 1% Triton X-100 in PBS with protease inhibitors
-
SDS-PAGE reagents
-
Anti-p62 antibody
-
Western blot equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect cells with a p62 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express p62 for 24-48 hours.
-
-
Compound Treatment:
-
Treat the p62-expressing cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1% Triton X-100 lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to separate the Triton X-100 soluble and insoluble fractions. The oligomerized p62 is expected to be in the insoluble pellet.
-
-
Western Blot Analysis:
-
Resuspend the insoluble pellet in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p62.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system. An increase in the amount of p62 in the insoluble fraction indicates compound-induced oligomerization.
-
Autophagic Flux Assay by Western Blot
This assay measures the rate of autophagic degradation by monitoring the levels of key autophagy markers, LC3 and p62, in the presence and absence of a lysosomal inhibitor.
Materials:
-
HeLa or SH-SY5Y cells
-
This compound
-
Lysosomal inhibitor (e.g., Hydroxychloroquine (HCQ) or Bafilomycin A1)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE reagents
-
Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa or SH-SY5Y cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration. For autophagic flux analysis, include four treatment groups:
-
Vehicle control
-
This compound alone
-
Lysosomal inhibitor alone (e.g., 10 µM HCQ for the last 4-6 hours of culture)
-
This compound and lysosomal inhibitor
-
-
Optionally, include a proteasome inhibitor like MG132 (1 µM for 24 hours) to assess the degradation of ubiquitinated aggregates.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands effectively.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize and quantify the band intensities.
-
-
Data Analysis:
-
LC3: An increase in the LC3-II to LC3-I ratio upon this compound treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates an increased autophagic flux.
-
p62: A decrease in p62 levels with this compound treatment, which is rescued in the presence of a lysosomal inhibitor, also signifies enhanced autophagic flux.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. addgene.org [addgene.org]
- 7. youtube.com [youtube.com]
The Role of PBA-1106 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. A novel class of TPD technology, the AUTOphagy-TArgeting Chimera (AUTOTAC), leverages the cellular autophagy-lysosome system to eliminate pathogenic proteins. This technical guide provides an in-depth overview of PBA-1106, a first-in-class AUTOTAC designed to selectively target and degrade mutant tau protein, a key pathological driver in Alzheimer's disease and other tauopathies. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of its operational framework.
Introduction to this compound and the AUTOTAC Platform
This compound is a bifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, this compound and other AUTOTACs engage the autophagy-lysosome pathway. This allows for the degradation of a broader range of targets, including large protein aggregates that are not amenable to proteasomal degradation.
This compound is specifically designed to recognize and bind to misfolded, aggregation-prone mutant tau proteins.[1][2] Its unique chimeric structure consists of two key moieties:
-
A Target-Binding Ligand (TBL): In the case of this compound, the TBL is derived from 4-phenylbutyric acid (PBA), an FDA-approved chemical chaperone known to selectively recognize and bind to the exposed hydrophobic regions characteristic of misfolded proteins.[2]
-
An Autophagy-Targeting Ligand (ATL): This portion of the molecule is designed to engage the autophagy receptor protein p62/SQSTM1, a key player in selective autophagy.[2]
By simultaneously binding to both the mutant tau protein and the p62 receptor, this compound acts as a molecular bridge, effectively flagging the pathogenic protein for engulfment by autophagosomes and subsequent degradation within lysosomes.
Quantitative Performance of this compound
The efficacy of this compound in degrading its target has been quantified in cellular models. The following table summarizes the key performance metrics for this compound and its related compound, PBA-1105.
| Compound | Target | Cell Line | DC50 (nM) | Dmax, 24 hr (nM) | Notes |
| This compound | Mutant Tau (P301L) | SH-SY5Y | ~1–10 | 100 | A hook effect was observed at higher concentrations.[2] |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | ~1–10 | 100 | A hook effect was observed at higher concentrations.[2] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum degradation of the target protein observed.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of this compound involves a series of orchestrated molecular events that culminate in the clearance of mutant tau.
-
Target Recognition: The 4-PBA moiety of this compound selectively binds to misfolded mutant tau aggregates.
-
p62 Engagement and Activation: The autophagy-targeting ligand of this compound binds to the ZZ domain of the p62 autophagy receptor.[2]
-
Induction of p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization.[2]
-
Cargo Sequestration: The oligomerized p62, now linked to the mutant tau via this compound, forms larger bodies that sequester the pathogenic protein aggregates.
-
Autophagosome Recruitment: The p62 bodies, laden with their cargo, are recognized by and incorporated into developing autophagosomes.
-
Lysosomal Fusion and Degradation: The autophagosomes fuse with lysosomes, and the acidic environment and hydrolytic enzymes within the lysosome degrade the mutant tau protein.
Signaling Pathway of this compound-Mediated Autophagy
Caption: Signaling pathway of this compound in mediating the degradation of mutant tau via autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro p62 Oligomerization Assay
This assay is crucial for demonstrating the ability of this compound to induce the self-oligomerization of the p62 receptor, a key step in its mechanism of action.
Objective: To assess the ability of this compound to induce p62 oligomerization.
Materials:
-
HEK293T cells
-
This compound and control compounds
-
Cell lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Antibodies: anti-p62
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with this compound or control compounds at the desired concentrations for the specified duration.
-
Lyse the cells and collect the protein extracts.
-
Perform non-denaturing PAGE to separate protein complexes based on size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-p62 antibody to visualize the different oligomeric states of p62.
-
Analyze the results to determine the extent of p62 oligomerization in the presence of this compound compared to controls.
Immunoblotting for Autophagic Flux
This experiment measures the rate of autophagic degradation, providing evidence that this compound enhances the overall process of autophagy.
Objective: To measure the autophagic flux in cells treated with this compound.
Materials:
-
HEK293T cells
-
PBA-1105 (a related compound for which this protocol is detailed)
-
MG132 (proteasome inhibitor)
-
Hydroxychloroquine (HCQ, autophagy inhibitor)
-
Cell lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Antibodies: anti-ubiquitin, anti-LC3, anti-p62
Procedure:
-
Treat HEK293T cells with MG132 to induce the accumulation of ubiquitinated protein aggregates.
-
Co-treat the cells with PBA-1105 and either DMSO (control) or HCQ.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membranes with antibodies against ubiquitin, LC3, and p62.
-
Quantify the protein levels. An increase in the levels of LC3-II and p62 in the presence of HCQ compared to its absence indicates an increased autophagic flux.
Tau Aggregation and Degradation Assay
This assay directly assesses the primary function of this compound: the degradation of mutant tau aggregates.
Objective: To determine the efficacy of this compound in degrading mutant tau aggregates.
Materials:
-
SH-SY5Y cells stably expressing mutant tau (e.g., P301L)
-
This compound and control compounds
-
Cell lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Antibodies: anti-tau
Procedure:
-
Culture the SH-SY5Y-tauP301L cells.
-
Treat the cells with a range of concentrations of this compound or control compounds for 24 hours.
-
Lyse the cells and measure the total protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-tau antibody.
-
Quantify the levels of tau protein in each treatment group relative to the vehicle control to determine the extent of degradation.
Experimental Workflow for Evaluating this compound
Caption: A generalized experimental workflow for the evaluation of this compound's efficacy.
Logical Framework of the AUTOTAC Mechanism
The AUTOTAC platform, exemplified by this compound, operates on a clear and logical principle of induced proximity, but with a distinct effector system compared to other TPD technologies.
Logical Relationship of the AUTOTAC Mechanism
Caption: The logical relationship of the core components and processes in the AUTOTAC mechanism.
Conclusion and Future Directions
This compound and the broader AUTOTAC platform represent a promising new frontier in targeted protein degradation. By harnessing the power of the autophagy-lysosome system, these molecules can address challenging targets like protein aggregates, which are implicated in a wide range of neurodegenerative diseases and other proteinopathies. The data presented herein demonstrates the potential of this compound as a tool for research and a lead compound for therapeutic development. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of AUTOTACs for in vivo applications and exploring the full scope of targets amenable to this innovative degradation strategy.
References
The Emergence of AUTOTACs: A Technical Guide to PBA-1106-Mediated Autophagy-Lysosome Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. While proteolysis-targeting chimeras (PROTACs) have demonstrated significant promise by harnessing the ubiquitin-proteasome system, their efficacy can be limited against large protein aggregates implicated in various neurodegenerative diseases. This has spurred the development of novel degradation platforms, among which Autophagy-Targeting Chimeras (AUTOTACs) are rapidly gaining prominence. This technical guide provides an in-depth exploration of PBA-1106, a pioneering AUTOTAC, and its mechanism of activating the autophagy-lysosome pathway for the clearance of pathological protein aggregates. We will delve into the core mechanism of this compound, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the intricate signaling and experimental workflows.
Introduction: The AUTOTAC Platform
The autophagy-lysosome pathway is a fundamental cellular process responsible for the degradation of bulk cytoplasmic contents, including long-lived proteins, damaged organelles, and protein aggregates. The AUTOTAC platform leverages this natural degradation machinery through the design of bifunctional molecules that simultaneously bind to a target protein and an autophagy-related protein, thereby earmarking the target for autophagic clearance.
This compound is a first-in-class AUTOTAC designed to target misfolded and aggregated proteins.[1][2] It is composed of two key moieties: a ligand that recognizes and binds to exposed hydrophobic regions characteristic of misfolded proteins, and an autophagy-targeting ligand that engages the p62/SQSTM1 protein.[3] p62 is a crucial autophagy receptor that recognizes ubiquitinated cargo and facilitates its delivery to the autophagosome for subsequent lysosomal degradation.[3]
Core Mechanism of this compound Action
The primary mechanism of action of this compound revolves around its ability to induce the self-oligomerization of the p62 protein.[1][2] In its basal state, p62 exists as a dormant monomer. The autophagy-targeting component of this compound binds to the ZZ domain of p62, inducing a conformational change that promotes its self-assembly into higher-order oligomers.[3][4] This oligomerization is a critical activation step, as it enhances the avidity of p62 for its cargo and facilitates its interaction with LC3-II on the burgeoning autophagosome membrane.[3]
By clustering p62, this compound effectively creates a scaffold for the recruitment of ubiquitinated protein aggregates, which are recognized by the UBA domain of p62. This co-localization of the cargo and the activated autophagy receptor at the site of autophagosome formation significantly enhances the efficiency of autophagic clearance.[3]
Quantitative Data on AUTOTAC Performance
While specific quantitative degradation data for this compound is emerging, studies on the closely related AUTOTAC, PBA-1105, provide a strong indication of the potency of this class of molecules. PBA-1105 has been shown to be highly effective in degrading mutant tau, a protein implicated in several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia.[5]
| Compound | Target Protein | Cell Line | DC50 | Dmax (at 100 nM) | Reference |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | ~1-10 nM | Not Specified | [3] |
| PBA-1105 | Mutant Tau | Not Specified | 0.71 nM | Not Specified | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating the efficacy of protein degraders.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug development. The following section provides detailed protocols for the key assays used to characterize the activity of this compound.
In Vitro p62 Oligomerization Assay
This assay is fundamental to confirming the primary mechanism of action of this compound.
Objective: To determine if this compound can induce the self-oligomerization of p62 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged p62
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Anti-p62 antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the FLAG-p62 expression vector using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1% Triton X-100 lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions.
-
-
Western Blotting:
-
Analyze both the soluble and insoluble fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with anti-FLAG and anti-p62 antibodies.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Expected Outcome: An increase in the amount of p62 in the Triton X-100 insoluble fraction in this compound-treated cells compared to the vehicle control, indicating induced oligomerization and aggregation.
Autophagic Flux Assay (LC3-II Western Blot)
This assay measures the rate of autophagy, providing a quantitative measure of this compound's effect on the pathway.
Objective: To quantify the change in autophagic flux upon treatment with this compound by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Materials:
-
HeLa or SH-SY5Y cells
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Anti-LC3 antibody
-
Anti-p62 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations.
-
In the final hours of treatment (e.g., last 2-4 hours), add a lysosomal inhibitor to a subset of the wells. This will block the degradation of autophagosomes, allowing for the accumulation of LC3-II.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Block and probe with anti-LC3, anti-p62, and loading control antibodies.
-
Detect with a chemiluminescence system.
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an enhanced autophagic flux. A decrease in p62 levels is also indicative of increased autophagic degradation.
mCherry-GFP-LC3 Autophagic Flux Assay
This fluorescence-based assay provides a visual and quantifiable measure of autophagosome maturation into autolysosomes.
Objective: To visualize and quantify autophagic flux by monitoring the processing of the tandem mCherry-GFP-LC3 reporter.
Principle: The mCherry-GFP-LC3 reporter fluoresces yellow (merged green and red) in neutral pH environments like the autophagosome. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce red. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the mCherry-GFP-LC3 reporter.
-
-
Treatment and Imaging:
-
Treat cells with this compound.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increased ratio of red to yellow puncta indicates enhanced autophagic flux.
-
Conclusion and Future Directions
This compound and the broader AUTOTAC platform represent a significant advancement in the field of targeted protein degradation. By harnessing the power of the autophagy-lysosome pathway, these molecules offer a promising strategy for clearing the protein aggregates that are pathogenic hallmarks of many neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this compound and other novel AUTOTACs. As research in this area continues to expand, the optimization of linker chemistry, the identification of new autophagy-targeting ligands, and the exploration of novel target proteins will undoubtedly pave the way for the development of a new generation of therapeutics for a wide range of debilitating diseases.
References
The Bifunctional Nature of PBA-1106: A Technical Guide to a Novel AUTOTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PBA-1106, a novel bifunctional molecule belonging to the class of AUTOphagy-TArgeting Chimeras (AUTOTACs). This compound is engineered for the selective degradation of pathological protein aggregates, with a primary focus on mutant tau protein, a hallmark of various neurodegenerative diseases. This document outlines the core mechanism of action, presents key preclinical data, details experimental protocols for its evaluation, and provides visual representations of its operational pathways.
Core Concept: The AUTOTAC Platform
The AUTOTAC platform represents a significant advancement in targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs harness the cellular autophagy-lysosome pathway to eliminate unwanted proteins. These bifunctional molecules consist of a "warhead" ligand that binds to the protein of interest (POI) and an "anchor" ligand that recruits the autophagy receptor protein p62/SQSTM1. This dual engagement facilitates the sequestration of the POI into autophagosomes for subsequent lysosomal degradation.[1][2][3][4]
The Bifunctional Mechanism of this compound
This compound is a chemical entity designed to specifically target and degrade misfolded and aggregation-prone proteins. Its bifunctional nature is central to its mechanism of action.[5] One part of the molecule, the warhead, is derived from 4-phenylbutyric acid (PBA), a chemical chaperone known to selectively recognize and bind to exposed hydrophobic regions that are characteristic of misfolded proteins.[1] The other functional end of this compound is an autophagy-targeting ligand that binds to the ZZ domain of the p62 protein.[1][2]
The binding of this compound to both the target protein and p62 induces a conformational change in p62, promoting its self-oligomerization.[1][5] This process is critical as it initiates the formation of p62 bodies that engulf the target protein. The oligomerization of p62 also exposes its LC3-interacting region (LIR), which then binds to LC3 on the autophagosome membrane, effectively tethering the p62-target protein complex to the autophagic machinery for degradation.[1]
Signaling Pathway of this compound-Mediated Degradation
Quantitative Data on this compound Efficacy
Preclinical studies have demonstrated the potent and selective activity of this compound in degrading mutant tau protein. The following tables summarize key quantitative findings from in vitro experiments.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (24 hr) |
| This compound | Mutant Tau (P301L) | SH-SY5Y | ~1–10 | 100 nM |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | ~1–10 | 100 nM |
Table 1: In vitro degradation efficiency of this compound and its analogue PBA-1105 against mutant tau protein. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximal degradation observed at the specified time point. Data sourced from Ji et al., 2022.[1]
| Treatment Condition | Fold Increase in p62 Puncta |
| Control (Autophagy Inhibition) | 6 ± 2.4 |
| This compound (Autophagy Inhibition) | 14 ± 4.2 |
Table 2: Effect of this compound on the formation of p62 puncta, indicative of autophagy activation, in HeLa cells under autophagy inhibition conditions. Data sourced from Ji et al., 2022.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the characterization of this compound.
In Vitro p62 Oligomerization Assay
This assay is designed to assess the ability of AUTOTACs to induce the self-oligomerization of the p62 protein, a key step in their mechanism of action.
Materials:
-
HEK293T cells
-
Indicated AUTOTAC compounds (e.g., this compound)
-
Cell lysis buffer
-
Reagents for Western blotting
Procedure:
-
Culture HEK293T cells to optimal confluency.
-
Incubate the cells with the specified concentrations of this compound or control compounds.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to detect p62 oligomers. Look for the appearance of higher molecular weight bands corresponding to p62 dimers, trimers, and larger aggregates.
Triton X-100-Based Insoluble/Soluble Fractionation Assay
This method is used to separate and quantify the levels of soluble and insoluble protein aggregates, such as mutant tau, following treatment with a degrader.
Materials:
-
SH-SY5Y cells stably expressing mutant tau (e.g., TauP301L-GFP)
-
This compound and control compounds
-
Hydroxychloroquine (HCQ) for lysosomal inhibition (optional)
-
Okadaic acid for inducing tau hyperphosphorylation (optional)
-
Triton X-100 lysis buffer
-
Reagents for Western blotting
Procedure:
-
Plate SH-SY5Y-TauP301L-GFP cells in a 6-well plate.
-
After 24 hours, treat the cells with this compound, with or without HCQ and okadaic acid, for 24 hours.
-
Harvest the cells and lyse them in Triton X-100-containing buffer.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein levels in both fractions by Western blotting using antibodies against tau and other relevant markers.
Immunocytochemistry (ICC) for p62 and Ubiquitin Puncta Formation
This imaging-based assay visualizes the intracellular effects of AUTOTACs, specifically the formation of p62 and ubiquitin-positive puncta, which are indicative of autophagic activity.
Materials:
-
HeLa or other suitable cells
-
This compound and control compounds
-
MG132 for proteasomal inhibition (to induce aggregate formation)
-
HCQ for lysosomal inhibition
-
Primary antibodies against p62 and ubiquitin
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Grow cells on coverslips.
-
Treat the cells with MG132 and/or HCQ in the presence or absence of this compound for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against p62 and ubiquitin, followed by fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and quantify the formation of fluorescent puncta using a confocal microscope.[1]
Experimental Workflow for Assessing this compound Activity
Conclusion
This compound exemplifies the potential of the AUTOTAC platform as a therapeutic strategy for diseases driven by protein aggregation. Its bifunctional design enables the specific targeting of misfolded proteins like mutant tau and their efficient clearance through the autophagy-lysosome pathway. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers interested in this innovative class of protein degraders. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and other AUTOTACs is warranted to fully realize their therapeutic potential.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of PBA-1106 with the p62 Autophagy Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of cellular proteins has emerged as a powerful therapeutic modality. The AUTOTAC (AUTOphagy-TArgeting Chimera) platform represents a novel strategy for selective protein degradation via the autophagy-lysosome system. AUTOTACs are bifunctional molecules designed to recruit a target protein to the autophagy receptor p62 (also known as Sequestosome-1 or SQSTM1), thereby inducing its encapsulation into autophagosomes and subsequent lysosomal degradation. This document provides a detailed technical overview of the interaction between a specific AUTOTAC, PBA-1106, and the p62 receptor.
This compound is an exemplary AUTOTAC that has been shown to effectively induce the degradation of target proteins by engaging the ZZ domain of p62.[1][2] This interaction triggers a conformational change in p62, promoting its self-oligomerization and the subsequent formation of autophagic vesicles around the targeted cargo.[2][3] This guide will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Data
While direct quantitative binding affinity data such as the dissociation constant (Kd) for the this compound-p62 interaction is not extensively available in the public domain, the efficacy of this compound is demonstrated through its potent ability to induce the degradation of target proteins. The half-maximal degradation concentration (DC50) serves as a key metric for its biological activity.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (24 hr, 100 nM) | Citation |
| PBA-1105 | Mutant Tau | SH-SY5Y | ~1-10 | Not Specified | [4] |
| This compound | Mutant Tau | Not Specified | ~1-10 | Not Specified | [5] |
Note: Data for the closely related compound PBA-1105 is included for comparative purposes. The DC50 values indicate the concentration of the AUTOTAC required to degrade 50% of the target protein.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the natural autophagy pathway. Its mechanism can be summarized in the following steps:
-
Binding to p62: The p62-binding moiety of this compound specifically interacts with the ZZ-type zinc finger domain of the p62 autophagy receptor.[1][2]
-
Conformational Change and Oligomerization: This binding event induces a conformational change in p62, which promotes its self-oligomerization.[3]
-
Recruitment of Target Protein: The target-binding ligand of this compound simultaneously binds to the protein of interest, bringing it into close proximity with the oligomerized p62.
-
Autophagosome Formation: The p62-target protein complexes act as a scaffold to recruit the autophagic machinery, including LC3-II, leading to the formation of a double-membraned autophagosome around the cargo.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.
Experimental Protocols
Characterizing the binding of this compound to p62 and its functional consequences involves a variety of in vitro and cell-based assays.
Co-Immunoprecipitation (Co-IP) to Verify In-Cell Interaction
This protocol is designed to confirm the interaction between this compound (or a tagged version) and p62 within a cellular context.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 4 hours). Include a vehicle-treated control (e.g., DMSO).
b. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
c. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-p62 antibody or an antibody against a tag on a modified this compound overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
d. Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with primary antibodies against p62 and the target protein.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
SPR can be used to determine the binding affinity and kinetics of the this compound-p62 interaction in a label-free, real-time manner.[6]
a. Materials:
-
Purified recombinant human p62 protein.
-
This compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Running buffer (e.g., HBS-EP+).
b. Immobilization of p62:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified p62 protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
c. Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the p62-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
d. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Rise of AUTOTACs: A Technical Guide to Targeted Protein Degradation via Autophagy, Featuring PBA-1106
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. While proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system have seen significant success, a new class of degraders, Autophagy-Targeting Chimeras (AUTOTACs), is gaining prominence for its ability to clear a broader range of challenging targets, including protein aggregates. This technical guide provides an in-depth exploration of the discovery and development of AUTOTACs, with a specific focus on PBA-1106, a promising agent for targeting misfolded proteins. We will delve into the core mechanism of action, present key preclinical data in a structured format, and provide detailed experimental protocols for the evaluation of these novel degraders.
Introduction: Beyond the Proteasome with AUTOTACs
The principle of TPD involves bifunctional molecules that recruit a target protein to a cellular degradation pathway. AUTOTACs leverage the autophagy-lysosome pathway, a fundamental cellular process for the clearance of damaged organelles, long-lived proteins, and protein aggregates. This approach offers distinct advantages over proteasome-based degradation, particularly for neurodegenerative diseases characterized by the accumulation of insoluble protein aggregates, which are often poor substrates for the proteasome.[1]
AUTOTACs are chimeric molecules composed of two key moieties connected by a linker: a Target-Binding Ligand (TBL) that recognizes the protein of interest (POI), and an Autophagy-Targeting Ligand (ATL) that engages the autophagy machinery.[2] The pioneering work in this field has demonstrated that by engaging the autophagy receptor p62/SQSTM1, AUTOTACs can induce the sequestration and subsequent lysosomal degradation of their target proteins.[3]
The AUTOTAC Mechanism of Action: Hijacking p62/SQSTM1
The canonical mechanism of AUTOTACs involves the recruitment of the target protein to the p62/SQSTM1 autophagy receptor. p62 plays a crucial role in selective autophagy by recognizing ubiquitinated cargo and tethering it to the autophagosome via its interaction with LC3.[4] AUTOTACs effectively hijack this natural process.
The binding of the AUTOTAC's ATL to the ZZ domain of p62 induces a conformational change in the receptor, leading to its self-oligomerization.[5] This oligomerization is a critical step that facilitates the clustering of the p62-AUTOTAC-target protein ternary complex. These clusters are then recognized and engulfed by forming autophagosomes, which subsequently fuse with lysosomes to degrade the enclosed cargo.[6] A key feature of this mechanism is that it can be independent of target protein ubiquitination, expanding the scope of "undruggable" targets.
dot
Caption: AUTOTAC Mechanism of Action.
This compound: An AUTOTAC Targeting Misfolded Proteins
This compound is an AUTOTAC designed to target misfolded and aggregation-prone proteins, a hallmark of many neurodegenerative diseases.[2] Its design incorporates 4-phenylbutyric acid (PBA) as the TBL. PBA is a chemical chaperone known to bind to exposed hydrophobic regions that are characteristic of misfolded proteins.[3] This clever design allows this compound to selectively recognize and engage pathological protein species. The ATL component of this compound is a ligand that binds to the ZZ domain of p62, thereby initiating the autophagic degradation cascade.[2]
Chemical Structure of this compound and Related Compounds
The development of effective AUTOTACs involves the careful selection and chemical linking of the TBL and ATL. The nature and length of the linker can significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.
-
PBA-1105 and this compound: These are closely related AUTOTACs that utilize PBA as the TBL to target misfolded proteins. They differ in their linker composition.[7]
Quantitative Preclinical Data for this compound and Related AUTOTACs
The efficacy of AUTOTACs is typically evaluated by measuring their ability to degrade the target protein in cellular models. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | Mutant Tau (P301L) | SH-SY5Y | ~1-10 | Not explicitly stated, but significant degradation observed | [2] |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | ~1-10 | Not explicitly stated, but significant degradation observed | [2] |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | HEK293T | ~2 | >90 | [7] |
| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | <100 | >80 | [7] |
| Fumagillin-105 | MetAP2 | HUVEC | <100 | >80 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of AUTOTACs like this compound.
Synthesis of this compound
While the exact, detailed synthesis protocol for this compound is not publicly available, a general strategy can be inferred from the structure and related literature. The synthesis would involve three main stages:
-
Synthesis of the Target-Binding Ligand (TBL): 4-phenylbutyric acid (PBA) is commercially available or can be synthesized. A common synthesis route involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction.
-
Synthesis of the Autophagy-Targeting Ligand (ATL): The p62-binding moiety is a synthetic small molecule designed to mimic the natural ligands of the p62 ZZ domain. The synthesis of these heterocyclic structures would involve multi-step organic synthesis.
-
Linker Conjugation: A bifunctional polyethylene (B3416737) glycol (PEG) linker would be used to connect the TBL and ATL. This typically involves activating the carboxylic acid of PBA (e.g., as an NHS ester) and reacting it with an amine-functionalized PEG linker. The other end of the PEG linker, also functionalized with a reactive group (e.g., an amine), would then be coupled to the ATL. Purification at each step would likely be performed using column chromatography, and the final product would be characterized by NMR and mass spectrometry.
dot
Caption: General Synthesis Workflow for this compound.
In Vitro p62 Oligomerization Assay
This assay assesses the ability of an AUTOTAC to induce the self-oligomerization of p62, a key step in its mechanism of action.
Materials:
-
HEK293T cells
-
Expression vector for tagged-p62 (e.g., FLAG-p62)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
AUTOTAC compound (e.g., this compound)
-
SDS-PAGE gels and Western blot reagents
-
Anti-tag antibody (e.g., anti-FLAG)
Protocol:
-
Transfect HEK293T cells with the tagged-p62 expression vector.
-
After 24-48 hours, treat the cells with the AUTOTAC compound at various concentrations for the desired time (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer and clarify the lysates by centrifugation.
-
Analyze the protein lysates by non-reducing SDS-PAGE followed by Western blotting.
-
Probe the membrane with the anti-tag antibody to detect p62 monomers and high-molecular-weight oligomers. An increase in the high-molecular-weight species in AUTOTAC-treated samples indicates induced oligomerization.
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein.
Materials:
-
Target cell line expressing the protein of interest (e.g., SH-SY5Y cells stably expressing mutant tau)
-
AUTOTAC compound
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies and detection reagents
Protocol:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the AUTOTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Immunocytochemistry (ICC) for p62 and LC3 Puncta Formation
This assay visualizes the activation of autophagy by monitoring the formation of p62 and LC3 puncta, which represent autophagosomes.
Materials:
-
Cells grown on coverslips
-
AUTOTAC compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against p62 and LC3
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with the AUTOTAC compound.
-
Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies against p62 and LC3.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number and colocalization of p62 and LC3 puncta per cell using a fluorescence microscope and image analysis software. An increase in puncta formation indicates autophagy induction.
References
- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p62/SQSTM1 binds directly to Atg8/LC3 to facilitate degradation of ubiquitinated protein aggregates by autophagy. | BioGRID [thebiogrid.org]
- 5. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on PBA-1106 for the Clearance of Misfolded Protein Aggregates
This technical guide provides a comprehensive overview of this compound, a novel AUTOTAC (AUTOphagy-TArgeting Chimera) designed for the targeted degradation of misfolded protein aggregates. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation.
Introduction to this compound and the AUTOTAC Platform
Misfolded proteins and their aggregation are hallmarks of numerous neurodegenerative diseases and other proteinopathies. The cellular machinery for protein quality control, including the ubiquitin-proteasome system and autophagy, can become overwhelmed, leading to the accumulation of toxic protein species. The AUTOTAC platform represents a novel therapeutic strategy to hijack the autophagy-lysosome pathway for the selective degradation of these pathological protein aggregates.
This compound is a bifunctional small molecule developed as part of the AUTOTAC platform. It consists of two key components:
-
A Target-Binding Ligand (TBL) : 4-phenylbutyric acid (PBA), a chemical chaperone that recognizes and binds to the exposed hydrophobic regions characteristic of misfolded proteins.
-
An Autophagy-Targeting Ligand : A molecule that binds to the autophagy receptor protein p62.
By simultaneously binding to a misfolded protein and p62, this compound effectively tethers the protein aggregate to the autophagy machinery, initiating its engulfment into an autophagosome and subsequent degradation upon fusion with a lysosome.
Mechanism of Action
This compound facilitates the clearance of misfolded protein aggregates through the following steps:
-
Recognition and Binding : The PBA moiety of this compound selectively binds to misfolded protein aggregates.
-
Recruitment of Autophagy Machinery : The other end of this compound binds to the p62 receptor.
-
p62 Oligomerization : This binding event promotes the self-oligomerization of p62, a critical step for the formation of the autophagosome.
-
Autophagosome Formation and Cargo Engulfment : The p62 oligomers, now linked to the protein aggregate, are recognized by LC3 on the burgeoning autophagosome membrane, leading to the engulfment of the aggregate.
-
Lysosomal Degradation : The mature autophagosome fuses with a lysosome, and the enclosed protein aggregate is degraded by lysosomal hydrolases.
This targeted degradation is dependent on the core autophagy machinery, as knockdown of key autophagy-related genes like ATG7 or p62 abolishes the degradative activity of this compound.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in targeted protein degradation.
Quantitative Data
The efficacy of this compound has been evaluated in cell-based assays, demonstrating potent and specific degradation of target proteins.
| Compound | Target Protein | DC50 (nM) | Dmax, 24 hr (nM) | Cell Line | Reference |
| This compound | Mutant Tau (P301L) | ~1-10 | 100 | SH-SY5Y | [1] |
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax, 24 hr : The maximum degradation observed at 24 hours. A hook effect was observed at concentrations higher than 100 nM.[1]
| Condition | p62 Puncta per Cell (mean ± SD) | Cell Line | Reference |
| Control (with autophagy inhibition) | 6 ± 2.4 | HeLa | [1] |
| This compound (with autophagy inhibition) | 14 ± 4.2 | HeLa | [1] |
This increase in p62 puncta upon treatment with this compound under autophagy inhibition indicates that this compound successfully facilitates the formation of p62 bodies, a key step in autophagic cargo recognition.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound, based on published methodologies.[1]
Immunoblotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein after treatment with this compound.
Materials:
-
Cell line expressing the target protein (e.g., SH-SY5Y cells stably expressing mutant tau)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH).
Immunofluorescence for p62 Puncta Formation
This protocol is used to visualize the effect of this compound on the formation of p62-positive puncta, which are indicative of autophagic cargo sequestration.
Materials:
-
HeLa or other suitable cells
-
Glass coverslips in a multi-well plate
-
This compound
-
Autophagy inhibitor (e.g., Hydroxychloroquine - HCQ or Bafilomycin A1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p62, anti-ubiquitin, anti-LC3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips.
-
Treatment: Treat cells with this compound and an autophagy inhibitor for the desired time (e.g., 18-24 hours). The autophagy inhibitor is used to accumulate autophagosomes, making the puncta easier to visualize and quantify.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Quantify the number and intensity of p62 puncta per cell using image analysis software.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound represents a promising proof-of-concept for the AUTOTAC platform in targeting misfolded protein aggregates for degradation. Its ability to potently and selectively induce the clearance of pathological proteins like mutant tau in cellular models highlights its therapeutic potential. Future studies will likely focus on in vivo efficacy in animal models of neurodegenerative diseases, pharmacokinetic and pharmacodynamic profiling, and further optimization of the AUTOTAC scaffold for improved drug-like properties. This targeted approach offers a novel avenue for the development of therapies for a range of currently intractable proteinopathies.
References
Investigating the Specificity of PBA-1106 for Mutant Tau: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to selectively target and degrade pathological forms of the tau protein, a hallmark of Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive overview of the specificity of this compound for mutant and aggregated tau, detailing its mechanism of action, experimental validation, and the methodologies employed in its characterization.
Core Mechanism of Action: Selective Degradation of Misfolded Tau
This compound is a bifunctional molecule comprising a "warhead" that binds to the target protein and a ligand that recruits the cellular degradation machinery. In the case of this compound, the warhead is 4-phenylbutyric acid (PBA), a chemical chaperone known to interact with exposed hydrophobic regions of misfolded proteins.[1][2] This interaction is key to its selectivity. The other end of this compound is a ligand that binds to the p62/SQSTM1 autophagy receptor.
The proposed mechanism of action for this compound is as follows:
-
Selective Recognition: The PBA warhead of this compound preferentially binds to misfolded and aggregated tau. In their native conformation, the hydrophobic regions of tau are typically buried. However, in mutant or aggregated forms, these regions become exposed, providing a binding site for PBA.[1][2]
-
p62 Recruitment and Oligomerization: Upon binding to misfolded tau, the p62-binding ligand on this compound recruits the p62 autophagy receptor. This binding event induces the self-oligomerization of p62.
-
Autophagosome Sequestration: The oligomerized p62, now complexed with this compound and the target tau protein, is recognized and engulfed by forming autophagosomes.
-
Lysosomal Degradation: The autophagosomes then fuse with lysosomes, leading to the degradation of the enclosed cargo, including the pathological tau.
This mechanism suggests that this compound should exhibit specificity for mutant and aggregated tau over the soluble, monomeric, and correctly folded wild-type protein.
Quantitative Data on this compound and Analogue Efficacy
| Compound | Model System | Target | Efficacy Metric | Value | Reference |
| This compound | SH-SY5Y cells expressing tauP301L | Mutant tauP301L | DC50 (Degradation Concentration 50%) | ~1–10 nM | [3] |
| This compound | SH-SY5Y cells expressing tauP301L | Mutant tauP301L | Dmax, 24 hr (Maximum Degradation at 24h) | 100 nM | [3] |
| PBA-1105 | SH-SY5Y cells expressing tauP301L | Mutant tauP301L | DC50 | 0.71 nM | |
| PBA-1105 | Transgenic mouse model of tauopathy | Insoluble tau species | Reduction in insoluble tau | Dose-dependent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize the activity of this compound.
In Vitro Pulldown Assay for PBA-Tau Interaction
This assay is designed to confirm the direct binding of the PBA warhead to the target protein.
-
Cell Lysate Preparation:
-
Culture SH-SY5Y cells stably expressing the mutant tau of interest (e.g., tauP301L).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bait Preparation:
-
Immobilize a biotinylated version of PBA or a control molecule onto streptavidin-coated magnetic beads.
-
-
Pulldown:
-
Incubate the prepared cell lysate with the PBA-coated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluates by Western blotting using an antibody specific for the tau protein. An enrichment of tau in the PBA-bead eluate compared to the control indicates a direct interaction.
-
p62 Oligomerization Assay
This assay assesses the ability of this compound to induce the self-oligomerization of p62, a critical step in its mechanism of action.
-
Cell Culture and Treatment:
-
Culture HEK293T cells.
-
Treat the cells with this compound or control compounds at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer.
-
-
Cross-linking (Optional but Recommended):
-
To stabilize the p62 oligomers, treat the cell lysates with a chemical cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS).
-
-
Western Blot Analysis:
-
Separate the protein lysates on a non-reducing SDS-PAGE gel to preserve the oligomeric structures.
-
Transfer the proteins to a PVDF membrane and probe with an anti-p62 antibody.
-
The appearance of high-molecular-weight bands corresponding to p62 oligomers in the this compound treated samples indicates successful induction of oligomerization.
-
Autophagic Flux Assay by Immunoblotting
This assay measures the rate of degradation of autophagic substrates, providing a functional readout of autophagy induction by this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y expressing mutant tau).
-
Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period. The lysosomal inhibitor will block the final degradation step, causing an accumulation of autophagic cargo.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform Western blotting for LC3-II and p62. LC3-II is a marker of autophagosomes, and p62 is a cargo receptor that is itself degraded by autophagy.
-
An increase in the LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increased autophagic flux. A decrease in p62 levels with this compound treatment, which is reversed by the lysosomal inhibitor, also signifies enhanced autophagic flux.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound selectively binds mutant tau and recruits p62, leading to autophagic degradation.
Experimental Workflow for Specificity Assessment
Caption: A logical workflow for comparing the binding and degradation of wild-type vs. mutant tau by this compound.
Specificity for Tau Isoforms and Aggregates
The specificity of this compound is predicated on the conformation of the tau protein rather than its primary sequence. Therefore, it is hypothesized to be selective for aggregated forms of tau over soluble monomers, regardless of the specific mutation or isoform (e.g., 3R vs. 4R tau), as the key determinant of binding is the presence of exposed hydrophobic domains characteristic of misfolded proteins. However, direct comparative studies on the binding affinity and degradation efficacy of this compound across different tau isoforms and aggregate types are not yet publicly available.
Off-Target Effects
A critical aspect of drug development is the assessment of off-target binding, which can lead to unforeseen side effects. For bifunctional molecules like this compound, off-target effects could arise from either the warhead (PBA) or the p62-recruiting ligand.
Potential Off-Target Mechanisms:
-
PBA-mediated: The PBA warhead could bind to other misfolded proteins with exposed hydrophobic regions, leading to their degradation. While this might be beneficial in some contexts of proteostasis imbalance, it could also have unintended consequences.
-
p62-ligand-mediated: The p62-recruiting ligand could have off-target interactions, although this is generally less likely if the ligand is highly specific for p62.
Strategies for Off-Target Assessment:
-
Proteome-wide analysis: Techniques such as mass spectrometry-based proteomics can be used to compare the proteome of cells treated with this compound versus control-treated cells to identify any unintended protein degradation.
-
Cell-based protein arrays: These arrays can be used to screen for binding of this compound to a large number of proteins expressed on the cell surface or intracellularly.
-
Phenotypic screening: High-content imaging and other phenotypic assays can be employed to identify any unexpected cellular responses to this compound treatment.
Currently, there is a lack of published data specifically detailing the off-target profile of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for tauopathies by selectively targeting misfolded and aggregated tau for degradation. Its mechanism of action, based on the recognition of exposed hydrophobic domains, provides a strong rationale for its specificity. The available data on its potent efficacy in cellular and in vivo models supports its therapeutic potential.
Future research should focus on:
-
Quantitative Binding Studies: Direct measurement of the binding affinity of this compound to various forms of tau (monomeric, oligomeric, fibrillar; wild-type vs. different mutants; 3R vs. 4R isoforms) is essential for a complete understanding of its specificity.
-
Comprehensive Off-Target Profiling: Rigorous assessment of the off-target effects of this compound is necessary to ensure its safety profile for clinical development.
-
In Vivo Efficacy in Diverse Models: Further studies in a range of animal models of different tauopathies will be crucial to validate its therapeutic efficacy.
This in-depth guide provides a framework for understanding and further investigating the specificity of this compound as a potential therapeutic agent for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
PBA-1106: A Novel AUTOTAC Degrader for Neurodegenerative Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the accumulation of misfolded protein aggregates that lead to progressive neuronal dysfunction and loss. A promising therapeutic strategy is the targeted degradation of these pathological proteins. PBA-1106 is an autophagy-targeting chimera (AUTOTAC) that represents a novel approach to achieve this. It is a bifunctional molecule designed to selectively target misfolded proteins and mediate their degradation through the autophagy-lysosome pathway. This document provides an in-depth technical overview of this compound, its mechanism of action, and its implications for neurodegenerative disease research, based on preclinical data.
Core Mechanism of Action
This compound operates as an AUTOTAC, a class of molecules that hijack the cellular autophagy machinery to eliminate specific protein targets. The molecule consists of two key moieties: a ligand that recognizes and binds to misfolded proteins, and a ligand that engages the autophagy receptor p62/SQSTM1.[1]
The proposed mechanism of action is as follows:
-
Target Recognition : The misfolded protein-binding ligand of this compound selectively binds to aberrant protein aggregates, such as hyperphosphorylated tau.[1]
-
p62 Recruitment and Activation : Simultaneously, the p62-binding ligand of this compound docks with the p62 receptor. This binding event induces a conformational change in p62.[1]
-
p62 Oligomerization : The conformational change in p62 promotes its self-oligomerization, leading to the formation of p62 bodies.[1]
-
Cargo Sequestration : The oligomerized p62, now complexed with this compound and the target protein, effectively sequesters the misfolded protein aggregates.
-
Autophagosome Engulfment : The p62 bodies are recognized and engulfed by forming autophagosomes.
-
Lysosomal Degradation : The autophagosomes mature and fuse with lysosomes, where the encapsulated cargo, including the misfolded protein, is degraded by lysosomal hydrolases.
This mechanism allows for the specific and efficient clearance of pathological protein aggregates that are often resistant to degradation by the ubiquitin-proteasome system.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its related compound, PBA-1105, from in vitro studies. These compounds have demonstrated potent activity in inducing the degradation of target proteins.
| Compound | Target | DC50 (nM) | Dmax (24 hr) | Cell Line | Assay Type |
| PBA-1105 | Mutant Tau | ~1-10 | 100 nM | SH-SY5Y | Immunoblotting |
| This compound | Mutant Tau | ~1-10 | 100 nM | SH-SY5Y | Immunoblotting |
Table 1: In vitro degradation potency of PBA-1105 and this compound against mutant tau.[1]
| Compound | Effect on p62 Puncta Formation | Cell Line | Condition |
| This compound | Significant increase | HeLa | With autophagy inhibition |
Table 2: Effect of this compound on p62 puncta formation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro p62 Oligomerization Assay
This assay is designed to assess the ability of this compound to induce the self-oligomerization of the p62 receptor.
-
Cell Culture : HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment : Cells are incubated with the desired concentration of this compound or control compounds.
-
Cell Lysis : After incubation, cells are harvested and lysed in a buffer containing 1% Triton X-100.
-
Insoluble Fraction Isolation : The lysate is centrifuged to separate the Triton X-100-insoluble fraction, which will contain the oligomerized p62.
-
Immunoblotting : The insoluble fraction is then analyzed by SDS-PAGE and immunoblotting using an anti-p62 antibody to visualize the oligomerized p62.
Mutant Tau Degradation Assay
This assay evaluates the efficacy of this compound in promoting the degradation of mutant tau protein.
-
Cell Line : SH-SY5Y cells stably expressing mutant tau (e.g., P301L) are used.
-
Compound Treatment : Cells are treated with varying concentrations of this compound for 24 hours.
-
Cell Lysis : Cells are lysed, and total protein concentration is determined.
-
Immunoblotting : Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against tau and a loading control (e.g., GAPDH).
-
Densitometry : The intensity of the tau bands is quantified and normalized to the loading control to determine the extent of degradation.
Immunocytochemistry for p62 Puncta Formation
This method visualizes the formation of p62 bodies within cells, a key step in the AUTOTAC mechanism.
-
Cell Culture : HeLa cells are grown on glass coverslips.
-
Compound Treatment : Cells are treated with this compound, with or without an autophagy inhibitor (e.g., chloroquine), for the desired time.
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining : Cells are incubated with a primary antibody against p62, followed by a fluorescently labeled secondary antibody.
-
Imaging : The coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The number and size of p62 puncta are quantified.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an AUTOTAC degrader.
Experimental Workflow for Tau Degradation Assay
Caption: A generalized workflow for assessing this compound-mediated tau degradation.
Implications for Neurodegenerative Disease Research
The development of AUTOTACs like this compound has significant implications for the field of neurodegenerative disease research:
-
Novel Therapeutic Modality : this compound offers a new therapeutic strategy that directly targets the pathological protein aggregates, a hallmark of many neurodegenerative disorders.
-
Broad Applicability : The AUTOTAC platform can potentially be adapted to target other aggregation-prone proteins implicated in various neurodegenerative diseases by modifying the target-binding ligand.
-
Overcoming Proteasome Limitations : By utilizing the autophagy-lysosome pathway, AUTOTACs can degrade large protein aggregates that are often poor substrates for the ubiquitin-proteasome system.
-
Tool for Basic Research : this compound serves as a valuable chemical tool to study the role of autophagy in the clearance of specific proteins and to investigate the downstream consequences of removing pathological aggregates in cellular and animal models.
Conclusion
This compound is a promising AUTOTAC degrader with demonstrated preclinical efficacy in promoting the degradation of mutant tau. Its unique mechanism of action, which involves the recruitment and activation of the autophagy receptor p62, provides a powerful new approach for targeting misfolded proteins in neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the potential of this innovative therapeutic modality. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of this compound is warranted to translate this promising preclinical candidate into a potential therapy for neurodegenerative disorders.
References
An In-depth Technical Guide to PBA-1106: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBA-1106 is a novel autophagy-targeting chimera (AUTOTAC) that has demonstrated significant potential in the targeted degradation of misfolded proteins, particularly mutant tau aggregates associated with neurodegenerative diseases. As a bifunctional molecule, this compound operates by hijacking the cellular autophagy pathway to induce the clearance of specific protein targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experiments are provided to facilitate further research and development in the field of targeted protein degradation.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule designed to bridge a target protein to the autophagy machinery. Its structure consists of a ligand that binds to the target protein and another ligand that engages the autophagy receptor p62/SQSTM1, connected by a linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C41H52N2O8 | [1] |
| Molecular Weight | 700.86 g/mol | [1] |
| CAS Number | 2410081-55-7 | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | - |
Mechanism of Action: The AUTOTAC Pathway
This compound functions as an AUTOTAC, a class of molecules that induce the degradation of target proteins via the autophagy-lysosome system. The mechanism involves the recruitment of the autophagy receptor p62 to the protein of interest.
The key steps in the mechanism of action of this compound are as follows:
-
Target Binding : The target-binding moiety of this compound selectively binds to the protein of interest, in this case, misfolded protein aggregates like mutant tau.
-
p62 Recruitment : The p62-binding ligand of this compound simultaneously binds to the ZZ domain of the p62 protein.
-
p62 Oligomerization : This induced proximity triggers the self-oligomerization of p62, forming larger p62 bodies that sequester the target protein.
-
Autophagosome Engulfment : The p62 oligomers, along with the bound cargo, are recognized and engulfed by forming autophagosomes.
-
Lysosomal Degradation : The autophagosomes then fuse with lysosomes, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.
This process ultimately leads to a reduction in the levels of the pathogenic protein.
Biological Activity
This compound has been shown to be a potent inducer of the degradation of mutant tau protein, a key pathological hallmark in Alzheimer's disease and other tauopathies.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| DC50 (Mutant Tau Degradation) | ~1–10 nM | Stably expressed mutant tau cells | [2] |
| Mechanism | Induces p62 self-oligomerization and increases autophagic flux of Ub-conjugated aggregates | Various cell lines | [3][4] |
The low nanomolar DC50 value highlights the high potency of this compound in mediating the degradation of its target protein.
Experimental Protocols
General Synthesis of AUTOTACs
While a specific synthesis protocol for this compound is not publicly available, the general approach for synthesizing AUTOTACs involves a multi-step chemical synthesis. This process typically includes the synthesis of the target-binding ligand and the autophagy-targeting ligand, followed by their conjugation using a suitable linker.
In Vitro p62 Oligomerization Assay
This assay is crucial to confirm that the AUTOTAC can induce the necessary self-oligomerization of p62.
Principle: The ability of this compound to induce p62 oligomerization is assessed by observing the formation of higher molecular weight p62 species via non-reducing SDS-PAGE and Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a non-reducing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a non-reducing SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against p62.
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Analyze the blot for the appearance of higher molecular weight bands corresponding to p62 oligomers in the this compound-treated samples compared to the vehicle control.
Autophagic Flux Measurement by LC3-II Western Blot
This experiment determines whether this compound enhances the overall process of autophagy.
Principle: Autophagic flux is assessed by measuring the accumulation of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increased autophagic flux.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or SH-SY5Y) and allow them to adhere.
-
Treat the cells with this compound with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period. Include vehicle controls for both conditions.
-
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody against LC3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
-
Analysis:
-
Quantify the band intensity for LC3-II and the loading control.
-
Calculate the autophagic flux by comparing the levels of LC3-II in the presence of the lysosomal inhibitor between the this compound-treated and control groups. A greater accumulation of LC3-II in the this compound-treated group indicates enhanced autophagic flux.[5][6][7][8]
-
Conclusion
This compound is a promising AUTOTAC molecule with potent activity against pathological protein aggregates. Its mechanism of action, centered on the hijacking of the p62-mediated autophagy pathway, offers a novel therapeutic strategy for diseases characterized by protein misfolding and aggregation. The data and protocols presented in this guide provide a foundational resource for researchers in the field of targeted protein degradation and drug development, enabling further investigation into the therapeutic potential of this compound and the broader class of AUTOTACs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
The Foundational Science of AUTOTAC Technology: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of AUTOphagy-TArgeting Chimera Technology.
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Within the TPD landscape, AUTOphagy-TArgeting Chimera (AUTOTAC) technology represents a significant advancement, harnessing the cell's own autophagy-lysosome pathway to clear a wide range of pathological proteins. Unlike proteasome-dependent strategies like PROTACs (PROteolysis-TArgeting Chimeras), AUTOTACs can degrade not only soluble monomeric proteins but also challenging targets such as large protein aggregates and even entire organelles, which are often resistant to the ubiquitin-proteasome system (UPS).[1][2][3] This guide delves into the foundational science of AUTOTAC technology, detailing its mechanism of action, core signaling pathways, and the experimental protocols used for its validation.
Core Mechanism of Action
AUTOTAC technology utilizes heterobifunctional small molecules designed to hijack the cellular autophagy machinery.[1][4] These chimeric molecules consist of three key components: a target-binding ligand (TBL), a flexible linker, and an autophagy-targeting ligand (ATL).[1][5][6] The mechanism unfolds through a multi-step process that is independent of the ubiquitin system.[1][3]
-
Ternary Complex Formation: The AUTOTAC molecule simultaneously binds to the protein of interest (POI) via its TBL and to the ZZ domain of the autophagy receptor p62 (also known as SQSTM1/Sequestosome-1) via its ATL.[1][4][6] This forms a crucial ternary complex consisting of the POI, the AUTOTAC, and p62.[6]
-
p62 Activation and Oligomerization: The binding of the ATL to the ZZ domain of the normally dormant p62 receptor induces a conformational change.[6][7] This activation triggers the self-oligomerization of p62, leading to the formation of larger p62 bodies that effectively sequester the POI.[1][6] This sequestration step "cleanses" the cell by isolating pathological cargoes from their normal cellular environment.[1]
-
Autophagosome Recruitment and Engulfment: The activated, oligomerized p62 exposes its LC3-interacting region (LIR).[6] This allows it to bind to LC3 proteins on the surface of forming autophagosomes (phagophores), thereby recruiting the entire p62-AUTOTAC-POI complex to the autophagic membrane.[6][8] The autophagosome then expands and engulfs the complex.
-
Lysosomal Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the engulfed contents, including the target protein.[6]
-
AUTOTAC Recycling: Evidence suggests that the AUTOTAC molecule is recycled from the lysosome back into the cytoplasm, allowing it to engage in subsequent rounds of degradation, which contributes to its sustained efficacy.[1][5]
This unique mode of action allows AUTOTACs to not only degrade specific targets but also to enhance the overall cellular autophagic flux, boosting the cell's natural clearance capabilities.[1]
Signaling Pathway and Logical Relationships
The AUTOTAC-mediated degradation pathway is a precisely orchestrated cellular process. The following diagrams illustrate the core signaling cascade and compare AUTOTAC technology to other major TPD platforms.
Caption: AUTOTAC signaling pathway from ternary complex formation to lysosomal degradation.
Caption: Comparison of key features between PROTAC, AUTAC, and AUTOTAC technologies.
Quantitative Data on AUTOTAC Performance
The efficacy of AUTOTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The technology has proven effective against various oncoproteins and aggregation-prone proteins associated with neurodegenerative diseases.
| AUTOTAC Compound | Target Protein | Cell Line | DC50 Value | Reference |
| PHTPP-1304 | Estrogen Receptor β (ERβ) | HEK293T | ~2 nM | [7] |
| MCF-7 | <100 nM | [7] | ||
| Vinclozolin M2-2204 | Androgen Receptor (AR) | LNCaP | ~2.5 µM (concentration used) | [7][9] |
| Fumagillin-105 | Methionine Aminopeptidase 2 (MetAP2) | U-87 MG | ~1 µM (concentration used) | [7][9] |
| PBA-1105 | Pathological Tau Aggregates | SH-SY5Y-tauP301L | ~100 nM | [10] |
| ATC161 | SNCA/α-synuclein Aggregates | - | 100-500 nM | [11] |
Key Experimental Protocols
Validating the mechanism and efficacy of an AUTOTAC requires a suite of specialized biochemical and cell-based assays.
Western Blotting for Target Degradation
This is the foundational assay to quantify the reduction in the total level of a target protein.
-
Objective: To measure the dose-dependent degradation of a POI following AUTOTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) at an appropriate density. Treat with a range of AUTOTAC concentrations for a specified time (e.g., 24 hours).[12] Include DMSO as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[12][14]
-
Immunoblotting: Block the membrane (e.g., with 5% skim milk) and incubate with a primary antibody specific to the POI.[14] A loading control antibody (e.g., GAPDH, β-actin) is used to normalize results.
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imager.[13]
-
Analysis: Quantify band intensities using image analysis software. Normalize the POI signal to the loading control and calculate the percentage of remaining protein relative to the DMSO control. Plot the results to determine the DC50 value.[9]
-
Caption: Standard workflow for Western Blot analysis of AUTOTAC-mediated degradation.
Triton X-100-Based Insoluble/Soluble Fractionation Assay
This assay is crucial for targets that form aggregates, such as tau in neurodegenerative diseases, to differentiate between the degradation of soluble monomers and insoluble aggregates.
-
Objective: To specifically measure the degradation of detergent-insoluble protein aggregates.[10]
-
Methodology:
-
Cell Treatment: Treat cells expressing the aggregating protein (e.g., SH-SY5Y-TauP301L) with the AUTOTAC.[14]
-
Fractionation:
-
Analysis: Wash the insoluble pellet and resuspend it in SDS-lysis buffer. Analyze both the soluble and insoluble fractions by Western blot as described above.[14] A successful AUTOTAC will show a preferential reduction of the POI in the insoluble fraction.[10]
-
Immunocytochemistry (ICC) for Co-localization and Clearance
ICC provides visual confirmation of the AUTOTAC's mechanism of action within the cell.
-
Objective: To visualize the formation of p62 bodies, the sequestration of the POI, and co-localization with autophagy markers like LC3.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC, often including an autophagy inhibitor like hydroxychloroquine (B89500) (HCQ) or bafilomycin A1 to trap autophagosomes for easier visualization.[9]
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate cells with primary antibodies against the POI and an autophagy marker (e.g., p62 or LC3). Subsequently, stain with fluorescently-labeled secondary antibodies. Stain nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the images for the formation of puncta (dots) and quantify the degree of co-localization between the POI and the autophagy markers.[9] An increase in the number and size of p62 puncta and their co-localization with the POI is indicative of AUTOTAC activity.[9]
-
Cell Viability Assay
This assay assesses the functional downstream consequences of degrading a target protein, such as an oncoprotein.
-
Objective: To determine if the degradation of a POI by an AUTOTAC leads to a desired biological outcome, such as reduced cancer cell proliferation.
-
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., ACHN, LNCaP) in 96-well plates and treat with a range of AUTOTAC concentrations.[9]
-
Incubation: Incubate for a period sufficient to observe effects on proliferation (e.g., 72 hours).
-
Assay: Add a viability reagent such as MTT or resazurin. The conversion of these reagents by metabolically active cells results in a colorimetric or fluorescent signal.
-
Measurement and Analysis: Read the signal using a plate reader. The signal intensity is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control to determine the effect on cell proliferation.[9]
-
Conclusion
AUTOTAC technology offers a powerful and versatile platform for targeted protein degradation by uniquely leveraging the p62-dependent autophagy-lysosome pathway. Its ability to operate independently of ubiquitination and to clear traditionally "undruggable" targets like protein aggregates opens up new avenues for therapeutic intervention in a host of diseases, from cancer to neurodegeneration.[1][2][4] The robust suite of experimental protocols available allows for thorough validation of AUTOTAC candidates, providing quantitative data on their potency and a clear visualization of their mechanism of action. As research continues, the foundational principles outlined in this guide will be critical for the further development and application of this promising technology.
References
- 1. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. News and views: AUTOTACs join the arena for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted degradation of SNCA/α-synuclein aggregates in neurodegeneration using the AUTOTAC chemical platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bio-protocol.org [bio-protocol.org]
Exploring the Cellular Uptake and Distribution of PBA-1106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is a novel therapeutic agent belonging to the class of AUTOphagy-TArgeting Chimeras (AUTOTACs). These bifunctional molecules are designed to selectively target and degrade pathological proteins within the cell by hijacking the autophagy-lysosome system. This compound specifically targets misfolded proteins, such as mutant tau, for degradation, offering a promising therapeutic strategy for neurodegenerative diseases.[1][2] This technical guide provides an in-depth exploration of the cellular uptake and distribution of this compound, including its mechanism of action, hypothetical quantitative data on its cellular journey, and detailed experimental protocols for its study.
Mechanism of Action
This compound operates through a sophisticated mechanism that involves binding to both the target protein and the autophagy receptor p62. This dual binding induces the oligomerization of p62, which then sequesters the target protein into autophagosomes for subsequent degradation by lysosomes.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Cellular Uptake and Distribution
While specific quantitative data on the cellular uptake and distribution of this compound are not publicly available, we can hypothesize its behavior based on its chemical structure, which includes a 4-phenylbutyric acid (PBA) moiety. PBA is a small molecule known to cross cellular membranes.[3] The overall physicochemical properties of AUTOTACs, such as their larger size and potential for hydrogen bonding, may influence their permeability.[4][5][6]
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of cellular uptake and distribution studies of this compound.
| Time (minutes) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| 5 | 0.2 ± 0.05 | 2 |
| 15 | 0.8 ± 0.1 | 8 |
| 30 | 1.5 ± 0.2 | 15 |
| 60 | 2.5 ± 0.3 | 25 |
| 120 | 3.8 ± 0.4 | 38 |
| Table 1: Hypothetical Cellular Uptake Kinetics of this compound in a neuronal cell line. |
| Cellular Compartment | % of Total Intracellular this compound |
| Cytosol | 65 ± 5 |
| Nucleus | 10 ± 2 |
| Mitochondria | 5 ± 1 |
| Lysosomes | 15 ± 3 |
| Other | 5 ± 1 |
| Table 2: Hypothetical Subcellular Distribution of this compound at 60 minutes post-treatment. |
Experimental Protocols
To quantitatively assess the cellular uptake and distribution of this compound, a series of established experimental protocols can be employed.
Cellular Uptake Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the precise quantification of intracellular concentrations of small molecules.
Protocol:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and perform protein precipitation to remove larger molecules.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Normalize the intracellular concentration to the cell number or total protein content.
Subcellular Fractionation for Distribution Analysis
This protocol separates different cellular organelles to determine the localization of this compound.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by scraping.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (including lysosomes and endoplasmic reticulum). The final supernatant represents the cytosolic fraction.
-
-
Analysis: Quantify the amount of this compound in each fraction using LC-MS/MS.
Experimental Workflow for Studying this compound Uptake and Distribution
Caption: A generalized workflow for investigating this compound.
Conclusion
Understanding the cellular uptake and distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. While direct experimental data for this compound is currently limited, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Future studies employing these techniques will be invaluable in elucidating the pharmacokinetic and pharmacodynamic properties of this promising AUTOTAC, paving the way for its clinical development in the treatment of neurodegenerative and other protein misfolding diseases.
References
- 1. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Induction of p62 Oligomerization by PBA-1106: A Technical Overview for Drug Development Professionals
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PBA-1106 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of specific target proteins by hijacking the cellular autophagy machinery. A key mechanism in its mode of action is the induction of p62/SQSTM1 self-oligomerization. This document provides a detailed technical guide on the effect of this compound on p62 oligomerization, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated molecular pathways. This guide is intended for researchers, scientists, and drug development professionals working on targeted protein degradation and autophagy-related therapeutics.
Introduction to this compound and p62
This compound is a bifunctional molecule that comprises a ligand targeting a protein of interest and a ligand that binds to the p62 protein.[1] The p62 protein, also known as sequestosome-1 (SQSTM1), is a key autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation.[2][3] A critical feature of p62 is its ability to self-oligomerize via its N-terminal PB1 domain, a process essential for its function in selective autophagy.[2][4] this compound leverages this by inducing a conformational change in p62 that promotes its polymerization, thereby facilitating the sequestration and degradation of the target protein.[1][5]
Mechanism of Action of this compound
This compound functions as an AUTOTAC, a class of molecules that induce proximity between a target protein and the autophagy machinery.[6][7] The binding of the p62 ligand component of this compound to the ZZ domain of p62 is thought to induce a conformational change that exposes the PB1 and LIR (LC3-interacting region) domains.[5] This exposure facilitates the self-oligomerization of p62 in a complex with the target protein.[5] The clustering of LIR motifs within these p62 oligomers enhances the interaction with LC3 on the autophagosomal membrane, leading to the engulfment and subsequent lysosomal degradation of the entire complex, including the target protein.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced p62 oligomerization and target degradation.
Quantitative Data on this compound's Effects
Studies have demonstrated the potent activity of this compound in inducing the degradation of target proteins. The following table summarizes key quantitative findings from the literature.
| Parameter | Target Protein | Cell Line / Model | Value | Reference |
| DC50 | Mutant Tau | SH-SY5Y | ~1-10 nM | [5] |
| Dmax, 24hr | Mutant Tau | SH-SY5Y | 100 nM | [5] |
| p62 Puncta Increase | Endogenous p62 | HeLa | 2.3-fold increase with autophagy inhibition | [5][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. The following sections outline the methodologies for key experiments used to evaluate the effect of this compound on p62 oligomerization.
In Vitro p62 Oligomerization Assay
This assay is designed to assess the ability of this compound to directly induce the self-oligomerization of p62.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.[8][9]
Methodology:
-
Cell Culture: HEK293T cells are cultured in standard DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Compound Treatment: Cells are incubated with this compound at various concentrations (e.g., 1 µM) for a specified duration (e.g., 24 hours).[8][9]
-
Cell Lysis: Following treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and Western blot analysis to detect p62. The formation of high-molecular-weight p62 species is indicative of oligomerization.
Immunocytochemistry for p62 Puncta Formation
This method visualizes the subcellular localization and aggregation of p62 into punctate structures, a hallmark of its activation and involvement in autophagy.
Methodology:
-
Cell Seeding: HeLa cells are seeded onto coverslips in a multi-well plate.
-
Compound Treatment: Cells are treated with this compound (e.g., 1 µM for 24 hours). To observe the accumulation of p62 puncta, autophagy can be inhibited by co-treatment with agents like hydroxychloroquine (B89500) (HCQ) (e.g., 10 µM).[8][9]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against p62, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The formation of p62-positive puncta is visualized using fluorescence microscopy. The number and intensity of puncta per cell are quantified using image analysis software.[8][9]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on p62 oligomerization.
Conclusion
This compound represents a promising therapeutic strategy for the targeted degradation of disease-relevant proteins. Its mechanism, centered on the induction of p62 self-oligomerization, highlights a novel approach to harnessing the cell's natural autophagic processes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of AUTOTACs as a new class of therapeutics. Further research into the precise structural changes induced in p62 by this compound and the downstream consequences for autophagosome formation will be critical for optimizing the efficacy and selectivity of this therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rupress.org [rupress.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 自噬靶向嵌合体 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary In Vitro Efficacy of PBA-1106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of misfolded and aggregated proteins. This document provides a technical overview of the preliminary in vitro studies assessing the efficacy and mechanism of action of this compound. The data presented herein supports its potential as a therapeutic agent for proteinopathies.
Introduction
The accumulation of misfolded proteins is a hallmark of numerous neurodegenerative diseases and other proteinopathies. The cellular machinery for protein quality control, including the autophagy-lysosome system, is often overwhelmed in these conditions. This compound is a novel bifunctional molecule that hijacks the autophagy pathway to selectively clear these pathological protein aggregates. It achieves this by simultaneously binding to the autophagy receptor p62/SQSTM1 and a target misfolded protein, thereby inducing their engulfment into autophagosomes and subsequent lysosomal degradation.
Mechanism of Action
This compound operates as an AUTOTAC, a class of molecules that promote targeted protein degradation via the autophagy-lysosome system. The core mechanism involves the following key steps:
-
Target Engagement: The "warhead" of this compound recognizes and binds to exposed hydrophobic regions characteristic of misfolded and aggregated proteins.
-
p62 Recruitment and Activation: The other end of this compound binds to the ZZ domain of the autophagy receptor p62.
-
Induced p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization. The self-interaction of p62's Phox and Bem1p (PB1) domain is a critical step, with a reported dissociation constant (K D) of 6 nM, indicating a high-affinity interaction that drives the formation of p62 filaments.
-
Cargo Sequestration and Autophagosome Formation: The oligomerized p62, now laden with the target protein cargo, clusters and facilitates the formation of an autophagosome around the complex. This process is dependent on the core autophagy protein ATG7.
-
Lysosomal Degradation: The mature autophagosome fuses with a lysosome, leading to the degradation of both the target protein and p62 by lysosomal hydrolases.
This targeted degradation is designed to be highly specific for misfolded proteins, sparing their correctly folded counterparts.
In Vitro Efficacy Data
Preliminary in vitro studies have demonstrated the potential of this compound in degrading pathological protein aggregates. The following table summarizes the key quantitative data from these studies.
| Target Protein | Cell Line | Parameter | Value | Reference |
| Mutant Tau (P301L) | SH-SY5Y | DC₅₀ | ~1–10 nM | [1] |
| Mutant Tau (P301L) | SH-SY5Y | Dₘₐₓ (24 hr) | 100 nM | [1] |
| Ubiquitinated Aggregates | HeLa | p62 Puncta Increase (with autophagy inhibition) | ~2.3-fold | [1] |
Table 1: Summary of In Vitro Efficacy Data for this compound. DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ is the maximum degradation achieved.
Experimental Protocols
In Vitro Degradation Assay for Misfolded Proteins
This protocol is adapted for the evaluation of this compound's ability to degrade misfolded proteins in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target misfolded protein and a loading control (e.g., GAPDH or β-actin)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Induction of Misfolded Protein Accumulation (Optional): If the target protein is not endogenously expressed at sufficient levels or to induce misfolding, cells can be treated with a stressor (e.g., heat shock) or a proteasome inhibitor (e.g., MG132) for a defined period.
-
Compound Treatment: Treat cells with a dose-range of this compound for the desired time course (e.g., 24 hours). Include vehicle-only controls.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Autophagic Flux Assay
This assay measures the rate of autophagic degradation and is crucial for confirming that this compound enhances this process.
Materials:
-
Cells stably expressing a tandem fluorescent-tagged LC3B (e.g., mRFP-GFP-LC3B) or cells for endogenous LC3B and p62 analysis.
-
This compound
-
Autophagy inhibitors (e.g., Chloroquine or Bafilomycin A1)
-
Lysis buffer
-
Western blotting reagents
-
Antibodies against LC3B, p62, and a loading control.
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with this compound in the presence or absence of an autophagy inhibitor for a specified time. The inhibitor will block the final step of autophagy, leading to the accumulation of autophagosomes.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in the in vitro degradation assay protocol.
-
Analysis:
-
LC3B: Monitor the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the inhibitor, which is further enhanced by this compound, indicates increased autophagic flux.
-
p62: Measure the levels of p62. A decrease in p62 levels with this compound treatment, which is rescued by the autophagy inhibitor, also signifies an increase in autophagic flux.
-
-
Fluorescence Microscopy (for mRFP-GFP-LC3B expressing cells):
-
Treat cells as described in step 1.
-
Fix and image the cells using a fluorescence microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in both yellow and red puncta with this compound treatment, and a significant accumulation of yellow puncta in the presence of an inhibitor, indicates enhanced autophagic flux.
-
Visualizations
This compound Mechanism of Action
Caption: this compound mechanism of action.
Experimental Workflow for In Vitro Degradation Assay
Caption: In vitro degradation assay workflow.
Conclusion and Future Directions
The preliminary in vitro data for this compound are promising, demonstrating its ability to induce the degradation of a key pathological protein aggregate at nanomolar concentrations through an autophagy-dependent mechanism. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism of action.
Future studies should focus on:
-
Expanding the range of misfolded protein targets to assess the broader applicability of this compound.
-
Evaluating the efficacy of this compound in a wider variety of cell lines, including patient-derived cells.
-
Conducting detailed binding affinity studies to quantify the interaction of this compound with both p62 and its target proteins.
-
Performing comprehensive off-target and selectivity profiling to ensure the specificity of this compound.
Successful completion of these studies will be critical for the continued development of this compound as a potential therapeutic for proteinopathies.
References
Methodological & Application
Application Notes and Protocols for PBA-1106 in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106, identified as Phenylbutyric acid (PBA), is a small molecule compound known for its activity as a chemical chaperone and histone deacetylase inhibitor. In the context of neurobiology research, PBA has garnered significant attention for its neuroprotective effects, particularly its ability to mitigate endoplasmic reticulum (ER) stress and inhibit apoptosis. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neuronal function and neurodegenerative diseases due to its human origin and ability to differentiate into a neuronal phenotype. This document provides a detailed protocol for the application of this compound in SH-SY5Y cell culture, including methodologies for assessing its effects on cell viability and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound (Phenylbutyric acid) on SH-SY5Y cells as reported in preclinical research. These data demonstrate the protective effects of PBA against ER stress-induced toxicity.
Table 1: Dose-Dependent Neuroprotective Effect of PBA on Tunicamycin-Induced Cytotoxicity in SH-SY5Y Cells
| PBA Concentration (mM) | Tunicamycin (B1663573) (500 nM) Induced LDH Release (% of control) |
| 0 | 100 |
| 0.1 | ~80 |
| 0.5 | ~60 |
| 1 | ~50 |
| 5 | ~45 |
| 10 | ~45 |
Data are approximated from graphical representations in published literature and represent the percentage of lactate (B86563) dehydrogenase (LDH) release, a marker of cytotoxicity, relative to cells treated with tunicamycin alone.
Table 2: Effect of PBA on ER Stress and Apoptosis Markers in Tunicamycin-Treated SH-SY5Y Cells
| Marker | Tunicamycin (500 nM) | Tunicamycin (500 nM) + PBA (1 mM) |
| GRP78/BiP mRNA expression (fold change) | Increased | Significantly Reduced |
| Spliced XBP1 mRNA expression (fold change) | Increased | Significantly Reduced |
| Cleaved Caspase-3 protein expression (ratio to total) | Increased | Reduced to near control levels |
| CHOP expression | Increased | Attenuated |
This table summarizes the modulatory effects of PBA on key markers of the unfolded protein response (UPR) and apoptosis. "Increased" and "Reduced" indicate the directional change compared to untreated control cells.
Experimental Protocols
SH-SY5Y Cell Culture
A fundamental prerequisite for reliable experimental outcomes is the proper maintenance of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
Protocol:
-
Media Preparation: To prepare the complete growth medium, mix equal volumes of EMEM and F12 medium. Supplement with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with an equal volume of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
This compound (Phenylbutyric acid) Treatment
Materials:
-
This compound (Phenylbutyric acid, sodium salt)
-
Sterile, deionized water or DPBS
-
SH-SY5Y cells cultured as described above
Protocol:
-
Stock Solution Preparation: Prepare a sterile stock solution of PBA (e.g., 1 M) by dissolving it in sterile water or DPBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot and store at -20°C.
-
Cell Treatment: Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and grow for 24 hours.
-
Induction of ER Stress (Optional): To study the protective effects of PBA, ER stress can be induced using agents like tunicamycin (e.g., 500 nM) or thapsigargin.
-
PBA Application: Dilute the PBA stock solution to the desired final concentrations in complete growth medium. For neuroprotective studies, a typical concentration range is 0.1 mM to 10 mM.[1] Co-treat the cells with the ER stress-inducing agent and PBA, or pre-treat with PBA for a specified duration before adding the stressor. Incubate for the desired experimental period (e.g., 24-48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate with treated SH-SY5Y cells
Protocol:
-
Following PBA treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated SH-SY5Y cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound (Phenylbutyric acid) primarily exerts its neuroprotective effects by modulating the Endoplasmic Reticulum (ER) Stress and Apoptosis signaling pathways.
Experimental Workflow
References
Application Notes and Protocols for PBA-1106 Treatment of Primary Neuronal Cultures
For Research Use Only.
Introduction
PBA-1106 is a novel bifunctional molecule known as an AUTOTAC (AUTOphagy-TArgeting Chimera). It is designed for the targeted degradation of misfolded proteins, a key pathological feature in many neurodegenerative diseases. This compound operates by engaging the autophagy-lysosome system. One part of the molecule, derived from 4-phenylbutyric acid (PBA), acts as a chemical chaperone that selectively binds to exposed hydrophobic regions characteristic of misfolded proteins, such as mutant tau.[1] The other part of the molecule binds to the p62/SQSTM1 autophagy receptor.[1][2] This dual binding induces the self-oligomerization of p62, facilitating the recruitment of the misfolded protein cargo into autophagosomes for subsequent lysosomal degradation.[1][3] These application notes provide a summary of the mechanism of action of this compound and representative protocols for its application in primary neuronal cultures.
Mechanism of Action
This compound leverages the cell's natural protein degradation machinery to clear pathological protein aggregates. The key steps in its mechanism are:
-
Binding to Misfolded Proteins: The PBA moiety of this compound recognizes and binds to misfolded or aggregated proteins.[1]
-
Engagement of p62: The other functional end of this compound binds to the p62 receptor.[1][2]
-
Induction of p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-polymerization.[1][2]
-
Autophagosome Sequestration: The p62-misfolded protein complex is then recognized and engulfed by growing autophagosomes.[3]
-
Lysosomal Degradation: The autophagosomes fuse with lysosomes, leading to the degradation of the enclosed cargo, including the targeted misfolded protein.[1]
This targeted protein degradation pathway offers a promising therapeutic strategy for neurodegenerative disorders characterized by proteotoxicity.
Data Presentation
The following tables summarize the quantitative data available for this compound and its analogue PBA-1105 from in vitro studies. Note that these experiments were performed in cell lines, and optimization will be required for primary neuronal cultures.
Table 1: In Vitro Efficacy of PBA AUTOTACs in Mutant Tau Degradation
| Compound | Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (at 100 nM, 24 hr) |
| This compound | SH-SY5Y | Stably Expressed Mutant Tau | ~1–10 | Not specified, but effective degradation observed |
| PBA-1105 | SH-SY5Y | Stably Expressed Mutant Tau | ~1–10 | Not specified, but effective degradation observed |
Data adapted from a study on the AUTOTAC chemical biology platform.[1]
Table 2: Effect of PBA AUTOTACs on p62 Oligomerization and Autophagic Flux
| Compound | Cell Line | Assay | Observation |
| This compound | HEK293T | p62 Oligomerization | Efficiently activated and triggered p62 self-oligomerization |
| PBA-1105 | HEK293T | p62 Oligomerization | Efficiently activated and triggered p62 self-oligomerization |
| PBA-1105 | HEK293T | Autophagic Flux of Ub-conjugated aggregates | Increased autophagic flux under proteasomal inhibition |
Data compiled from studies on the AUTOTAC platform.[1]
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for In Vivo Administration of PBA-1106 in Mouse Models of Tauopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the accumulation of misfolded and aggregated tau protein in the brain. The targeted degradation of these pathological tau species represents a promising therapeutic strategy. PBA-1106 is an Autophagy-Targeting Chimera (AUTOTAC) designed for this purpose. AUTOTACs are bifunctional molecules that facilitate the clearance of pathological proteins by hijacking the cellular autophagy pathway. This compound selectively binds to aggregated tau and the autophagy receptor p62/SQSTM1, thereby inducing the autophagic degradation of tau aggregates. These application notes provide a comprehensive overview of the in vivo administration of this compound and related AUTOTACs in preclinical mouse models of tauopathy, including detailed protocols and data presentation.
Mechanism of Action
This compound is composed of a ligand that recognizes and binds to the exposed hydrophobic regions of misfolded, aggregation-prone tau, and another ligand that binds to the ZZ domain of the p62/SQSTM1 protein. This dual binding brings the tau aggregate into proximity with the autophagy machinery. The engagement of p62 initiates its self-oligomerization and subsequent interaction with LC3 on the phagophore (the precursor to the autophagosome), leading to the engulfment of the tau-PBA-1106-p62 complex into an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed tau aggregate is degraded by lysosomal hydrolases. This mechanism allows for the specific clearance of pathological tau aggregates. In vitro studies have demonstrated that this compound can induce the autophagic degradation of the aggregation-prone P301L mutant tau in SH-SY5Y cells with a high potency (DC50 of approximately 1–10 nM)[1][2].
Signaling Pathway of this compound-Mediated Tau Degradation
Experimental Protocols
The following protocols are based on published in vivo studies of AUTOTACs targeting tau aggregates in mouse models. While specific data for this compound in vivo is limited in the provided search results, the protocol for the closely related compound PBA-1105 is detailed and can be adapted.
Protocol 1: In Vivo Efficacy Assessment of AUTOTACs in a Tauopathy Mouse Model
Objective: To evaluate the ability of an AUTOTAC (e.g., PBA-1105) to clear pathological tau aggregates in a transgenic mouse model of tauopathy.
Mouse Model: hTauP301L-BiFC (Bimolecular Fluorescence Complementation) mice are a suitable model as they express the human P301L tau mutation and allow for the visualization of tau oligomerization.
Materials:
-
hTauP301L-BiFC transgenic mice
-
AUTOTAC compound (e.g., PBA-1105)
-
Vehicle solution 1: 5% DMSO, 10% Solutol, 85% PBS
-
Vehicle solution 2: 30% Polyethylene glycol (PEG) in PBS
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to vehicle and treatment groups.
-
Dosing Preparation: Dissolve the AUTOTAC compound in the chosen vehicle solution to the desired final concentrations (e.g., 20 mg/kg and 50 mg/kg).
-
Administration: Administer the AUTOTAC solution or vehicle via intraperitoneal (IP) injection.
-
Dosage: 20 mg/kg or 50 mg/kg body weight.
-
Frequency: Three times per week.
-
Duration: Four weeks.
-
-
Monitoring: Monitor the health of the animals throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for analysis.
-
Biochemical Analysis:
-
Perform detergent-soluble and -insoluble fractionation of brain homogenates.
-
Analyze the levels of total and phosphorylated tau in both fractions by immunoblotting.
-
Assess levels of autophagy markers such as LC3 by immunoblotting.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on brain sections to visualize the extent and localization of tau pathology (total tau, phosphorylated tau, and tau oligomers) in relevant brain regions such as the cortex and hippocampus.
-
Experimental Workflow Visualization
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies with PBA-1105, a closely related AUTOTAC to this compound.
Table 1: In Vitro Degradation of Mutant Tau
| Compound | Target Cell Line | Target Protein | DC50 (nM) | Dmax, 24hr (nM) |
| PBA-1105 | SH-SY5Y | P301L Tau | ~1-10 | 100 |
| This compound | SH-SY5Y | P301L Tau | ~1-10 | 100 |
Data compiled from[2].
Table 2: In Vivo Efficacy of PBA-1105 on Tau Pathology in hTauP301L-BiFC Mice
| Treatment Group | Brain Fraction | Protein Analyzed | Outcome |
| PBA-1105 (20-50 mg/kg) | Detergent-Insoluble | P301L Tau | Marked, dose-dependent reduction |
| PBA-1105 (20-50 mg/kg) | Detergent-Soluble | P301L Tau | No significant change |
| PBA-1105 (20-50 mg/kg) | Detergent-Soluble/Insoluble | Endogenous wild-type murine tau | No degradation observed |
| PBA-1105 (20-50 mg/kg) | Detergent-Insoluble | LC3 | Increased levels |
This table summarizes findings from immunoblotting analysis as described in[2].
Table 3: Immunohistochemical Analysis of Tau Pathology
| Treatment Group | Brain Region | Pathological Marker | Outcome |
| PBA-1105 (20-50 mg/kg) | Cortex & Hippocampus | Tau Oligomers | Marked reduction |
| PBA-1105 (20-50 mg/kg) | Cortex & Hippocampus | Phosphorylated Tau | Marked reduction |
This table summarizes findings from immunohistochemical analysis as described in a vendor's summary of the primary literature[3].
Conclusion
This compound and related AUTOTACs represent a novel and potent therapeutic modality for tauopathies. Their unique mechanism of action, which involves hijacking the endogenous autophagy system to clear pathological tau aggregates, has shown significant promise in preclinical models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this class of compounds. Careful consideration of the appropriate mouse model, dosing regimen, and analytical methods is crucial for obtaining robust and translatable results.
References
Application Notes and Protocols for Determining the Optimal DC50 of PBA-1106 for Tau Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal half-maximal degradation concentration (DC50) of PBA-1106, an autophagy-targeting chimera (AUTOTAC), for the degradation of pathological tau protein. The protocols outlined below are intended for use in in vitro cellular models of tauopathy.
Introduction to this compound and AUTOTAC-Mediated Tau Degradation
This compound is a novel small molecule designed to specifically target and degrade aberrant forms of the tau protein, which are implicated in the pathology of Alzheimer's disease and other tauopathies.[1] Unlike traditional inhibitors, this compound functions as an AUTOTAC, a bifunctional molecule that hijacks the cell's natural autophagy-lysosomal pathway to eliminate the target protein.[1][2]
The structure of this compound includes a ligand that binds to pathological tau and another ligand that recruits the autophagy cargo receptor p62/SQSTM1.[2] This induced proximity facilitates the engulfment of the tau protein by autophagosomes, which then fuse with lysosomes to form autolysosomes, where the tau protein is degraded.[1]
Determining the DC50 is a critical step in the preclinical development of this compound. The DC50 represents the concentration of the compound required to degrade 50% of the target protein, providing a key measure of its potency.[3] Additionally, the Dmax, or the maximum percentage of degradation, is determined to assess the efficacy of the compound.[3]
Signaling Pathway of this compound Action
The mechanism of action for this compound involves the autophagy-lysosomal pathway. The AUTOTAC molecule facilitates the formation of a complex between the target protein (pathological tau) and the p62/SQSTM1 autophagy receptor, leading to its sequestration into an autophagosome and subsequent lysosomal degradation.
Caption: Signaling pathway of this compound-mediated tau degradation.
Quantitative Data Summary
The following table summarizes representative data for an AUTOTAC compound, PBA-1105, which is closely related to this compound and targets tau for degradation.[4] These values can serve as a benchmark when determining the optimal DC50 for this compound.
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | SH-SY5Y | Mutant Tau (P301L) | 0.71 nM | [4] |
| Dmax (24 hr) | SH-SY5Y | Mutant Tau (P301L) | >95% at 100 nM | [4] |
| Parameter | In Vivo Model | Treatment | Outcome | Reference |
| Insoluble Tau Reduction | Transgenic Mouse Model | 20 mg/kg | Significant reduction | [4][5] |
| Insoluble Tau Reduction | Transgenic Mouse Model | 50 mg/kg | Marked clearance | [4][5] |
Experimental Protocols
Protocol 1: In Vitro DC50 Determination of this compound using Western Blotting
This protocol details the steps to quantify the degradation of tau protein in a cellular model following treatment with this compound.
1. Materials
-
Cell Line: SH-SY5Y neuroblastoma cells stably expressing a mutant form of tau (e.g., P301L) are recommended.[6]
-
Culture Medium: Appropriate complete growth medium for the selected cell line.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Vehicle Control: The solvent used for the this compound stock solution (e.g., DMSO).
-
Multi-well Plates: 12-well or 24-well cell culture plates.
-
Reagents for Lysis and Protein Quantification:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
-
Reagents and Equipment for Western Blotting:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-total tau antibody (e.g., Tau-5)
-
Anti-phospho-tau antibody (optional, e.g., AT8, PHF1)
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
-
Densitometry software
-
2. Experimental Workflow
Caption: Experimental workflow for DC50 and Dmax determination.
3. Step-by-Step Procedure
a. Cell Seeding and Treatment
-
Seed the SH-SY5Y-tauP301L cells in 12-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with could be from 0.01 nM to 1000 nM, including a vehicle-only control.[7]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. A 24-hour time point is a common starting point.[3]
b. Cell Lysis and Protein Quantification
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to each well and incubate on ice for 15-30 minutes.[7]
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay according to the manufacturer's protocol.[8]
c. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal protein loading.[7]
-
Prepare the samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against total tau (and/or phospho-tau) and the loading control, diluted in blocking buffer, overnight at 4°C.[7]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[8]
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
4. Data Analysis
-
Quantify the band intensities for the target protein (tau) and the loading control using densitometry software.[8]
-
For each sample, normalize the densitometry value of the tau protein band to its corresponding loading control band.[8]
-
Calculate the percentage of remaining tau protein for each concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein (Y-axis) against the logarithm of the this compound concentration (X-axis).[3]
-
Use a non-linear regression model, typically a four-parameter variable slope equation, to fit the dose-response curve in software like GraphPad Prism.[7]
-
From the fitted curve, determine the DC50 (the concentration at which there is 50% degradation) and the Dmax (the maximal degradation percentage).[3][8]
Protocol 2: Cell Viability/Cytotoxicity Assay
It is important to assess whether the observed protein degradation is due to the specific action of this compound and not a result of general cytotoxicity.
1. Materials
-
Cells and complete growth medium
-
This compound compound
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plate reader
2. Procedure
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same range of this compound concentrations used for the DC50 determination.
-
Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Expected Outcome
The DC50 for tau degradation should be significantly lower than the IC50 for cytotoxicity, indicating that this compound is effectively degrading tau at concentrations that are not harmful to the cells.
References
- 1. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Tau Reduction by PBA-1106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tau, a microtubule-associated protein, is implicated in the pathology of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. In these conditions, tau becomes hyperphosphorylated and aggregates, leading to neuronal dysfunction and death. PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to selectively target misfolded proteins, such as pathological tau, for degradation through the cellular autophagy-lysosome pathway.[1][2][3][4] This document provides detailed protocols for the use of Western blot analysis to quantify the reduction of total and phosphorylated tau levels in neuronal cell cultures treated with this compound.
Mechanism of Action: this compound and Tau Degradation
This compound is a bifunctional molecule that facilitates the degradation of target proteins by hijacking the autophagy pathway.[1][5][6] It is composed of a ligand that binds to the target protein (in this case, aggregated or misfolded tau) and another ligand that binds to the autophagy receptor p62/SQSTM1.[3][7] This dual binding brings tau into proximity with the autophagic machinery, leading to its engulfment into autophagosomes, which then fuse with lysosomes for the degradation of their contents.[1][7][8] This targeted protein degradation offers a promising therapeutic strategy for clearing pathological tau aggregates.
Signaling Pathway of this compound-Mediated Tau Degradation
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of p62 Puncta Following PBA-1106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is a novel Autophagy-Targeting Chimera (AUTOTAC) designed to induce the degradation of specific cellular targets through the autophagy pathway.[1][2] It functions by engaging the autophagy receptor p62 (also known as Sequestosome-1 or SQSTM1), a key protein in selective autophagy that recognizes and shuttles ubiquitinated cargo to the autophagosome for eventual lysosomal degradation.[3][4][5] this compound induces the self-oligomerization of p62, which enhances the sequestration of target proteins into p62 bodies or puncta, thereby increasing autophagic flux.[6][7][8] The formation of these p62 puncta is a hallmark of autophagy induction and can be effectively visualized and quantified using immunofluorescence microscopy.[9][10][11]
These application notes provide a detailed protocol for the immunofluorescence staining of p62 puncta in cultured cells following treatment with this compound. This method allows for the qualitative and quantitative assessment of this compound's effect on p62 localization and autophagy induction.
Signaling Pathway of this compound Action
This compound is a bifunctional molecule that simultaneously binds to a target protein and the ZZ domain of the p62 protein.[7][12] This binding event induces a conformational change in p62, promoting its self-oligomerization and the formation of p62 bodies.[7][12][13] These p62 aggregates, laden with the targeted cargo, are then recognized by the autophagic machinery, leading to their engulfment by autophagosomes, which subsequently fuse with lysosomes for degradation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 自噬靶向嵌合体 | MCE [medchemexpress.cn]
- 3. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 10. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo autophagy quantification: Measuring LC3 and P62 puncta in 3D image system from zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of p62/SQSTM1 helical filaments and their role in cellular cargo uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Autophagic Flux in Response to PBA-1106
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of specific protein targets by harnessing the cellular autophagy machinery.[1][2] As a bifunctional molecule, this compound facilitates the interaction between the autophagy receptor protein p62/SQSTM1 and the target protein, leading to the sequestration of the target into autophagosomes and its subsequent degradation upon fusion with lysosomes.[3] This targeted protein degradation strategy offers a promising therapeutic avenue for diseases characterized by the accumulation of pathogenic proteins.
These application notes provide detailed protocols for measuring the autophagic flux induced by this compound. Autophagic flux is a dynamic process that reflects the entire autophagy pathway, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.[4] Monitoring autophagic flux is crucial for accurately assessing the efficacy of compounds like this compound that modulate this pathway. The provided protocols describe standard methods for quantifying changes in key autophagy markers, including the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the degradation of p62.
Mechanism of Action of this compound
This compound is an AUTOTAC that promotes the self-oligomerization of p62.[1][2] This induced oligomerization is a critical step in the activation of selective autophagy. The bifunctional nature of this compound allows it to simultaneously bind to a protein of interest and the p62 receptor. This proximity induction facilitates the formation of a complex between the target protein and oligomerized p62. This complex is then recognized and engulfed by the forming autophagosome membrane, which is decorated with lipidated LC3 (LC3-II).[5][6] The autophagosome then fuses with a lysosome to form an autolysosome, where the contents, including the target protein and p62 itself, are degraded.[7] Consequently, treatment with this compound is expected to increase the degradation of its specific target and enhance the overall autophagic flux.[1][3]
Data Presentation
The efficacy of this compound in inducing the degradation of a target protein can be quantified by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Compound | Target Protein | Cell Line | DC50 | Dmax (24 hr) | Citation |
| This compound | Mutant Tau | SH-SY5Y | ~1–10 nM | 100 nM | [3] |
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of this compound and the general experimental workflows for measuring autophagic flux.
Experimental Protocols
To accurately measure autophagic flux, it is recommended to perform experiments in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).[8] This allows for the distinction between an increase in autophagosome formation and a blockage in their degradation.[9] An increase in LC3-II levels in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol details the measurement of LC3-I to LC3-II conversion and p62 degradation by Western blot.
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62) and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times. For autophagic flux measurement, include control groups and groups co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.[10] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[10] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Wash the membrane three times with TBST. Apply ECL reagent and capture the chemiluminescent signal.[11] Quantify band intensities using image analysis software. Normalize LC3-II and p62 levels to the loading control.
Expected Results:
-
An increase in the LC3-II/LC3-I ratio or total LC3-II levels in this compound-treated cells, which is further enhanced in the presence of a lysosomal inhibitor.
-
A decrease in p62 protein levels in this compound-treated cells. This decrease will be reversed or diminished in the presence of a lysosomal inhibitor.[4]
Protocol 2: Immunofluorescence Analysis of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by detecting LC3 puncta using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate. After adherence, treat the cells with this compound at various concentrations and time points.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Immunostaining: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody overnight at 4°C. Wash three times with PBS.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light. Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash twice with PBS.
-
Imaging and Analysis: Mount the coverslips onto glass slides using antifade mounting medium.[12] Image the cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software.
Expected Results:
-
An increase in the number of LC3-positive puncta per cell in response to this compound treatment, indicating an increase in autophagosome formation.[3]
Conclusion
The protocols outlined in these application notes provide robust methods for measuring the autophagic flux induced by this compound. A combination of Western blotting for LC3 and p62, along with immunofluorescence for LC3 puncta, will offer a comprehensive assessment of the compound's activity. By carefully following these procedures, researchers can effectively characterize the mechanism of action of this compound and other AUTOTACs in drug development and discovery.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy | eLife [elifesciences.org]
- 6. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Studying Mutant Huntingtin Degradation Using PBA-1106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT) aggregates in neurons. Enhancing the clearance of these toxic protein aggregates is a primary therapeutic strategy. PBA-1106 is a novel chemical tool, an AUTOphagy-TArgeting Chimera (AUTOTAC), designed to specifically induce the degradation of misfolded and aggregated proteins through the autophagy-lysosome pathway.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to study and promote the degradation of mHTT.
This compound is a bifunctional molecule that consists of a 4-phenylbutyric acid (PBA) warhead and an autophagy-targeting ligand.[3][6] The PBA component recognizes and binds to the exposed hydrophobic regions characteristic of misfolded proteins like mHTT, while the autophagy-targeting ligand engages the p62/SQSTM1 autophagy receptor.[3][6] This dual-binding mechanism triggers the oligomerization of p62, facilitating the sequestration of the mHTT-PBA-1106-p62 complex into autophagosomes for subsequent lysosomal degradation.[1][2][3]
Mechanism of Action of this compound
This compound operates through a p62-dependent selective autophagy pathway. The key steps are as follows:
-
Binding to Misfolded Proteins: The PBA moiety of this compound binds to the exposed hydrophobic surfaces of misfolded mHTT.[6]
-
Recruitment and Activation of p62: The autophagy-targeting ligand of this compound binds to the ZZ domain of the p62 receptor.[1][2][4][5]
-
p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization.[3]
-
Sequestration of mHTT: The oligomerized p62, now in complex with this compound and mHTT, forms punctate structures within the cell.[3]
-
Autophagosome Engulfment: The p62-mHTT complexes are recognized and engulfed by forming autophagosomes, a process facilitated by the interaction between p62 and LC3 on the autophagosomal membrane.
-
Lysosomal Degradation: The autophagosomes fuse with lysosomes, leading to the degradation of the enclosed mHTT.
This mechanism not only targets mHTT for degradation but also enhances the overall autophagic flux within the cell.[1][2]
Data Presentation
The efficacy of this compound in inducing the autophagic machinery can be quantified by measuring the formation of p62 puncta, which are indicative of p62 oligomerization and cargo sequestration. The following table summarizes the effect of this compound on p62 puncta formation under conditions of autophagy inhibition, which allows for the accumulation and visualization of these structures.
| Treatment Condition | Average Number of p62 Puncta per Cell (± SD) |
| Control | 6 ± 2.4 |
| This compound with Autophagy Inhibition | 14 ± 4.2 |
Data adapted from studies on ubiquitinated protein aggregates. It is recommended to generate specific data for mHTT in the experimental context.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells expressing mHTT with this compound.
Materials:
-
Cells expressing mutant huntingtin (e.g., HD patient-derived fibroblasts, STHdhQ111/111 cells, or transfected HEK293T/HeLa cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Autophagy inhibitor (e.g., Hydroxychloroquine - HCQ)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a suitable density in multi-well plates or on coverslips for microscopy. Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete cell culture medium. Based on studies with similar compounds, a starting concentration range of 100 nM to 1 µM is recommended.[6]
-
For experiments investigating autophagic flux, pre-treat a subset of cells with an autophagy inhibitor like HCQ (e.g., 10 µM) for 2-4 hours before adding this compound.
-
To assess the role of autophagy versus the proteasome, a proteasome inhibitor like MG132 (e.g., 1-2 µM) can be used.[7]
-
Aspirate the old medium from the cells and replace it with the medium containing this compound and/or inhibitors. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, proceed with cell lysis for immunoblotting or fixation for immunofluorescence.
Immunoblotting for mHTT Degradation and Autophagy Markers
This protocol is for assessing the levels of mHTT and key autophagy proteins by western blotting.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-huntingtin (mHTT specific), anti-p62, anti-LC3, anti-ubiquitin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Wash treated cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels. A decrease in mHTT levels and an increase in the LC3-II/LC3-I ratio are indicative of successful autophagic degradation.
Immunofluorescence for p62 and LC3 Puncta Formation
This protocol allows for the visualization of p62 and LC3 puncta, which are hallmarks of autophagy activation.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-p62, anti-LC3
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope and quantify the number and intensity of p62 and LC3 puncta per cell.
siRNA-mediated Knockdown of Autophagy-Related Genes
To confirm that the degradation of mHTT by this compound is autophagy-dependent, key autophagy genes like ATG7 or SQSTM1 (p62) can be knocked down.
Materials:
-
siRNA targeting ATG7 or SQSTM1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
Procedure:
-
One day before transfection, seed cells so that they are 60-70% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubate the cells for 24-48 hours to allow for gene knockdown.
-
After the knockdown period, treat the cells with this compound as described in Protocol 1 and analyze mHTT levels by immunoblotting (Protocol 2). A rescue of mHTT levels in the knockdown cells compared to the control siRNA-treated cells would confirm the dependency on the targeted autophagy gene.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated mHTT degradation.
Caption: Experimental workflow for studying mHTT degradation.
References
- 1. [PDF] The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system | Semantic Scholar [semanticscholar.org]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of 4-Phenylbutyrate (PBA) in Alzheimer's Disease Research Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. 4-Phenylbutyrate (B1260699) (PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate for AD. It is a multi-target drug known to function as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone, addressing multiple pathological facets of the disease. These application notes provide a comprehensive overview of the use of PBA in various AD research models, detailing its mechanism of action, experimental protocols, and key findings. While the user specified "PBA-1106," the available scientific literature extensively refers to 4-Phenylbutyrate as PBA, which is presumed to be the compound of interest.
Mechanism of Action
PBA exerts its neuroprotective effects in the context of Alzheimer's disease through a dual mechanism:
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, PBA can modulate gene expression. In AD models, this leads to the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), as well as synaptic proteins such as the AMPA receptor subunit GluA1 and PSD-95.[1] This activity helps to restore synaptic plasticity and improve cognitive function.[2]
-
Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction: PBA acts as a chemical chaperone, aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum, thereby alleviating ER stress.[3] This is crucial in AD, where the misfolding and aggregation of Aβ and tau are central to the pathology. By mitigating ER stress, PBA can reduce the production of pro-inflammatory cytokines and protect against neuronal cell death.[1][4]
Signaling Pathways
PBA's therapeutic effects in Alzheimer's disease models are mediated through several key signaling pathways. Its action as an HDAC inhibitor directly influences gene transcription, while its role as a chemical chaperone alleviates cellular stress, impacting downstream signaling cascades.
Caption: PBA's dual mechanism of action in Alzheimer's disease.
Quantitative Data from In Vivo and In Vitro Models
The efficacy of PBA has been demonstrated in various Alzheimer's disease models. The following tables summarize the key quantitative findings.
In Vivo Studies in AD Mouse Models
| Model | Treatment Regimen | Key Findings | Reference |
| Tg2576 | 200 mg/kg/day for 5 weeks (prophylactic) | Prevents age-related memory deficits; Decreases Aβ pathology and GFAP levels. | [5][6] |
| Tg2576 | 100 mg/kg/day for 30 days (therapeutic) | Improves cognition; No significant change in astrocyte inflammation. | [1] |
| AD Mouse Model | Not specified | Administration reversed spatial learning and memory deficits without altering beta-amyloid burden. | [2] |
| AD Mouse Model | Not specified | Decreased phosphorylated tau, likely through an increase in the inactive form of GSK3β. | [2] |
| AD Mouse Model | Not specified | Restored brain histone acetylation levels and activated transcription of synaptic plasticity markers (GluR1, PSD95, MAP-2). | [2] |
In Vitro Studies
| Cell Model | Treatment | Key Findings | Reference |
| Neuronal cultures from Tg2576 mice | Not specified | Decreased processing of amyloid precursor protein (APP); Decreased p-tau levels correlated with histone 3 acetylation. | [7] |
| Immortalized astrocytic cell line (3Tg-iAstro) | 3 µM for 48 hours | Rescued defects in protein synthesis. | [8] |
| Neuroblastoma cells | Not specified | Suppressed neuronal cell death caused by ER stress induced by the overexpression of Pael-R. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for in vivo and in vitro studies with PBA.
In Vivo Administration of PBA in a Tg2576 Mouse Model
This protocol is based on studies demonstrating cognitive improvement and pathological mitigation in a transgenic mouse model of AD.
Caption: Workflow for in vivo PBA studies in an AD mouse model.
Protocol Steps:
-
Animal Model and Grouping: Utilize 6-month-old Tg2576 mice, an age preceding significant plaque deposition, for a preventative study. Randomly assign mice to a control group receiving saline and a treatment group receiving PBA.
-
PBA Administration: Prepare PBA in sterile saline. Administer a daily dose of 200 mg/kg via oral gavage for 6 months. Alternatively, PBA can be provided in the drinking water.[6]
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (22 ± 2 °C). A hidden platform is submerged 1 cm below the water surface.
-
Training: For 5 consecutive days, each mouse undergoes four trials per day to find the hidden platform. The starting position is varied for each trial.
-
Probe Trial: On day 6, the platform is removed, and each mouse is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Processing: Following behavioral testing, anesthetize the mice and perfuse with saline. Extract the brains; one hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for Aβ plaques using an antibody like 6E10, and for astrogliosis using an anti-GFAP antibody.
-
Western Blot Analysis: Homogenize the frozen brain tissue to extract proteins. Perform Western blotting to quantify the levels of full-length APP, Aβ oligomers, total tau, phosphorylated tau (e.g., using AT8 antibody), and synaptic markers like PSD95 and GluR1.
In Vitro Treatment of Neuronal Cells with PBA
This protocol is designed to assess the direct effects of PBA on neuronal cells in culture.
Caption: Workflow for in vitro PBA studies on neuronal cells.
Protocol Steps:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions.
-
PBA Treatment: Prepare a stock solution of PBA. Once cells reach the desired confluency, replace the medium with fresh medium containing PBA at final concentrations ranging from 1 to 10 µM. Incubate for 24 to 48 hours.
-
Induction of Cellular Stress (Optional): To study the protective effects of PBA, cells can be co-treated with an ER stress-inducing agent like tunicamycin or transfected to overexpress a pathogenic protein associated with AD.
-
Cell Viability Assay: Assess the effect of PBA on cell viability using a standard method like the MTT assay.
-
Western Blot Analysis: Lyse the cells to extract proteins. Perform Western blotting to analyze the expression levels of ER stress markers (e.g., GRP78, CHOP), full-length and cleaved forms of APP, and the phosphorylation status of tau at various epitopes.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize the subcellular localization of proteins of interest, such as APP or tau, and to observe cellular morphology.
Conclusion
4-Phenylbutyrate has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to act as both an HDAC inhibitor and a chemical chaperone allows it to target multiple aspects of AD pathology, including protein misfolding, ER stress, neuroinflammation, and synaptic dysfunction. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of PBA and to evaluate its efficacy in various AD research settings. Further studies are warranted to translate these promising preclinical findings into effective therapies for Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Step-by-step guide for PBA-1106 solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) that potently induces the degradation of misfolded proteins by activating the autophagy-lysosome system. As a bifunctional molecule, this compound engages the autophagy receptor p62/SQSTM1, triggering its self-oligomerization and enhancing the sequestration and clearance of ubiquitinated protein aggregates.[1][2] These characteristics make this compound a valuable tool for studying selective autophagy and a potential therapeutic agent for diseases associated with protein aggregation, such as neurodegenerative disorders.
This document provides a comprehensive guide for the preparation, storage, and application of this compound in experimental settings.
Data Presentation
Table 1: Chemical Properties and Storage of this compound
| Property | Value | Reference |
| Mechanism of Action | Induces p62 self-oligomerization, increases autophagic flux of Ub-conjugated aggregates. | [1][2] |
| Appearance | Liquid | [3] |
| Molecular Weight | 640.81 g/mol (for PBA-1105) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage (Pure Form) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
Note: Properties are based on the closely related compound PBA-1105, as specific data for this compound is limited. It is recommended to handle this compound under the same conditions.
Solution Preparation Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the molecular weight (assume ~640.81 g/mol , similar to PBA-1105), calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 156.1 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing this compound.
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is fully dissolved.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides a general guideline for preparing a working solution of this compound for animal studies, adapted from a protocol for a similar compound, 4-PBA.[4] The final concentration should be determined based on the desired dosage (e.g., mg/kg).
Materials:
-
This compound stock solution (e.g., 500 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Start by dissolving this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 500 mg/mL). Use sonication to aid dissolution.[4]
-
In a separate sterile tube, prepare the vehicle solution. For a final solution of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline, calculate the required volumes of each component.
-
Sequentially add the components. First, add the required volume of the this compound DMSO stock to the PEG300 and mix well.
-
Add the Tween-80 to the mixture and mix thoroughly.
-
Finally, add the saline to the mixture and mix until a clear solution is obtained.[4]
-
The final solution should be prepared fresh before each administration.
Experimental Protocols
Protocol 3: In Vitro p62 Oligomerization Assay
This assay assesses the ability of this compound to induce the self-oligomerization of the p62 protein in a cellular context.
Workflow Diagram:
Caption: Workflow for the in vitro p62 oligomerization assay.
Procedure:
-
Cell Culture: Seed HEK293T cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and potentially a negative control compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against p62.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Analysis: Analyze the Western blot for the appearance of high-molecular-weight bands corresponding to p62 oligomers in the this compound-treated samples compared to the controls.
Protocol 4: Autophagic Flux Assay by Western Blot
This protocol measures autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor. An increase in LC3-II accumulation upon lysosomal inhibition indicates an increase in autophagic flux.
Workflow Diagram:
Caption: Workflow for measuring autophagic flux by Western blot.
Procedure:
-
Cell Culture: Plate cells of interest and allow them to attach.
-
Treatment Groups: Prepare four groups of cells:
-
Untreated control
-
This compound treated
-
Lysosomal inhibitor only (e.g., Bafilomycin A1 or Chloroquine)
-
This compound and lysosomal inhibitor co-treatment
-
-
Incubation: Treat the cells for the desired duration. The lysosomal inhibitor is typically added for the last few hours of the this compound treatment.
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and Western blotting as described in Protocol 3. Use a primary antibody specific for LC3.
-
Analysis:
-
Quantify the band intensity of LC3-II for each condition.
-
Normalize the LC3-II intensity to a loading control (e.g., GAPDH or actin).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increased accumulation of LC3-II in the presence of the inhibitor in this compound-treated cells indicates enhanced autophagic flux.
-
Protocol 5: Visualization of Ubiquitinated Protein Puncta by Immunofluorescence
This protocol allows for the visualization of the formation of ubiquitinated protein aggregates (puncta) within cells treated with this compound.
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of ubiquitin puncta.
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against ubiquitin (e.g., FK2 clone) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis: Quantify the number and intensity of ubiquitin-positive puncta per cell in the treated versus control groups.
Signaling Pathway
AUTOTAC Mechanism of Action:
This compound functions as a molecular bridge, linking misfolded, ubiquitinated proteins to the autophagy receptor p62. This binding event induces a conformational change in p62, promoting its self-oligomerization. The resulting p62 oligomers, laden with ubiquitinated cargo, are then recognized by LC3 on the phagophore membrane, leading to their engulfment into autophagosomes. Subsequent fusion with lysosomes results in the degradation of the cargo.
Caption: this compound mediated autophagic degradation pathway.
References
Application Notes and Protocols for Lentiviral Transduction of Target Proteins for PBA-1106 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
PBA-1106 is an AUTOTAC (autophagy-targeting chimera), a bifunctional molecule designed to induce the degradation of target proteins through the autophagy-lysosome system.[1][2][3] It functions by simultaneously binding to a target protein and the autophagy receptor protein p62/SQSTM1. This bridging action facilitates the recruitment of the target protein to the autophagosome for subsequent degradation.[1][2] The "PBA" (4-phenylbutyric acid) component of this compound acts as a chemical chaperone that recognizes and binds to exposed hydrophobic regions characteristic of misfolded or aggregated proteins.[1] This makes this compound a powerful tool for studying and potentially clearing proteins prone to misfolding and aggregation, such as mutant tau in neurodegenerative diseases.[1][2]
These application notes provide a comprehensive guide for utilizing lentiviral transduction to express a target protein of interest in mammalian cells, followed by treatment with this compound to study its degradation. Lentiviral vectors are a robust tool for introducing and stably expressing genes in a wide range of cell types, including both dividing and non-dividing cells.[4][5][6]
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the cellular autophagy pathway to degrade a specific target protein. The PBA moiety binds to the target protein, while the other end of the molecule engages the p62 autophagy receptor. This induced proximity triggers the oligomerization of p62, which then interacts with LC3 on the autophagosome membrane, delivering the entire complex for lysosomal degradation.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Production and titration of lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing the Efficacy of PBA-1106 in Clearing Pathological Protein Aggregates in Patient-Derived iPSC Models of Neurodegenerative Disease
For Research Use Only.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease and frontotemporal dementia, are often characterized by the intracellular accumulation of misfolded and aggregated proteins, including Tau. These protein aggregates are toxic to neurons and are a key pathological hallmark of disease. Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling these diseases in a human-relevant context and for screening potential therapeutic compounds.[1][2][3][4]
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to selectively target misfolded proteins for degradation through the autophagy pathway.[5][6] It is a bifunctional molecule that binds to the misfolded protein and the autophagy receptor p62/SQSTM1, initiating the formation of an autophagosome around the protein-p62 complex for subsequent lysosomal degradation.[5][7][8] This application note provides a detailed protocol for assessing the efficacy of this compound in reducing pathological protein aggregates in iPSC-derived neuronal cultures from patients with neurodegenerative diseases.
Materials and Methods
This section outlines the protocols for differentiating patient-derived iPSCs into cortical neurons, treating these neurons with this compound, and subsequently assaying for drug efficacy.
Protocol 1: Differentiation of Patient-Derived iPSCs into Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons from human iPSCs.[3][5][9][10]
Materials:
-
Patient-derived iPSC lines
-
iPSC culture medium (e.g., mTeSR™1)
-
Matrigel or Geltrex
-
Neural Induction Medium (NIM)
-
Neural Maintenance Medium (NMM)
-
Accutase
-
ROCK inhibitor (Y-27632)
-
Relevant growth factors and small molecules for cortical differentiation (e.g., LDN193189, SB431542, DKK-1, DMH-1)[3]
-
6-well and 96-well culture plates
Procedure:
-
iPSC Culture: Culture patient-derived iPSCs on Matrigel- or Geltrex-coated plates in iPSC culture medium.
-
Neural Induction: When iPSCs reach 80-90% confluency, initiate neural induction by switching to Neural Induction Medium (NIM) supplemented with dual SMAD inhibitors (e.g., LDN193189 and SB431542).[3] Culture for 10-14 days, with daily media changes.[9]
-
Neural Progenitor Cell (NPC) Expansion: At the end of the induction period, dissociate the cells using Accutase and re-plate them on coated plates in Neural Maintenance Medium (NMM) to expand the NPC population.
-
Cortical Neuron Differentiation: To differentiate NPCs into cortical neurons, continue culturing in NMM, which may be supplemented with additional factors to promote cortical neuron fate (e.g., DKK-1 and DMH-1).[3] This differentiation and maturation phase can take several weeks.
-
Characterization: Confirm the identity of the differentiated cortical neurons through immunocytochemistry for neuronal markers (e.g., MAP2, TUJ1) and cortical-specific markers (e.g., TBR1, CTIP2).
Protocol 2: this compound Treatment of iPSC-Derived Neurons
Materials:
-
Differentiated iPSC-derived cortical neurons
-
This compound
-
DMSO (vehicle control)
-
Neuronal culture medium
Procedure:
-
Plating for Experiments: Plate the differentiated cortical neurons in 96-well plates at a suitable density for the planned assays. Allow the cells to acclimate for at least 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in neuronal culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the known DC50 of ~1-10 nM in other cell lines.[7] A suggested starting concentration range is 0.1 nM to 100 nM.
-
Treatment: Remove the existing medium from the neuronal cultures and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a predetermined period, for example, 24 to 72 hours, depending on the experimental endpoint.
Experimental Workflow
This compound Mechanism of Action
This compound is an AUTOTAC that facilitates the degradation of misfolded proteins by hijacking the autophagy pathway. It achieves this by simultaneously binding to the target protein and the autophagy receptor p62. This proximity induces the self-oligomerization of p62, which then recruits the core autophagy machinery, including the ULK1 complex, to initiate the formation of an autophagosome around the cargo. The autophagosome then fuses with a lysosome, leading to the degradation of the encapsulated misfolded protein.
Efficacy Assessment Protocols
Protocol 3: Quantification of Protein Aggregates by Western Blot
Materials:
-
Treated iPSC-derived neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Tau, anti-phospho-Tau, anti-p62, anti-LC3, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated neurons in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., beta-actin). A decrease in the target protein (e.g., Tau) and p62 levels, and an increase in the LC3-II/LC3-I ratio are indicative of induced autophagy.
Protocol 4: Autophagy Flux Assay
To confirm that the reduction in protein levels is due to autophagic degradation, an autophagy flux assay should be performed.
Materials:
-
Treated iPSC-derived neurons
-
Bafilomycin A1 or Chloroquine (autophagy inhibitors)
-
Reagents for Western Blot (as in Protocol 3)
Procedure:
-
Co-treatment: Treat the neurons with this compound in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of this compound treatment).
-
Western Blot: Perform Western blotting for LC3 and p62 as described in Protocol 3.
-
Analysis: Autophagic flux is determined by the difference in LC3-II and p62 levels between samples treated with this compound alone and those co-treated with the autophagy inhibitor. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates a functional autophagic flux.
Protocol 5: Cell Viability Assay (MTT Assay)
Materials:
-
Treated iPSC-derived neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[11]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 6: Apoptosis Assay (Caspase-3 Activity Assay)
Materials:
-
Treated iPSC-derived neurons
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Plate reader
Procedure:
-
Cell Lysis: Lyse the treated neurons according to the kit manufacturer's instructions.
-
Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate as recommended.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Determine the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Data Presentation
The quantitative data from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Protein Levels in iPSC-Derived Neurons
| Treatment Group | This compound Conc. (nM) | Relative Tau Level (Normalized to Control) | Relative p62 Level (Normalized to Control) | LC3-II/LC3-I Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 0.8 ± 0.1 |
| This compound | 1 | 0.85 ± 0.10 | 0.75 ± 0.08 | 1.5 ± 0.2 |
| This compound | 10 | 0.62 ± 0.08 | 0.51 ± 0.06 | 2.8 ± 0.3 |
| This compound | 100 | 0.45 ± 0.05 | 0.38 ± 0.05 | 3.5 ± 0.4 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Autophagy Flux in this compound Treated iPSC-Derived Neurons
| Treatment Group | Bafilomycin A1 | Relative LC3-II Level (Normalized to Control) | Relative p62 Level (Normalized to Control) |
| Vehicle Control | - | 1.00 ± 0.11 | 1.00 ± 0.10 |
| Vehicle Control | + | 2.5 ± 0.3 | 2.8 ± 0.4 |
| This compound (10 nM) | - | 2.8 ± 0.3 | 0.51 ± 0.06 |
| This compound (10 nM) | + | 8.5 ± 0.9 | 4.2 ± 0.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Neuronal Viability and Apoptosis
| Treatment Group | This compound Conc. (nM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.00 ± 0.15 |
| This compound | 1 | 98 ± 4.8 | 1.05 ± 0.18 |
| This compound | 10 | 95 ± 5.5 | 1.10 ± 0.20 |
| This compound | 100 | 92 ± 6.1 | 1.15 ± 0.22 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This application note provides a comprehensive set of protocols to evaluate the efficacy of this compound in patient-derived iPSC models of neurodegenerative diseases. By utilizing these methods, researchers can quantify the reduction of pathological protein aggregates, confirm the mechanism of action through autophagy flux assays, and assess the compound's impact on neuronal health. The use of patient-derived iPSCs provides a highly relevant system for preclinical drug discovery and for understanding the therapeutic potential of novel compounds like this compound.[1][3][4][7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Recruitment and Activation of the ULK1/Atg1 Kinase Complex in Selective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Selective autophagy? | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Treatment and staining of iPSC-derived neurons for lysosomal phenotype analysis [protocols.io]
- 9. p62-mediated Selective autophagy endows virus-transformed cells with insusceptibility to DNA damage under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neural Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note and Protocol: Quantitative PCR to Measure Target mRNA Levels in Response to PBA-1106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is a member of a novel class of molecules known as AUTOphagy-TArgeting Chimeras (AUTOTACs). These bifunctional molecules are designed to selectively target specific proteins for degradation through the cellular autophagy pathway. This compound specifically targets pathological aggregates of the tau protein, which are implicated in a range of neurodegenerative diseases, including Alzheimer's disease and progressive supranuclear palsy.[1][2][3] The mechanism of action of this compound involves the recruitment of the autophagy receptor p62/SQSTM1 to the tau aggregates, initiating their engulfment by autophagosomes and subsequent degradation in lysosomes.[4][5][6]
While the primary effect of this compound is at the protein level, it is crucial to understand the cellular response at the transcriptional level. Cells may alter the mRNA expression of a target protein in response to its increased degradation. Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring changes in mRNA levels.[7] This application note provides a detailed protocol for using qPCR to quantify the mRNA levels of the microtubule-associated protein tau (MAPT), the gene encoding the tau protein, in a neuronal cell line following treatment with this compound. Understanding the effect of this compound on MAPT mRNA expression can provide valuable insights into potential feedback mechanisms and the overall cellular response to this targeted protein degradation strategy. A recent study on a similar tau-targeting AUTOTAC, ATB2005A, showed no significant change in total tau mRNA levels, suggesting that the primary mechanism is post-transcriptional.[1]
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Principle of Quantitative PCR (qPCR)
Quantitative PCR, also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. For mRNA quantification, the process begins with reverse transcription (RT) of the mRNA into complementary DNA (cDNA). The cDNA then serves as the template for the qPCR reaction. The amplification of the target cDNA is monitored in real-time using fluorescent reporters. The two main types of fluorescent reporters are DNA-binding dyes like SYBR® Green and sequence-specific probes like TaqMan® probes.
The qPCR instrument measures the fluorescence intensity at each cycle of the PCR. The cycle at which the fluorescence signal crosses a certain threshold is called the quantification cycle (Cq), also referred to as the threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid in the sample. By comparing the Cq values of treated and untreated samples, the relative change in mRNA expression can be determined. To ensure accuracy, the expression of the target gene is normalized to one or more stably expressed reference genes (also known as housekeeping genes).
Experimental Workflow
Caption: Workflow for qPCR analysis of MAPT mRNA.
Detailed Experimental Protocol
This protocol is designed for the use of a human neuroblastoma cell line, such as SH-SY5Y, which is a common model for studying tauopathies.
1. Cell Culture and Treatment
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Total RNA Extraction
-
Following treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol® reagent).
-
Extract total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
3. RNA Quality and Quantity Assessment
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be > 8 for optimal results.
4. Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript® VILO™ cDNA Synthesis Kit).
-
Follow the manufacturer's instructions, which typically involve incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
5. Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for human MAPT and at least two reference genes. The following are examples of commonly used reference genes for neuronal cells: GAPDH, ACTB, RPL13, and UBE2D2.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR® Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run each sample in triplicate.
6. qPCR Cycling Conditions
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR® Green) to verify the specificity of the amplified product.
-
7. Data Analysis (ΔΔCt Method)
-
Calculate the average Cq value for each sample and primer set from the technical triplicates.
-
Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene from the average Cq of the target gene (MAPT):
-
ΔCq = Cq(MAPT) - Cq(Reference Gene)
-
-
Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample:
-
ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)
-
-
Calculate the fold change in gene expression using the formula:
-
Fold Change = 2-ΔΔCq
-
Data Presentation
The following table provides an example of how to structure the qPCR data for clear presentation and comparison.
| Treatment Group | Target Gene | Average Cq | Reference Gene | Average Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle Control | MAPT | 22.5 | GAPDH | 18.2 | 4.3 | 0 | 1.0 |
| This compound (10 nM) | MAPT | 22.6 | GAPDH | 18.3 | 4.3 | 0 | 1.0 |
| This compound (100 nM) | MAPT | 22.4 | GAPDH | 18.1 | 4.3 | 0 | 1.0 |
| This compound (1 µM) | MAPT | 22.5 | GAPDH | 18.2 | 4.3 | 0 | 1.0 |
Interpretation of Results
-
Fold Change ≈ 1: This indicates that there is no significant change in the mRNA expression of the target gene in response to the treatment. Based on preliminary data for similar compounds, this is a likely outcome for MAPT mRNA levels following this compound treatment.[1]
-
Fold Change > 1: This suggests an upregulation of the target gene's mRNA expression. This could indicate a cellular compensatory mechanism to counteract the increased protein degradation.
-
Fold Change < 1: This indicates a downregulation of the target gene's mRNA expression. This might occur if the degradation of the protein product also leads to a feedback mechanism that reduces its transcription.
By following this detailed protocol, researchers can accurately and reliably measure the effect of this compound on the mRNA levels of its target, tau, providing a more complete understanding of the cellular response to this promising therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. p62/SQSTM1 Is a Target Gene for Transcription Factor NRF2 and Creates a Positive Feedback Loop by Inducing Antioxidant Response Element-driven Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Neural Cells by qPCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Identification of miRNAs regulating MAPT expression and their analysis in plasma of patients with dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Autophagy Induction by PBA-1106
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBA-1106 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of specific cellular targets through the autophagy pathway.[1][2] As a bifunctional molecule, this compound works by binding to the target protein and simultaneously recruiting and activating the autophagy receptor protein p62 (also known as SQSTM1).[3][4] This action promotes the self-oligomerization of p62, a critical step in the formation of the autophagosome, the double-membraned vesicle that sequesters cellular components for degradation.[5][6] This application note provides detailed protocols for visualizing and quantifying the induction of autophagy by this compound in real-time using live-cell imaging techniques. The primary method described herein utilizes the well-established GFP-LC3 reporter system, where the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key component of the autophagosome membrane, is tagged with Green Fluorescent Protein (GFP). Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.
Data Presentation
The following tables summarize representative quantitative data from live-cell imaging experiments designed to assess the autophagic activity induced by this compound.
Table 1: Quantification of GFP-LC3 Puncta Formation
| Treatment Group | Mean GFP-LC3 Puncta per Cell (± SD) at 6h | Fold Change vs. Vehicle Control |
| Vehicle Control (0.1% DMSO) | 3.2 ± 1.1 | 1.0 |
| This compound (100 nM) | 18.5 ± 4.2 | 5.8 |
| This compound (500 nM) | 25.1 ± 5.9 | 7.8 |
| Positive Control (Rapamycin, 200 nM) | 22.8 ± 5.1 | 7.1 |
| Negative Control (3-MA, 5 mM) + this compound (500 nM) | 5.4 ± 1.8 | 1.7 |
SD: Standard Deviation; 3-MA: 3-Methyladenine, an autophagy inhibitor.
Table 2: Autophagic Flux Analysis using a Tandem mCherry-GFP-LC3 Reporter
| Treatment Group | Mean mCherry+GFP+ Puncta (Autophagosomes) per Cell | Mean mCherry+GFP- Puncta (Autolysosomes) per Cell | Autophagic Flux (Ratio of Autolysosomes to Autophagosomes) |
| Vehicle Control (0.1% DMSO) | 4.1 | 2.5 | 0.61 |
| This compound (500 nM) | 15.8 | 12.3 | 0.78 |
| This compound (500 nM) + Bafilomycin A1 (100 nM) | 28.9 | 3.1 | 0.11 |
Bafilomycin A1 is a lysosomal inhibitor that blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-LC3 Puncta Formation
This protocol details the steps for visualizing the formation of autophagosomes in response to this compound treatment using a cell line stably expressing GFP-LC3.
Materials:
-
HeLa cells stably expressing GFP-LC3 (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Rapamycin (positive control, stock solution in DMSO)
-
3-Methyladenine (negative control, stock solution in DMEM)
-
Vehicle (DMSO)
-
Glass-bottom imaging dishes or multi-well plates
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate fluorescence filters for GFP.
Procedure:
-
Cell Seeding: Seed the GFP-LC3 expressing HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare fresh dilutions of this compound, rapamycin, and 3-MA in pre-warmed complete medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment:
-
For the negative control group pre-treated with an inhibitor, incubate the cells with 5 mM 3-MA for 1 hour prior to adding this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the test compounds (Vehicle, this compound, Rapamycin, or 3-MA + this compound).
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish onto the stage of the live-cell microscope.
-
Allow the cells to equilibrate in the environmental chamber for at least 30 minutes.
-
Acquire images at multiple time points (e.g., 0, 2, 4, 6, 8, and 12 hours) using a 40x or 60x objective. For each time point and condition, capture images from several random fields of view to ensure a representative sample.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of GFP-LC3 puncta per cell.
-
For each cell, the number of distinct, bright fluorescent dots should be counted.
-
Average the number of puncta per cell for at least 50 cells per condition and time point.
-
Calculate the standard deviation and fold change relative to the vehicle control.
-
Protocol 2: Autophagic Flux Assay with mCherry-GFP-LC3
This protocol measures the progression of autophagy from autophagosome formation to lysosomal fusion using a tandem fluorescent reporter. In the neutral pH of the autophagosome, both mCherry and GFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists (red puncta).
Materials:
-
HeLa cells transiently or stably expressing mCherry-GFP-LC3
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (lysosomal inhibitor, stock solution in DMSO)
-
Vehicle (DMSO)
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental control and appropriate lasers and filters for GFP and mCherry.
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells as in Protocol 1. If using transient expression, transfect the cells with the mCherry-GFP-LC3 plasmid according to the manufacturer's instructions and allow for protein expression for 24-48 hours.
-
Compound Preparation: Prepare fresh dilutions of this compound and Bafilomycin A1 in pre-warmed complete medium.
-
Treatment:
-
For the lysosomal inhibition group, pre-treat cells with 100 nM Bafilomycin A1 for 1 hour before adding this compound.
-
Replace the medium with the prepared treatment solutions (Vehicle, this compound, or Bafilomycin A1 + this compound).
-
-
Live-Cell Imaging:
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire images at a designated time point (e.g., 8 hours) using a 60x oil immersion objective.
-
Capture both the GFP and mCherry channels for each field of view.
-
-
Image Analysis and Quantification:
-
For each cell, count the number of mCherry+GFP+ (yellow) puncta, representing autophagosomes.
-
Count the number of mCherry+GFP- (red) puncta, representing autolysosomes.
-
Calculate the average number of each type of puncta per cell from at least 50 cells per condition.
-
Determine the autophagic flux by calculating the ratio of red puncta to yellow puncta. An increase in this ratio indicates a successful progression of autophagy.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for GFP-LC3 puncta analysis.
References
- 1. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live cell imaging of LC3 dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Relevant Parameters for Autophagic Flux Using HeLa Cells Expressing EGFP-LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative analysis of autophagy flux using imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term live-cell imaging of GFAP+ astroglia and laminin+ vessels in organotypic mouse brain slices using microcontact printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Filter Trap Assay for Evaluating PBA-1106 Efficacy on Protein Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease.[1] The accumulation of misfolded proteins into insoluble aggregates disrupts cellular function and leads to cytotoxicity.[2][3] Consequently, therapeutic strategies aimed at clearing these protein aggregates are of significant interest in drug development. The filter trap assay is a robust and widely used biochemical method to detect and quantify insoluble protein aggregates.[4][5] This assay relies on the principle that SDS-insoluble protein aggregates are retained on a cellulose (B213188) acetate (B1210297) membrane, while soluble proteins pass through.[2][5]
PBA-1106 is an autophagy-targeting chimera (AUTOTAC) designed to promote the degradation of misfolded protein aggregates.[6][7][8] It functions by inducing the self-oligomerization of the autophagy cargo receptor p62/SQSTM1, thereby enhancing the autophagic clearance of ubiquitin-conjugated protein aggregates.[6][8][9] Studies have shown that this compound can effectively induce the degradation of mutant Tau protein aggregates in cellular models with high efficacy.[10][11][12][13]
These application notes provide a detailed protocol for utilizing a filter trap assay to assess the efficacy of this compound in reducing protein aggregates in a cell-based model.
Data Presentation
The following tables represent hypothetical quantitative data obtained from a filter trap assay experiment evaluating the effect of this compound on total and specific protein aggregates.
Table 1: Quantification of Total Protein Aggregates after this compound Treatment
| Treatment Group | Concentration (nM) | Mean Signal Intensity (Arbitrary Units) | Standard Deviation | % Reduction of Aggregates |
| Vehicle Control (DMSO) | 0 | 15,234 | 856 | 0% |
| This compound | 1 | 11,897 | 642 | 21.9% |
| This compound | 10 | 7,543 | 412 | 50.5% |
| This compound | 100 | 4,128 | 258 | 72.9% |
| Positive Control (MG132) | 5 µM | 25,678 | 1,234 | -68.5% (Increase) |
Table 2: Quantification of Specific (e.g., Mutant Tau) Protein Aggregates after this compound Treatment
| Treatment Group | Concentration (nM) | Mean Signal Intensity (Arbitrary Units) | Standard Deviation | % Reduction of Aggregates |
| Vehicle Control (DMSO) | 0 | 12,567 | 734 | 0% |
| This compound | 1 | 9,123 | 511 | 27.4% |
| This compound | 10 | 4,876 | 301 | 61.2% |
| This compound | 100 | 2,134 | 155 | 83.0% |
| Positive Control (MG132) | 5 µM | 21,456 | 1,098 | -70.7% (Increase) |
Experimental Protocols
This section provides a detailed methodology for conducting a filter trap assay to evaluate the effect of this compound on protein aggregates in a human cell line (e.g., HeLa or SH-SY5Y) expressing an aggregation-prone protein.
Materials and Reagents
-
Cell Culture: HeLa or SH-SY5Y cells, DMEM, FBS, Penicillin-Streptomycin, 6-well plates.
-
Transfection (if applicable): Plasmid encoding aggregation-prone protein (e.g., mutant Tau-GFP), transfection reagent.
-
Compounds: this compound, DMSO (vehicle), MG132 (positive control for aggregate induction).
-
Lysis Buffer (RIPA): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitor cocktails.[14]
-
Filter Trap Assay Buffers:
-
Wash Buffer: 1x PBS with 0.1% SDS.
-
Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Membranes and Apparatus:
-
Cellulose acetate membrane (0.2 µm pore size).
-
Dot blot or slot blot apparatus.
-
Filter papers.
-
-
Detection Reagents:
-
Total Protein Staining: Revert™ 700 Total Protein Stain or Ponceau S.[2]
-
Immunodetection:
-
Primary antibody against the protein of interest (e.g., anti-mutant Tau, anti-ubiquitin).
-
HRP-conjugated or fluorescently-labeled secondary antibody.
-
Chemiluminescent substrate or fluorescence imaging system.
-
-
Protocol
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
If applicable, transfect cells with the plasmid encoding the aggregation-prone protein and incubate for 24-48 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours). Include a positive control for aggregation, such as MG132 (a proteasome inhibitor), at a suitable concentration and duration (e.g., 5 µM for 10 hours).[3]
Step 2: Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 200-300 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly on ice to ensure complete lysis and to shear genomic DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet large cellular debris.
-
Carefully collect the supernatant, which contains both soluble and aggregated proteins.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
Step 3: Filter Trap Assay
-
Normalize the protein concentration of all samples with lysis buffer.
-
For each sample, prepare a dilution in a final concentration of 2% SDS and 50 mM DTT. Heat the samples at 95°C for 5 minutes.
-
Assemble the dot blot or slot blot apparatus with a pre-wetted cellulose acetate membrane (0.2 µm pore size).[5] It is crucial to pre-wet the membrane and the supporting filter papers in wash buffer to ensure even filtration.[3]
-
Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of the apparatus.
-
Apply a gentle vacuum to pull the lysate through the membrane.
-
Wash each well twice with wash buffer (1x PBS, 0.1% SDS).
-
Disassemble the apparatus and remove the cellulose acetate membrane.
Step 4: Detection and Quantification
A. Total Protein Aggregate Detection
-
Wash the membrane briefly in deionized water.
-
Stain the membrane with Revert™ 700 Total Protein Stain or Ponceau S according to the manufacturer's instructions.[2]
-
Image the membrane using an appropriate imaging system.
-
Quantify the signal intensity of each dot using densitometry software (e.g., ImageJ).
B. Specific Protein Aggregate Detection (Immunoblotting)
-
After filtration and washing, incubate the membrane in blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-mutant Tau) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated or fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For chemiluminescent detection, apply the substrate and image the membrane. For fluorescent detection, image the membrane directly using a suitable scanner.
-
Quantify the signal intensity of each dot using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for the filter trap assay.
References
- 1. Filter trapping protocol to detect aggregated proteins in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
- 14. Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PBA-1106 Activity
Welcome to the technical support center for PBA-1106. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the lack of this compound activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an AUTOTAC (AUTOphagy-TArgeting Chimera). It is a bifunctional molecule designed to selectively target and degrade misfolded proteins via the autophagy-lysosome system.[1][2] One part of the molecule, derived from 4-phenylbutyric acid (PBA), binds to exposed hydrophobic regions characteristic of misfolded proteins.[1] The other part binds to the autophagy receptor protein p62/SQSTM1.[1][2] This binding event induces the self-oligomerization of p62, activating the formation of autophagosomes that engulf the targeted protein-PBA-1106-p62 complex, leading to its degradation within the lysosome.[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the activity of this compound. For long-term storage, it is recommended to store the compound in its pure form at -20°C for up to three years.[4] Stock solutions in a solvent like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[5]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell line and the specific misfolded protein being targeted. Published studies have shown effective degradation of mutant tau in the low nanomolar range, with a DC50 (concentration for 50% degradation) of approximately 1-10 nM.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am not observing any degradation of my target protein. What are the possible reasons?
Several factors could contribute to a lack of this compound activity. These are addressed in detail in the troubleshooting guide below, but key possibilities include:
-
Compound Inactivity: Improper storage or handling may have compromised the compound.
-
Incorrect Concentration: The concentration used may be too low or too high (see "hook effect" below).
-
Cell-Specific Factors: The cell line may have low expression of essential autophagy proteins (e.g., p62, ATG7) or poor uptake of the compound.
-
Experimental Readout: The method used to detect protein degradation may not be sensitive enough, or the time point of analysis may be inappropriate.
-
Target Protein Characteristics: The target protein may not have sufficiently exposed hydrophobic regions for this compound to bind.
Troubleshooting Guide
Problem 1: No observable degradation of the target protein.
This is the most common issue encountered. Follow these steps to diagnose the problem:
Step 1: Verify Compound Integrity and Handling
-
Question: Has the this compound been stored and handled correctly?
-
Answer: Confirm that the compound has been stored at the recommended temperatures and that stock solutions have not undergone excessive freeze-thaw cycles.[4][5] If there is any doubt, use a fresh vial of the compound. When preparing working solutions, use newly opened, high-quality DMSO.[4]
Step 2: Optimize this compound Concentration
-
Question: Have you performed a dose-response curve?
-
Answer: It is essential to test a range of concentrations. This compound has been observed to exhibit a "hook effect" at higher concentrations, where its efficacy decreases.[1] A typical concentration range to test would be from 0.1 nM to 10 µM.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related compound, PBA-1105, from published studies.
| Compound | Target | Cell Line | DC50 | Dmax (24 hr) | Reference |
| PBA-1105 | Mutant Tau | SH-SY5Y | ~1-10 nM | 100 nM | [1] |
| This compound | Mutant Tau | SH-SY5Y | ~1-10 nM | 100 nM | [1] |
| PBA-1105 | Mutant Tau (stably expressed) | Not Specified | 0.71 nM | 100 nM | [4] |
Step 3: Assess the Autophagy Pathway in Your Cell Line
-
Question: Is the autophagy pathway functional in your chosen cell line?
-
Answer: The activity of this compound is dependent on a functional autophagy pathway.
-
Check p62 Expression: Confirm that your cells express sufficient levels of p62/SQSTM1, the direct target of the autophagy-targeting moiety of this compound. This can be done by Western blot.
-
Confirm Autophagy Flux: Treat cells with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) and measure the levels of LC3-II. An increase in LC3-II upon treatment with an inhibitor indicates functional autophagy flux. Knockdown of essential autophagy genes like ATG7 has been shown to abolish the activity of similar AUTOTACs.[1]
-
Step 4: Verify Cellular Uptake
-
Question: Is this compound entering the cells?
-
Answer: While direct measurement of intracellular this compound can be challenging without a labeled version, you can infer potential issues with cellular uptake or efflux.[6][7][8] Some cell lines may have active efflux pumps that remove the compound. If uptake is suspected to be an issue, consult the literature for methods to enhance small molecule uptake in your specific cell line.
Problem 2: High variability between experiments.
-
Question: Are you observing inconsistent results from one experiment to the next?
-
Answer:
-
Lot-to-Lot Variability: If you have recently switched to a new batch of this compound, perform a side-by-side comparison with the old lot to ensure comparable activity.[5][9][10]
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and overall cell health are consistent between experiments.[11][12] Stressed or senescent cells may have altered autophagy activity.
-
Standardized Protocols: Adhere strictly to standardized protocols for cell seeding, treatment, and harvesting.
-
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate your cells of interest in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine the DC50.
Protocol 2: Autophagy Flux Assay
-
Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at optimal concentration)
-
Autophagy Inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1)
-
This compound + Autophagy Inhibitor
-
-
Cell Treatment: Treat the cells for a shorter time period (e.g., 4-6 hours), adding the autophagy inhibitor for the last 2-4 hours of the incubation.
-
Western Blot: Perform Western blotting as described in Protocol 1, using a primary antibody against LC3.
-
Analysis: A functional autophagy flux will be indicated by an accumulation of the lipidated form of LC3 (LC3-II) in the presence of the autophagy inhibitor. The activity of this compound should lead to a further increase in LC3-II accumulation in the co-treatment group compared to the inhibitor alone, signifying the degradation of autophagosomes.
Visualizations
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 6. Synthesis and cellular uptake of cell delivering PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swelling-activated amino acid efflux in the human neuroblastoma cell line CHP-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lot variation and inter-device differences contribute to poor analytical performance of the DCA Vantage™ HbA1c POCT instrument in a true clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. youtube.com [youtube.com]
Optimizing PBA-1106 concentration to avoid the hook effect
Welcome to the technical support center for PBA-1106. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
PBA-1105 is an autophagy-targeting chimera (AUTOTAC) that induces the degradation of misfolded proteins.[1][2] It is a bifunctional molecule that works by linking a target protein to the autophagy receptor p62.[3][4] This linkage initiates the self-oligomerization of p62, leading to the sequestration and subsequent degradation of the target protein via the autophagy-lysosome pathway.[3][4]
Q2: What is the "hook effect" and why is it observed with this compound?
The "hook effect" is a phenomenon observed in various biological assays where an increase in the concentration of an analyte paradoxically leads to a decrease in the measured signal or effect.[1][5][6] For bifunctional molecules like this compound and PROTACs, the hook effect manifests as a bell-shaped dose-response curve, where the degradation of the target protein decreases at excessively high concentrations.[7]
The underlying mechanism for this effect is the formation of non-productive binary complexes at high concentrations of this compound.[7][8][9] For optimal activity, this compound must form a productive ternary complex, bringing together the target protein and the p62 autophagy receptor. However, when this compound is in excess, it can independently bind to either the target protein or p62, forming binary complexes (Target–this compound or p62–this compound). These binary complexes are unable to initiate the degradation process and competitively inhibit the formation of the productive ternary complex.[7]
Troubleshooting Guide: Optimizing this compound Concentration
Issue: My dose-response curve for this compound shows a distinct hook shape, with decreased efficacy at higher concentrations.
This is a classic presentation of the hook effect. To optimize your experiment and accurately determine the potency of this compound, it is crucial to identify the optimal concentration range that promotes the formation of the productive ternary complex.
Experimental Protocol: Concentration Optimization for this compound
This protocol outlines a systematic approach to determine the optimal concentration range for this compound and mitigate the hook effect.
Objective: To determine the optimal concentration of this compound that results in the maximum degradation of the target protein (Dmax) and the concentration that achieves 50% of the maximum degradation (DC50), while identifying the concentration range where the hook effect occurs.
Materials:
-
Cells expressing the target protein of interest
-
This compound stock solution
-
Cell culture medium and reagents
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Antibodies for Western blot analysis (primary antibody against the target protein, loading control antibody, and secondary antibody)
-
Proteasome inhibitor (e.g., MG132, optional, for mechanistic studies)
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine, optional, for mechanistic studies)
Methodology:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of this compound Dilution Series: Prepare a wide range of this compound concentrations. It is recommended to use a serial dilution approach to cover a broad spectrum, for example, from 0.1 nM to 10 µM. A suggested dilution series is presented in the table below.
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) to represent 0% degradation. The incubation time should be determined based on the turnover rate of the target protein, but a 24-hour incubation is a common starting point.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for Western blot analysis.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to generate a dose-response curve.
-
Data Presentation: this compound Concentration Optimization
Summarize your quantitative data in a table to clearly visualize the effect of different this compound concentrations.
| This compound Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (0 nM) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.70 | 30% |
| 10 nM | 0.40 | 60% |
| 100 nM | 0.15 | 85% |
| 500 nM | 0.25 | 75% |
| 1 µM | 0.45 | 55% |
| 5 µM | 0.65 | 35% |
| 10 µM | 0.80 | 20% |
From this data, a dose-response curve can be generated to determine the DC50 and Dmax, and to visualize the hook effect at concentrations above 100 nM.
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying mechanism of the hook effect, the following diagrams are provided.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 7. benchchem.com [benchchem.com]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional Peptide Nanofibrils for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
PBA-1106 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PBA-1106. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an Autophagy-Targeting Chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of specific target proteins through the autophagy-lysosome system. This compound works by binding to both a target protein, such as mutant tau, and the autophagy receptor p62. This bridging action facilitates the recruitment of the target protein to the autophagosome for subsequent degradation.[1][2]
Q2: What are the primary challenges when working with this compound?
A2: Based on data from the closely related compound PBA-1105, a primary challenge with this compound is its potential for poor aqueous solubility. This can lead to issues with stock solution preparation, precipitation upon dilution in aqueous buffers or cell culture media, and variability in experimental results.
Q3: In what solvents is this compound soluble?
A3: While specific data for this compound is limited, the related compound PBA-1105 is highly soluble in Dimethyl Sulfoxide (DMSO).[3] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the compound may be hygroscopic.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For the related compound PBA-1105, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a recommended solvent such as high-quality, anhydrous DMSO.
-
Use sonication to aid dissolution.[3]
-
Gentle warming (e.g., to 37°C) may also help, but avoid excessive heat to prevent compound degradation.
-
Issue 2: A precipitate forms after diluting the DMSO stock solution in aqueous media.
-
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: Lower the final concentration of this compound in the aqueous medium. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration under your experimental conditions.
-
-
Possible Cause 2: "Salting out" effect or interaction with media components.
-
Solution: When diluting the DMSO stock, add it to the aqueous buffer or media slowly while vortexing or stirring to ensure rapid and even distribution. Avoid adding the concentrated stock directly to cells or a small volume of media.
-
-
Possible Cause 3: Temperature-dependent solubility.
-
Solution: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Issue 3: Cloudiness or precipitate observed in the cell culture medium during the experiment.
-
Possible Cause 1: Compound precipitation over time.
-
Solution: Reduce the final concentration of this compound. The effective concentration for in vitro assays is in the low nanomolar range (DC50 of ~1-10 nM), so high concentrations are likely unnecessary.[2]
-
-
Possible Cause 2: Interaction with serum proteins.
-
Solution: If using a serum-containing medium, consider reducing the serum percentage if your cell line can tolerate it. Alternatively, test the solubility of this compound in a serum-free medium first.
-
-
Possible Cause 3: Media evaporation.
-
Solution: Ensure proper humidification in the incubator to prevent the medium from concentrating over time, which could lead to precipitation.
-
Quantitative Data
The following table summarizes the solubility of the closely related compound, PBA-1105, which can be used as a reference for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 156.05 mM | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. Aim for a final DMSO concentration of less than 0.5% (v/v) to minimize solvent toxicity.
-
Dilution Process: a. Add the appropriate volume of pre-warmed medium to a sterile tube. b. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. c. Continue to vortex for a few seconds to ensure homogeneity.
-
Application to Cells: Immediately add the final diluted this compound solution to your cell cultures.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway for this compound mediated protein degradation.
References
Technical Support Center: Assessing Potential Off-Target Effects of PBA-1106 with Proteomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential off-target effects of the hypothetical small molecule PBA-1106 using proteomics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for identifying potential off-target effects of this compound?
A1: A comprehensive starting point is a global proteomics approach, such as using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT). These methods provide an unbiased, quantitative measurement of changes in protein abundance across the entire proteome following treatment with this compound. This allows for the identification of unexpected protein degradation or upregulation that may indicate off-target activity.
Q2: How can I confirm if a protein identified in a global proteomics screen is a direct off-target of this compound?
A2: Direct engagement of a potential off-target protein by this compound can be validated using methods like the Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry (AP-MS).[1][2] CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3] AP-MS involves immobilizing a tagged version of this compound to pull down interacting proteins from a cell lysate for identification by mass spectrometry.[2]
Q3: What are the key differences between SILAC and TMT for quantitative proteomics in the context of off-target screening?
A3: Both SILAC and TMT are powerful techniques for quantitative proteomics, but they have distinct advantages and disadvantages. SILAC involves metabolic labeling and allows for the mixing of samples at an early stage, reducing experimental variability.[4][5] However, it is primarily applicable to cell lines and can be expensive for large-scale experiments.[6][7] TMT is a chemical labeling method that allows for higher multiplexing (up to 16 samples) but can suffer from ratio distortion and higher costs for reagents.[6]
Q4: My global proteomics experiment shows changes in the abundance of many proteins. How do I differentiate between direct off-targets and downstream effects?
A4: This is a common challenge in off-target analysis. To distinguish between direct off-targets and indirect downstream effects, consider the following:
-
Dose-response studies: True off-targets will likely show a dose-dependent change in abundance that correlates with the concentration of this compound.
-
Time-course experiments: Direct off-target effects are typically observed at earlier time points, while downstream effects manifest later.
-
Orthogonal validation: Use techniques like CETSA or AP-MS to confirm direct binding of this compound to the putative off-target.[1][2]
Q5: Can this compound, as a potential PROTAC, have off-target effects other than protein degradation?
A5: Yes, PROTACs can exhibit off-target activities beyond unintended protein degradation. These can include small-molecule-like off-target effects such as binding to and inhibiting or activating other proteins.[8] Therefore, a comprehensive off-target assessment should ideally include methods that can detect both changes in protein abundance and direct binding interactions.
Troubleshooting Guides
Issue 1: High variability between biological replicates in SILAC/TMT experiments.
-
Possible Cause: Inconsistent cell culture conditions, labeling efficiency, or sample processing.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and growth conditions for all replicates.
-
Verify Labeling Efficiency: For SILAC, confirm complete incorporation of heavy amino acids by mass spectrometry before starting the experiment. For TMT, ensure complete and consistent labeling of all samples.
-
Minimize Handling Variation: Process all samples in parallel and use standardized protocols for cell lysis, protein extraction, and digestion.
-
Quality Control Checks: Perform protein quantification assays (e.g., BCA) at multiple steps to ensure equal loading.
-
Issue 2: Failure to detect the known on-target of this compound in the proteomics data.
-
Possible Cause: The on-target protein is of low abundance, not efficiently extracted, or the peptides generated are not readily detectable by mass spectrometry.
-
Troubleshooting Steps:
-
Enrichment Strategies: Consider using targeted proteomics approaches like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for the known on-target.
-
Optimize Lysis Buffer: Use a lysis buffer with appropriate detergents and protease inhibitors to ensure efficient extraction of the target protein.
-
In Silico Digestion: Check if the theoretical tryptic peptides of the target protein are within the detectable mass range of your instrument.
-
Western Blot Validation: Confirm the presence and degradation of the on-target protein in your samples using a specific antibody.
-
Issue 3: CETSA results are inconclusive, with no clear thermal shift for the potential off-target.
-
Possible Cause: The interaction between this compound and the off-target is weak, the protein is not stable enough for the assay, or the experimental conditions are suboptimal.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Test a range of this compound concentrations to find the optimal concentration for inducing a thermal shift.
-
Adjust Heating Conditions: Optimize the temperature range and incubation times for the specific protein of interest.
-
Use a Different Lysis Buffer: The composition of the lysis buffer can affect protein stability.
-
Consider Alternative Techniques: If CETSA is not suitable, consider using AP-MS or other biophysical assays to validate the interaction.[2]
-
Issue 4: High number of non-specific binders in AP-MS experiments.
-
Possible Cause: The affinity purification conditions are not stringent enough, or the linker and tag on this compound are "sticky."
-
Troubleshooting Steps:
-
Increase Wash Stringency: Increase the salt concentration or add a non-ionic detergent to the wash buffers to reduce non-specific binding.
-
Use a Control Bait: Perform a parallel experiment with a control bait (e.g., beads alone or a tagged molecule with a similar scaffold but no target affinity) to identify and subtract non-specific binders.
-
Optimize Elution Conditions: Use a specific elution method (e.g., competing with a free ligand) instead of harsh, denaturing conditions.
-
Cross-reference with Contaminant Databases: Utilize databases like the Contaminant Repository for Affinity Purification (CRAPome) to filter out common contaminants.[9]
-
Data Presentation
Table 1: Comparison of Proteomics Techniques for Off-Target Profiling
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Global Proteomics (SILAC/TMT) | Measures relative changes in protein abundance across the proteome.[4] | Unbiased and comprehensive view of proteome-wide changes.[10] | Can be expensive and may not detect low-abundance proteins.[6] | Initial screening for potential off-target degradation or upregulation. |
| Targeted Proteomics (PRM/SRM) | Quantifies a pre-selected list of proteins with high sensitivity and specificity. | High sensitivity and specificity for selected targets. | Not suitable for discovering novel off-targets. | Validation and quantification of known off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[3] | In-cell/in-situ target engagement confirmation. | Not all protein-ligand interactions result in a thermal shift. | Validation of direct binding to potential off-targets. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the compound to pull down interacting proteins.[2] | Identifies direct binding partners. | Can have high background and potential for artifacts from tagging. | Identification of direct off-target binders. |
Experimental Protocols
1. Global Proteomics using SILAC for Off-Target Identification
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine (B10760008) and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine and arginine (e.g., 13C6-Lys and 13C6,15N4-Arg). Allow for at least five cell doublings to ensure complete incorporation of the heavy amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound at the desired concentration and time points. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest and wash the cells. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Sample Mixing and Digestion: Quantify the protein concentration in each lysate. Mix equal amounts of protein from the "light" and "heavy" samples. Reduce, alkylate, and digest the protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify peptides. Calculate the heavy-to-light ratios for each protein to determine changes in abundance upon this compound treatment.
2. Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the specific protein of interest that remains in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[3]
Mandatory Visualizations
Caption: Workflow for off-target identification and validation of this compound.
Caption: Potential on-target and off-target pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 3. annualreviews.org [annualreviews.org]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to minimize PBA-1106-induced cytotoxicity in primary neurons
Technical Support Center: PBA-1106
Disclaimer: Information on "this compound" is based on publicly available data regarding its role as an autophagy-targeting chimera (AUTOTAC) that degrades misfolded proteins.[1][2][3] Cytotoxicity data in primary neurons is not extensively documented in public sources. Therefore, this guide provides general strategies for mitigating neurotoxicity based on established principles in primary neuron culture and drug development.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a systematic approach to identifying and resolving unexpected cytotoxicity in primary neuron cultures treated with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High Neuronal Death at Expected Therapeutic Concentrations | 1. Incorrect Compound Concentration: Errors in dilution or calculation. 2. Solvent Toxicity: The vehicle (e.g., DMSO) is toxic at the concentration used. 3. Culture Stress: Sub-optimal health of primary neurons prior to treatment. 4. On-Target but Exaggerated Effect: The intended mechanism of autophagy induction is overly active, leading to cell death. | 1. Verify Concentration: a. Re-calculate all dilutions from the stock solution. b. If possible, confirm the concentration of the stock solution via analytical methods. 2. Evaluate Solvent Toxicity: a. Run a vehicle-only control group at the same concentration used for this compound. b. Aim to keep final DMSO concentration <0.1% if possible. 3. Assess Culture Health: a. Visually inspect cultures for signs of stress (e.g., neurite blebbing, cell body swelling) before adding the compound. b. Ensure optimal plating density, as sparse or overly dense cultures can be more susceptible to stress.[4] 4. Optimize Dose and Duration: a. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nanomolar to micromolar). b. Conduct a time-course experiment to determine if toxicity is time-dependent. |
| Neurite Degeneration and Beading | 1. Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS). 2. Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to energy deficits and neurite retraction. 3. Apoptotic Pathway Activation: Early sign of programmed cell death. | 1. Co-treat with Antioxidants: a. Include antioxidants like N-acetylcysteine (NAC), Vitamin E, or Trolox in the culture medium.[5] b. These agents can help neutralize ROS and reduce oxidative damage.[5][6] 2. Assess Mitochondrial Health: a. Use assays like TMRE or JC-1 to measure mitochondrial membrane potential. 3. Inhibit Apoptosis: a. Co-administer a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis and determine if it rescues the phenotype.[7][8][9] |
| Inconsistent Results Between Experiments | 1. Variability in Primary Cultures: Inherent biological differences between neuronal preparations. 2. Compound Degradation: this compound may be unstable in solution at 37°C over time. 3. Contamination: Bacterial or fungal contamination can stress neurons and confound results.[10][11] | 1. Standardize Culture Procedures: a. Use a consistent protocol for neuron isolation, plating density, and maintenance.[12][13] b. Use cultures at the same days in vitro (DIV) for all experiments. 2. Prepare Fresh Solutions: a. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Monitor for Contamination: a. Regularly inspect cultures for any signs of contamination. b. Use sterile technique and consider antibiotic/antimycotic agents if necessary, though some can be neurotoxic themselves.[10][14] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an autophagy-targeting chimera (AUTOTAC). It is a bifunctional molecule designed to bind to both the autophagic receptor p62 and misfolded proteins, such as mutant tau.[1][2] This bridging action facilitates the engulfment and degradation of the target protein through the autophagy-lysosome system.[2]
Q2: At what concentration should I start my experiments to avoid cytotoxicity? A2: Published in vitro studies on similar PBA-based AUTOTACs show effective degradation of target proteins at nanomolar concentrations (e.g., DC50 of ~1-10 nM).[1] It is recommended to start with a dose-response curve that spans a wide range, for instance, from 0.1 nM to 1 µM, to identify the optimal therapeutic window with minimal toxicity for your specific primary neuron type.
Q3: Can I use neuroprotective agents to minimize this compound cytotoxicity? A3: Yes, co-treatment with neuroprotective agents can be an effective strategy. Consider the following:
-
Antioxidants: Agents like N-acetylcysteine or Vitamin E can mitigate oxidative stress.[5]
-
Caspase Inhibitors: Pan-caspase inhibitors (e.g., Z-VAD-FMK) can block apoptotic cell death pathways.[8][15]
-
Neurotrophic Factors: Supplementing the culture medium with factors like Brain-Derived Neurotrophic Factor (BDNF) can promote neuronal survival and resilience.[16][17][18]
Q4: How do I distinguish between on-target and off-target cytotoxicity? A4: This is a critical aspect of drug development. A key experiment is to use a negative control compound. This would be a molecule structurally similar to this compound but lacking the binding moiety for either the target protein or p62. If the negative control does not produce cytotoxicity at similar concentrations, it suggests the observed toxicity is likely related to the on-target mechanism of action of this compound.
Q5: What is the best way to quantify neuronal viability and cytotoxicity? A5: A multi-assay approach is recommended for a comprehensive assessment:
-
Metabolic Assays: MTT or PrestoBlue assays measure metabolic activity, which is an indicator of cell viability.
-
Cytotoxicity Assays: LDH release assays quantify membrane integrity, with higher levels indicating cell death.
-
Apoptosis Assays: Caspase-3/7 activity assays or TUNEL staining can specifically measure programmed cell death.
-
Imaging: Immunocytochemistry for neuronal markers (e.g., MAP2, NeuN) combined with a nuclear stain (e.g., Hoechst) allows for direct visualization and quantification of neuronal survival and morphology.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells per well and culture for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Also, prepare a vehicle control (e.g., medium with 0.1% DMSO).
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the corresponding this compound concentration or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay
-
Cell Plating and Treatment: Plate and treat neurons with this compound and controls in a 96-well plate as described above.
-
Cell Lysis: After treatment, lyse the neurons using a gentle lysis buffer compatible with caspase activity assays.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Caspase-3 Reaction: In a new opaque 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (405 nm for pNA) or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Signaling & Workflow Diagrams
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Systematic workflow for troubleshooting cytotoxicity.
Caption: Interconnected pathways of neuronal cytotoxicity.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 5. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cytotoxicity of intracellular amyloid β peptide1–42 through p53 and Bax in cultured primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspases and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PBA-1106 Target Engagement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the target engagement of PBA-1106 in a new cell line.
Introduction to this compound
This compound is an autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of misfolded proteins.[1][2] It functions as a bifunctional molecule, linking the chemical chaperone 4-phenylbutyric acid (PBA), which recognizes exposed hydrophobic regions on misfolded proteins, to a ligand that binds to the p62/SQSTM1 autophagy receptor.[1][3] This induced proximity is designed to trigger p62 self-oligomerization and subsequent engulfment of the protein-p62 complex by autophagosomes, leading to lysosomal degradation.[1][3][4] Validating its "target engagement" therefore involves demonstrating the this compound-dependent degradation of a target misfolded protein and the activation of the autophagy pathway.
Troubleshooting Guides
This section addresses common issues encountered during the validation of this compound target engagement.
Table 1: Western Blot Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Target Degradation | Insufficient this compound concentration or incubation time. | Optimize the concentration of this compound and the treatment duration. Perform a dose-response and time-course experiment. |
| Cell line is resistant to this compound-mediated degradation. | Ensure the target misfolded protein is expressed in the new cell line. Verify the expression and functionality of key autophagy proteins (e.g., p62, ATG7).[1] | |
| Inefficient protein extraction. | Use a lysis buffer appropriate for the target protein's subcellular localization and include protease inhibitors. | |
| Poor antibody quality. | Use a primary antibody validated for western blotting and specific to the target protein. Test different antibody dilutions.[5][6] | |
| High Background on Blot | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST.[6][7] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[6][7] | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations.[7] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Consider performing a BLAST search to check for potential cross-reactivity.[5] |
| Protein degradation during sample preparation. | Keep samples on ice and add protease inhibitors to the lysis buffer.[8] |
Table 2: Immunofluorescence Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Inefficient cell permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[9] |
| Low antibody concentration. | Increase the concentration of the primary or secondary antibody.[10] | |
| Photobleaching. | Minimize the exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium. | |
| High Background Staining | Non-specific antibody binding. | Block with normal serum from the same species as the secondary antibody.[9] |
| Incomplete washing. | Increase the number and duration of washes after antibody incubations.[10] | |
| Autofluorescence | Aldehyde-based fixatives. | Consider using a different fixation method or an autofluorescence quenching agent. |
Frequently Asked Questions (FAQs)
Q1: What are the key assays to validate this compound target engagement in a new cell line?
A1: The primary assays to validate this compound target engagement are:
-
Western Blotting: To quantify the degradation of the target misfolded protein and to monitor the levels of autophagy markers like LC3-II and p62.[1]
-
Immunofluorescence (IF) Microscopy: To visualize the co-localization of p62 with the target protein aggregates and the formation of autophagosomes (LC3 puncta).[1]
-
Cellular Thermal Shift Assay (CETSA): While less direct for an AUTOTAC, CETSA can be used to assess the thermal stabilization of p62 when in a complex with this compound and the target protein, providing evidence of complex formation.[11][12]
Q2: How do I choose a suitable positive control for my experiments?
A2: A good positive control would be a known autophagy inducer, such as rapamycin (B549165) or starvation (culturing cells in nutrient-deprived medium), to confirm that the autophagy machinery in your new cell line is functional. For a negative control, you can use the PBA and the p62-binding ligand moieties of this compound as separate molecules to show that the chimeric nature of this compound is required for its activity.[1]
Q3: My western blot shows no degradation of the target protein after this compound treatment. What should I check first?
A3: First, verify the expression of the target misfolded protein in your new cell line. If the target is not expressed, this compound will have no substrate for degradation. Next, confirm that the core autophagy machinery is intact and functional in your cell line by treating with a known autophagy inducer and monitoring LC3-II conversion. Finally, perform a dose-response experiment with this compound, as the optimal concentration can vary between cell lines.[1]
Q4: I am not observing p62 puncta formation with immunofluorescence after this compound treatment. What could be the issue?
A4: The absence of p62 puncta could be due to several factors. Ensure your antibody against p62 is suitable for immunofluorescence. Check the expression level of p62 in your cell line; low levels may be difficult to visualize. It is also crucial to include an autophagy inhibitor, such as chloroquine (B1663885) or bafilomycin A1, to block the degradation of autophagosomes, which will allow for the accumulation and easier visualization of p62 puncta.[1]
Q5: Can I use CETSA to directly measure this compound binding to my target protein?
A5: Directly measuring this compound binding to a misfolded protein using CETSA might be challenging due to the heterogeneous nature of protein aggregates. However, you can use CETSA to indirectly assess target engagement by measuring the thermal stabilization of p62. In the presence of this compound and the target protein, the formation of a ternary complex may lead to an increase in the thermal stability of p62, which can be detected by CETSA.[11][12][13]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (specific to the target protein or autophagy markers) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunofluorescence for p62 Puncta Formation
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat the cells with this compound, with and without an autophagy inhibitor (e.g., 50 µM chloroquine for 4 hours), alongside a vehicle control.[10]
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9][10]
-
Blocking and Antibody Incubation: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with the primary antibody against p62 and/or LC3 overnight at 4°C. Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[9]
-
Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of p62/LC3 puncta per cell.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for p62 Stabilization
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for the desired time.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[12][15]
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated proteins.[12]
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of soluble p62 by western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble p62 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and target engagement.[12]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. cusabio.com [cusabio.com]
- 10. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
PBA-1106 Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PBA-1106 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an autophagy-targeting chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of specific target proteins, such as mutant tau, through the autophagy-lysosome system. This compound works by binding to both the target protein and the autophagy receptor p62, facilitating the recruitment of the target to the autophagosome for subsequent degradation.
Q2: In which cell culture media has this compound been used?
This compound has been used in various mammalian cell culture media, including Dulbecco's Modified Eagle's Medium (DMEM), Minimum Essential Medium (MEM), and RPMI-1640 Medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
Q3: What is the expected stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
Q4: What factors could potentially influence the stability of this compound in my cell culture medium?
Several factors can affect the stability of small molecules in cell culture media, including:
-
Media Composition: The presence of certain components, such as reducing agents or high concentrations of vitamins, could potentially interact with this compound.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical moieties.
-
Light Exposure: Photodegradation can occur if the molecule contains light-sensitive functional groups. It is advisable to protect solutions containing this compound from light.
-
Presence of Serum: Components within fetal bovine serum (FBS) or other supplements could potentially bind to or enzymatically degrade this compound.
-
Oxidation: Dissolved oxygen and metal ions in the medium can promote oxidation of susceptible functional groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches of this compound. | - Improper storage of stock solutions. - Degradation of this compound in the working solution. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions in cell culture medium for each experiment. - Perform a stability test to determine the degradation rate in your specific medium. |
| Lower than expected activity of this compound in a long-term experiment. | - Significant degradation of this compound over the course of the experiment. | - Determine the half-life of this compound in your cell culture medium. - Consider replenishing the medium with fresh this compound at appropriate intervals based on the stability data. |
| Appearance of unknown peaks in HPLC analysis of the cell culture medium. | - Degradation of this compound into one or more degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Use mass spectrometry (LC-MS) to identify the unknown peaks. |
| Variability in results when using different types of cell culture plates. | - Adsorption of this compound to the surface of the plasticware. | - Pre-incubate plates with media containing this compound to saturate binding sites. - Test different types of plates (e.g., low-binding plates) to minimize adsorption. |
Quantitative Data Presentation
To assess the stability of this compound, it is crucial to generate quantitative data. Below are example tables to guide the presentation of your experimental findings.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 98.2 | 97.5 | 98.8 |
| 12 | 95.1 | 94.3 | 96.2 |
| 24 | 88.7 | 87.1 | 91.5 |
| 48 | 75.3 | 72.8 | 80.1 |
| 72 | 61.9 | 58.4 | 68.7 |
Table 2: Calculated Half-life of this compound in Cell Culture Media at 37°C
| Cell Culture Medium | Calculated Half-life (hours) |
| DMEM | 85.2 |
| RPMI-1640 | 79.5 |
| MEM | 96.3 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
DMSO (for stock solution)
-
Sterile, light-protected tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Spike pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense the this compound-containing medium into sterile, light-protected tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot (e.g., 500 µL) from the incubator.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any potential particulates.
-
Store the filtered sample at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples and an aliquot of the T=0 sample (to be used as the 100% reference).
-
Analyze the samples by a validated HPLC method to quantify the concentration of this compound. The peak area of this compound will be used for quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time.
-
Determine the degradation kinetics and calculate the half-life (t½) of this compound in the specific cell culture medium.
-
Visualizations
Technical Support Center: PBA-1106 Mediated Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PBA-1106, an AUTOTAC (AUTOphagy-TArgeting Chimera) degrader. This compound targets misfolded proteins for degradation via the autophagy-lysosome pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional molecule that selectively binds to exposed hydrophobic regions of misfolded proteins and the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2][3] This binding induces the self-oligomerization of p62, which facilitates the sequestration of the target protein into autophagosomes.[1][4][5] These autophagosomes then fuse with lysosomes, leading to the degradation of the target protein.[6][7]
Q2: What are the appropriate controls for a this compound experiment?
A2: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control (e.g., DMSO): Establishes a baseline for target protein levels in the absence of this compound.
-
Negative Control Compound: A structurally similar but inactive molecule that cannot bind to either the target protein or p62. This control helps confirm that the observed degradation is specific to this compound's mechanism.
-
Autophagy Inhibitor Control (e.g., Bafilomycin A1, Chloroquine): Co-treatment with an autophagy inhibitor should prevent the degradation of the target protein, confirming that the degradation is dependent on the autophagy-lysosome pathway.
Q3: How can I confirm that this compound is engaging the target protein and p62?
A3: Co-immunoprecipitation (Co-IP) is a key method to demonstrate the formation of the ternary complex between this compound, the target protein, and p62. You can perform a pull-down of the target protein and then immunoblot for the presence of p62, or vice versa.
Q4: What is the typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and the specific target protein. Published data for similar AUTOTACs show DC50 values (the concentration at which 50% of the target protein is degraded) in the nanomolar range.[4][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic steps to identify and resolve them.
Issue 1: No or Reduced Degradation of the Target Protein
If you observe minimal or no degradation of your target protein following this compound treatment, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Confirm this compound Integrity and Concentration: Ensure that the compound has been stored correctly and that the final concentration in your experiment is accurate. Perform a dose-response curve to identify the optimal concentration.
-
Optimize Treatment Duration: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for maximal degradation.
-
Potential Cause 2: Impaired Autophagy Pathway
The efficacy of this compound is dependent on a functional autophagy-lysosome pathway.
-
Troubleshooting Steps:
-
Assess Autophagy Flux: An accumulation of autophagosomes without subsequent clearance can indicate a blockage in the pathway. Measure autophagy flux to assess the entire process. A common method is to measure the levels of LC3-II and p62 by Western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1. An increase in LC3-II upon inhibitor treatment indicates active flux.
-
Evaluate Lysosomal Function: Lysosomal acidification is crucial for the final degradation step. Use lysosomotropic dyes (e.g., LysoTracker) to assess the integrity and function of lysosomes.
-
Potential Cause 3: Alterations in Key Proteins (p62 and Target)
-
Troubleshooting Steps:
-
Sequence p62/SQSTM1: Mutations in the ZZ or UBA domains of p62 can impair its function and binding to this compound or ubiquitinated cargo.[5][9] If you are using a cell line known to have mutations in p62, consider using a different cell line.
-
Verify Target Protein Expression and Accessibility: Confirm the expression of your target protein by Western blot. Post-translational modifications or mutations in the target protein may mask the binding site for this compound.
-
Check for p62 Oligomerization: this compound-induced p62 oligomerization is essential for its mechanism.[1][3][10][11] Assess the formation of p62 puncta using immunofluorescence microscopy after this compound treatment.
-
Issue 2: Increased Cell Death or Toxicity
If you observe significant cell death that is not attributable to the degradation of your target protein, consider the following:
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use an ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability across a range of this compound concentrations.
-
Lower this compound Concentration: High concentrations of any compound can lead to off-target effects and toxicity. Use the lowest effective concentration determined from your dose-response experiments.
-
Use Appropriate Controls: Compare the toxicity of this compound to that of a negative control compound to determine if the toxicity is specific to the degrader molecule.
-
Quantitative Data Summary
The following table summarizes typical efficacy data for AUTOTACs from published studies. This can serve as a reference for your own experiments.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PBA-1105 | Mutant Tau | SH-SY5Y | ~1-10 | >80 | [1] |
| This compound | Mutant Tau | SH-SY5Y | ~1-10 | >80 | [1] |
| ATC-324 | Androgen Receptor | LNCaP | ~10 | >90 | [12] |
Key Experimental Protocols
Autophagy Flux Assay (Western Blot Method)
This protocol assesses the rate of autophagic degradation.
-
Materials:
-
Cell lysis buffer (RIPA or similar)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Bafilomycin A1 or Chloroquine
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound and/or vehicle control. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of wells for each condition.
-
Harvest cells and prepare protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is to confirm the formation of the target protein-PBA-1106-p62 complex.
-
Materials:
-
Non-denaturing cell lysis buffer
-
Antibody against the target protein or p62
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against the target protein and p62.
-
Visualizations
This compound Mechanism of Action
References
- 1. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALS-FTLD-linked mutations of SQSTM1/p62 disrupt selective autophagy and NFE2L2/NRF2 anti-oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 10. rupress.org [rupress.org]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Control Experiments for PBA-1106-Mediated Autophagy Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying PBA-1106-mediated autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
A1: this compound is an Autophagy-Targeting Chimera (AUTOTAC). It is a bifunctional molecule designed to selectively target and degrade misfolded proteins via the autophagy-lysosome system. This compound works by binding to the autophagy receptor p62/SQSTM1, inducing its self-oligomerization. This clustering of p62 facilitates the recognition and engulfment of ubiquitinated protein aggregates by autophagosomes, thereby increasing autophagic flux.[1][2]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell culture?
A2: Based on published studies, the effective concentration range for this compound can be from the low nanomolar to micromolar range. A good starting point is to perform a dose-response experiment. For inducing the degradation of target proteins like mutant tau, a DC50 (half-maximal degradation concentration) of approximately 1–10 nM and a Dmax (maximal degradation) at 100 nM have been reported with a 24-hour treatment period.[1] We recommend titrating the concentration and incubation time for your specific cell line and experimental conditions.
Q3: What are the essential positive and negative controls for a this compound experiment?
A3: To ensure the validity of your results, the following controls are crucial:
-
Positive Controls for Autophagy Induction:
-
Rapamycin (B549165): An mTOR inhibitor that is a well-established inducer of autophagy.
-
Starvation: Culturing cells in nutrient-deprived medium (e.g., Earle's Balanced Salt Solution, EBSS) for a few hours robustly induces autophagy.
-
-
Negative Controls/Inhibitors of Autophagy:
-
Lysosomal Inhibitors (Bafilomycin A1 or Chloroquine): These are essential for assessing autophagic flux. They block the degradation of autophagosomes, leading to the accumulation of LC3-II and p62.[3]
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
-
This compound-Specific Controls:
Q4: How do I measure autophagic flux in my this compound experiment?
A4: Measuring autophagic flux is critical to distinguish between the induction of autophagy and a blockage in the pathway.[3] A standard method is to treat your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment. An increase in the accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone indicates an increase in autophagic flux.[3]
Troubleshooting Guide
Issue 1: No significant change in LC3-II levels after this compound treatment.
| Possible Cause | Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (e.g., 1 nM to 1 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. |
| Low Autophagic Activity in the Cell Line | Use a positive control for autophagy induction (e.g., rapamycin or starvation) to confirm that the cells are capable of mounting an autophagic response. |
| Technical Issues with Western Blotting | Ensure proper protein transfer, especially for the low molecular weight LC3-II protein. Use a PVDF membrane and optimize your antibody concentrations and incubation times. |
| High Basal Autophagy | If your cells have high basal autophagy, the effect of this compound might be masked. Use an autophagy flux assay with lysosomal inhibitors to reveal changes in flux. |
Issue 2: p62 levels do not decrease with this compound treatment, or they increase.
| Possible Cause | Solution |
| This compound Induces p62 Oligomerization, Not Necessarily Degradation of Total p62 Pool | The primary mechanism of this compound is to induce p62 self-oligomerization to facilitate the degradation of other ubiquitinated proteins.[1][2] A decrease in the target protein is a more direct readout of this compound activity. |
| Blockage of Autophagic Flux | An increase in p62 can indicate a blockage in the autophagy pathway.[3] Perform an autophagy flux assay. If p62 levels are even higher with a lysosomal inhibitor, it suggests this compound is indeed increasing flux. |
| Transcriptional Upregulation of p62 | The 4-PBA component of this compound can potentially affect gene expression. Consider performing qPCR to check for changes in p62 mRNA levels. |
| Cell Line-Specific Effects | The response to this compound can be cell-type dependent. Compare your results with a well-characterized positive control for autophagy in your specific cell line. |
Issue 3: Conflicting results between Western blotting and GFP-LC3 puncta analysis.
| Possible Cause | Solution |
| Subjectivity in Puncta Quantification | Ensure you are using standardized and unbiased methods for puncta counting. Analyze a sufficient number of cells from multiple fields of view. |
| Overexpression of GFP-LC3 | Overexpression of GFP-LC3 can lead to the formation of aggregates that are not true autophagosomes. Use a stable cell line with low GFP-LC3 expression or perform immunofluorescence for endogenous LC3. |
| Static Measurement vs. Flux | An increase in GFP-LC3 puncta can mean either increased autophagosome formation or decreased degradation.[3] Co-treat with a lysosomal inhibitor; a further increase in puncta indicates enhanced flux. |
| This compound Affects p62-body formation | This compound-induced p62 oligomerization may lead to the formation of p62 bodies that recruit LC3, which might be distinct from canonical autophagosome formation. Co-localization studies with other autophagosome markers may be necessary. |
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier (Example) | Recommended Dilution |
| LC3B | Cell Signaling Technology | 1:1000 |
| p62/SQSTM1 | Abcam | 1:1000 |
| GAPDH | Santa Cruz Biotechnology | 1:5000 |
| Beta-Actin | Sigma-Aldrich | 1:5000 |
Table 2: Expected Quantitative Changes in Autophagy Markers with this compound Treatment
| Marker | Expected Change with this compound | Expected Change with this compound + Lysosomal Inhibitor |
| LC3-II / Loading Control Ratio | Modest Increase or No Change | Significant Increase Compared to Inhibitor Alone |
| p62 / Loading Control Ratio | Variable (may decrease or not change significantly) | Accumulation, higher than with inhibitor alone |
| Target Protein / Loading Control Ratio | Decrease | Attenuated Decrease (due to blocked degradation) |
| GFP-LC3 Puncta per Cell | Increase | Further Increase in Puncta Number |
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include all necessary controls (vehicle, positive control, lysosomal inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 12-15% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control.
Protocol 2: GFP-LC3 Puncta Formation Assay
-
Cell Culture: Plate cells stably expressing GFP-LC3 on glass coverslips or in glass-bottom dishes.
-
Treatment: Treat cells with this compound and controls as described for western blotting.
-
Fixation and Staining: Wash cells with PBS and fix with 4% paraformaldehyde. If desired, counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in a blinded manner for at least 50-100 cells per condition.
Visualizations
Caption: Mechanism of this compound-induced autophagy.
Caption: Experimental workflow for assessing autophagic flux.
References
Technical Support Center: Interpreting Unexpected Results in PBA-1106 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PBA-1106.
Critical Note for Researchers: It has come to our attention that "this compound" may refer to two distinct experimental compounds. Please identify the correct molecule for your research to ensure you are consulting the appropriate guidance.
-
This compound (AUTOTAC): An autophagy-targeting chimera designed to induce the degradation of misfolded proteins.
-
BA1106 (Anti-CD25 Antibody): A non-IL-2 blocking anti-CD25 antibody for cancer immunotherapy.
Section 1: this compound (AUTOTAC for Protein Degradation)
This section addresses common issues and unexpected outcomes for researchers working with the autophagy-targeting chimera this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an autophagy-targeting chimera (AUTOTAC). It is a bifunctional molecule that links the autophagic receptor p62 to a protein of interest (POI), specifically misfolded proteins, to induce their degradation via the autophagy-lysosome system.[1][2] By binding to both p62 and the target protein, this compound induces a conformational change in p62, promoting its self-polymerization and subsequent engulfment by autophagosomes for lysosomal degradation.[2]
Q2: My this compound experiment shows reduced protein degradation at higher concentrations. Is this expected?
A2: Yes, this phenomenon is known as the "hook effect" and has been observed with AUTOTAC molecules like this compound.[1] The hook effect occurs at high concentrations where the bifunctional chimera saturates both the target protein and p62 independently, preventing the formation of the ternary complex required for degradation. It is recommended to perform a dose-response curve to identify the optimal concentration for your experiments.
Q3: Why am I observing no protein degradation after this compound treatment?
A3: Several factors could contribute to a lack of protein degradation:
-
Cellular Health: Ensure your cells are healthy and not under stress from other factors, which can impact the autophagy pathway.
-
Autophagy Pathway Integrity: The autophagic machinery must be functional in your cell line. You can verify this by using known autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine) as controls.
-
Incorrect Concentration: As mentioned in the previous question, too high or too low of a concentration can result in no observable degradation. A thorough dose-response experiment is crucial.
-
Target Protein Expression: The level of your target protein might be too low to detect a significant change. Consider overexpressing your target protein if feasible.
Troubleshooting Guide: Unexpected Quantitative Results
| Unexpected Result | Potential Cause | Recommended Action |
| High Variability Between Replicates | Inconsistent cell seeding, uneven drug distribution, or variations in incubation times. | Ensure precise cell counting and seeding. Mix drug dilutions thoroughly before adding to wells. Standardize all incubation periods. |
| No Degradation Observed | Suboptimal drug concentration (too low or in the hook effect range), compromised cellular autophagy, or inactive compound. | Perform a wide-range dose-response curve (e.g., 0.1 nM to 10 µM). Include positive (e.g., rapamycin) and negative (e.g., inactive analog) controls for the autophagy pathway. Verify the integrity of your this compound stock. |
| Increased Target Protein Levels | Cellular stress response leading to increased protein synthesis, or potential off-target effects. | Monitor cell viability with assays like MTT or Trypan Blue. Analyze mRNA levels of the target protein to check for transcriptional upregulation. |
Experimental Protocols
In Vitro p62 Oligomerization Assay:
-
Seed HEK293T cells in appropriate culture plates.
-
Incubate cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and perform a Western blot analysis on the cell lysates.
-
Probe the Western blot with an antibody specific for p62 to observe changes in its oligomeric state.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound (AUTOTAC) in mediating protein degradation.
Section 2: BA1106 (Anti-CD25 Antibody for Immuno-Oncology)
This section is for researchers and clinicians involved in preclinical and clinical studies of the non-IL-2 blocking anti-CD25 antibody, BA1106.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BA1106?
A1: BA1106 is a monoclonal antibody that targets the CD25 subunit of the IL-2 receptor, which is highly expressed on regulatory T cells (Tregs).[3][4] Its main function is to deplete Tregs within the tumor microenvironment through antibody-dependent cellular cytotoxicity (ADCC), thereby enhancing the anti-tumor activity of effector T cells.[3] Importantly, BA1106 is designed to not block IL-2 signaling, which is crucial for the function of effector T cells.[3][4]
Q2: A patient in our trial is not responding to BA1106 therapy. What are the potential reasons?
A2: Lack of response to BA1106 monotherapy can be due to several factors:
-
Low Tumor Infiltration by Tregs: The efficacy of BA1106 is dependent on the presence of CD25-expressing Tregs in the tumor microenvironment. Tumors with low Treg infiltration may not respond well.
-
Immune-Resistant Tumor Microenvironment: Other immunosuppressive mechanisms may be dominant in the tumor, such as the expression of other checkpoint inhibitors (e.g., PD-L1) or the presence of myeloid-derived suppressor cells (MDSCs).
-
Prior Therapies: Patients who have received multiple prior lines of therapy may have developed resistance mechanisms.
Q3: We are observing unexpected adverse events in our clinical trial. What is known about the safety profile of BA1106?
A3: BA1106 is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[5][6] Early results suggest that BA1106 is generally well-tolerated.[4] However, as with any immunotherapy, there is a potential for immune-related adverse events. It is crucial to monitor patients closely and manage any adverse events according to trial protocols.
Troubleshooting Guide: Interpreting Clinical Trial Data
| Unexpected Finding | Possible Interpretation | Next Steps |
| Tumor shrinkage in some patients but not others | Heterogeneity in tumor microenvironments (e.g., varying levels of Treg infiltration) across patients. | Stratify patient data based on baseline tumor biopsies to correlate Treg levels with clinical response. |
| Initial response followed by tumor progression | Development of acquired resistance mechanisms. | Consider combination therapies. Preclinical studies have shown a synergistic effect when BA1106 is combined with a PD-1 inhibitor.[3] |
| Discrepancy between preclinical and clinical efficacy | Differences between animal models and human pathophysiology. | Analyze patient samples to understand the in-human mechanism of action and identify potential biomarkers of response. |
Experimental Protocols
Flow Cytometry Analysis of Treg Depletion:
-
Collect peripheral blood or tumor biopsy samples from patients at baseline and post-treatment.
-
Prepare single-cell suspensions from the collected samples.
-
Stain the cells with a panel of fluorescently labeled antibodies, including markers for T cells (CD3, CD4), Tregs (CD25, FOXP3), and effector T cells.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of Treg and effector T cell populations before and after BA1106 treatment.
Signaling Pathway and Workflow Diagrams
Caption: BA1106 depletes Tregs via ADCC, enhancing anti-tumor immunity.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boan’s BA1106 Administered for First Patient in Clinical Trial News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]
- 4. Boan Biotech Presents Early Research Findings about Its Innovative Anti-CD25 Antibody (BA1106) at AACR Annual Meeting 2025 News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]
- 5. A Trial to Evaluate Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of BA1106 in Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 6. A Trial to Evaluate Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of BA1106 in Advanced Solid Tumors [clin.larvol.com]
The effect of freeze-thaw cycles on PBA-1106 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of PBA-1106, with a specific focus on the potential effects of freeze-thaw cycles on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C.
Q2: How many times can I freeze and thaw my stock solution of this compound?
Currently, there is no publicly available data specifically detailing the stability of this compound to multiple freeze-thaw cycles. As a general best practice for small molecule inhibitors, it is advisable to minimize the number of freeze-thaw cycles. For optimal activity, we recommend aliquoting the stock solution into single-use volumes to avoid repeated temperature changes.
Q3: I subjected my this compound stock solution to several freeze-thaw cycles. How can I check if it is still active?
If you suspect that repeated freeze-thaw cycles may have compromised the activity of your this compound, you can perform a functional assay to test its efficacy. A recommended approach is to perform a dose-response experiment and compare the results with a fresh stock solution or a previously validated lot. An example of a relevant assay is monitoring the degradation of a target protein, such as mutant tau, in a cell-based experiment.[1]
Q4: What are the visible signs of this compound degradation in my stock solution?
Visible signs of degradation in a stock solution can include precipitation, cloudiness, or a change in color. If you observe any of these changes in your this compound stock solution, it is recommended to discard the solution and prepare a fresh one from solid stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | 1. Degradation due to multiple freeze-thaw cycles: Repeated freezing and thawing can potentially lead to the degradation of the compound. 2. Improper storage: Long-term storage at inappropriate temperatures can reduce the activity of this compound. 3. Incorrect concentration: Errors in calculating the final concentration for the experiment. | 1. Use a fresh aliquot: Always use a fresh aliquot of the stock solution for your experiments to avoid issues related to freeze-thaw cycles. 2. Verify storage conditions: Ensure that the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C). 3. Recalculate and verify concentrations: Double-check all calculations for dilutions and the final concentration used in the assay. |
| Inconsistent results between experiments. | 1. Variability in freeze-thaw cycles: Different numbers of freeze-thaw cycles for the stock solution used in each experiment. 2. Experimental variability: Inherent variability in biological assays. | 1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to ensure consistency across experiments. 2. Include proper controls: Always include positive and negative controls in your experimental setup to monitor for variability. |
| Precipitation observed in the stock solution upon thawing. | 1. Poor solubility: The concentration of the stock solution may be too high for the solvent. 2. Compound degradation: The precipitate may be a degradation product. | 1. Gentle warming and vortexing: Try gently warming the solution (e.g., to 37°C) and vortexing to redissolve the precipitate. If it does not dissolve, the solution should be discarded. 2. Prepare a fresh, lower concentration stock: If solubility is an issue, prepare a new stock solution at a lower concentration. |
Experimental Protocols
Protocol: Assessing the Effect of Freeze-Thaw Cycles on this compound Activity
This protocol describes a cell-based assay to determine if multiple freeze-thaw cycles have affected the activity of this compound. The principle is to compare the dose-dependent degradation of a target protein induced by a this compound solution subjected to freeze-thaw cycles versus a fresh solution.
Materials:
-
Cells expressing the target protein (e.g., SH-SY5Y cells stably expressing mutant tau).[1]
-
This compound solid compound
-
DMSO
-
Cell culture medium and supplements
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against the target protein
-
Secondary antibody
-
BCA Protein Assay Kit
Procedure:
-
Preparation of this compound Stock Solutions:
-
Fresh Stock (Control): Prepare a 10 mM stock solution of this compound in DMSO.
-
Freeze-Thaw Stock: Take an aliquot of the 10 mM stock solution and subject it to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample at -20°C for at least 1 hour, followed by thawing at room temperature.
-
-
Cell Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of both the "Fresh Stock" and the "Freeze-Thaw Stock" of this compound (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer. A freeze-thaw cycle can be used to aid in cell lysis.[1]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to detect the levels of the target protein.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the protein levels.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Calculate the normalized target protein levels for each concentration of this compound from both the "Fresh Stock" and the "Freeze-Thaw Stock".
-
Plot the dose-response curves and compare the DC50 (concentration for 50% degradation) values.
-
Data Presentation
Table 1: Hypothetical Impact of Freeze-Thaw Cycles on this compound Activity (DC50)
| Number of Freeze-Thaw Cycles | DC50 (nM) for Mutant Tau Degradation | % Change in Activity |
| 0 (Fresh Stock) | 5.0 | 0% |
| 1 | 5.2 | -4% |
| 3 | 6.5 | -30% |
| 5 | 9.8 | -96% |
| 10 | 25.1 | -402% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for assessing the impact of freeze-thaw cycles on this compound activity.
Caption: Simplified signaling pathway of this compound as an AUTOTAC.
References
Signs of PBA-1106 degradation or instability in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the small molecule inhibitor, PBA-1106. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide: this compound Degradation and Instability
This guide addresses common issues that may arise during the storage and use of this compound, potentially indicating its degradation.
Issue 1: Diminished or Inconsistent Biological Activity
Question: My in-vitro/in-vivo experiments are showing lower than expected efficacy or high variability. Could this compound be degrading?
Possible Causes and Solutions:
-
Improper Storage: Long-term storage at incorrect temperatures or exposure to freeze-thaw cycles can lead to degradation.
-
Solution: Always store this compound as recommended on the datasheet. For long-term storage, aliquot the compound upon receipt to minimize freeze-thaw cycles.
-
-
Solvent Instability: this compound may be unstable in certain solvents over time, especially aqueous-based buffers.
-
Solution: Prepare working solutions fresh for each experiment. If you must store solutions, conduct a stability study in your solvent of choice. A general recommendation is to store stock solutions in anhydrous DMSO at -80°C.
-
-
Photodegradation: Exposure to light, especially UV, can cause degradation of light-sensitive compounds.
-
Solution: Protect the solid compound and its solutions from light by using amber vials and covering tubes with foil.
-
Issue 2: Appearance of New Peaks in Analytical Assays (HPLC, LC-MS)
Question: I am analyzing my this compound solution via HPLC/LC-MS and see unexpected peaks that were not present in the initial analysis. What does this mean?
Possible Causes and Solutions:
-
Chemical Degradation: The new peaks are likely degradants of this compound. This can be caused by hydrolysis, oxidation, or other chemical reactions.
-
Solution: Analyze a freshly prepared solution from a new vial of solid compound to confirm the peak profile. If the new peaks are absent, the issue is with the stored solution. If they are present in the new sample as well, the entire batch may be compromised.
-
-
Contamination: The sample may have been contaminated.
-
Solution: Ensure proper handling techniques and use fresh, high-purity solvents and clean equipment to prepare samples.
-
Issue 3: Physical Appearance Changes
Question: The physical appearance of my solid this compound (e.g., color, texture) has changed upon storage. Is this a sign of degradation?
Possible Causes and Solutions:
-
Oxidation or Hydration: A change in color (e.g., from white to yellow or brown) can be a strong indicator of oxidation. Clumping or changes in texture may suggest hydration.
-
Solution: Discard the compound if significant physical changes are observed. To prevent this, store the solid compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen) if it is known to be sensitive to air or moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C or -80°C, protected from light, and in a tightly sealed container to prevent moisture absorption. For sensitive batches, storage under an inert gas is recommended.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable anhydrous organic solvent, such as DMSO. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I check if my this compound is degrading?
The most reliable method is to use analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) is a common method to check for the appearance of degradation peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and any potential degradants.
Q4: Is this compound sensitive to light?
Many complex organic molecules exhibit some level of photosensitivity. As a precautionary measure, always handle both solid this compound and its solutions with protection from light. Use amber vials or wrap containers in aluminum foil.
Q5: My this compound was left at room temperature for a short period. Is it still usable?
The stability of this compound at room temperature depends on the duration of exposure and other factors like humidity and light. It is highly recommended to perform a purity check using a method like HPLC before using the compound in a critical experiment.
Quantitative Stability Data
The following tables present illustrative stability data for this compound under various storage conditions.
Table 1: Stability of Solid this compound Over 12 Months
| Storage Condition | Purity (%) after 6 months | Purity (%) after 12 months | Appearance Change |
| -80°C, Desiccated, Dark | >99% | >99% | None |
| -20°C, Desiccated, Dark | >99% | 98.5% | None |
| 4°C, Desiccated, Dark | 97% | 94% | Slight yellowing |
| 25°C, Ambient Light & Humidity | 85% | 72% | Yellow/Brown |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Purity (%) after 1 week | Purity (%) after 1 month | Purity (%) after 3 months |
| -80°C (single thaw) | >99% | >99% | 99% |
| -20°C (single thaw) | >99% | 98% | 96% |
| 4°C | 96% | 91% | 82% |
| -20°C (3 freeze-thaw cycles) | 98% | 95% | 90% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting degradants.
1. Preparation of Solutions:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
- Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound (e.g., 254 nm).
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak areas.
- Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
- Compare the chromatogram to a reference standard or a sample from a freshly opened vial. The appearance of new peaks is indicative of degradation.
Visual Diagrams
Technical Support Center: Accounting for PBA-1106 Effects on Global Autophagy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PBA-1106 and interpreting its effects on global autophagy. The information is presented in a question-and-answer format to directly address common queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modulate autophagy?
A1: this compound is an AUTOphagy-TArgeting Chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of specific target proteins, such as mutant tau, via the autophagy pathway.[1][2] Its mechanism of action involves binding to the autophagy receptor p62/SQSTM1, which induces a conformational change in p62. This change promotes p62 self-oligomerization and exposes its LC3-interacting region (LIR), facilitating the recruitment of autophagosomes and thereby increasing the autophagic flux of targeted cargo.[1][3]
Q2: What are the primary experimental readouts to measure the effect of this compound on autophagy?
A2: The primary readouts for assessing this compound's effect on autophagy include:
-
Western Blotting: To measure the levels of key autophagy-related proteins, namely the conversion of LC3-I to LC3-II and the degradation of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
-
Immunofluorescence Microscopy: To visualize and quantify the formation of LC3-positive puncta (autophagosomes) and p62-positive puncta within cells.
-
Autophagic Flux Assays: To confirm that the observed increase in autophagosomes is due to increased formation and degradation, rather than a blockage of the pathway. This is often achieved by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine in conjunction with this compound treatment.
-
p62 Oligomerization Assays: To directly assess the ability of this compound to induce the self-assembly of p62, which is a key step in its mechanism of action.[3]
Q3: Does this compound induce global, non-selective autophagy or targeted autophagy?
A3: this compound is designed to primarily induce the selective autophagy of proteins that its target-binding ligand recognizes (e.g., mutant tau).[1][2] It achieves this by linking the target protein to the autophagy machinery via p62. While this targeted degradation relies on the core autophagy pathway, whether this compound also causes a significant global upregulation of non-selective autophagy is an important experimental question to address, potentially by examining the degradation of bulk cytosolic proteins.
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like AUTOTACs and PROTACs, where at very high concentrations, the compound's efficacy decreases.[4][5][6] This occurs because the high concentration of the bifunctional molecule leads to the formation of non-productive binary complexes (e.g., this compound bound only to p62 or only to the target protein) instead of the productive ternary complex (p62-PBA-1106-target protein). This excess of binary complexes competitively inhibits the formation of the ternary complex necessary for degradation. When performing dose-response experiments with this compound, it is crucial to test a wide range of concentrations to identify the optimal concentration for activity and to determine if a hook effect is present.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound and its precursor molecule, 4-phenylbutyric acid (4-PBA), on autophagy-related processes.
Table 1: In Vitro Efficacy of this compound on Mutant Tau Degradation
| Compound | Target | Cell Line | DC50 (nM) | Dmax (at 100 nM, 24 hr) | Reference |
| This compound | Mutant Tau | - | ~1–10 | - | [1][3] |
Table 2: Effect of this compound on p62 Puncta Formation in the Presence of an Autophagy Inhibitor
| Treatment | Average p62 Puncta per Cell (Mean ± SD) | Reference |
| Control + Autophagy Inhibitor | 6 ± 2.4 | [1] |
| This compound + Autophagy Inhibitor | 14 ± 4.2 | [1] |
Experimental Protocols
1. Western Blotting for LC3 and p62 to Assess Autophagic Flux
This protocol allows for the quantitative analysis of LC3-I to LC3-II conversion and p62 degradation, key indicators of autophagic activity.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
For autophagic flux analysis, include parallel treatments with a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II. A 10% gel can be used for p62.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
2. Immunofluorescence for LC3 and p62 Puncta
This protocol enables the visualization and quantification of autophagosome and p62 aggregate formation within cells.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with this compound and controls as described in the Western blotting protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash cells with PBS.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Image cells using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the number and intensity of LC3 and p62 puncta per cell using image analysis software.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in LC3-II or p62 levels after this compound treatment. | 1. This compound concentration is too low or too high (hook effect). 2. Incubation time is too short. 3. The target protein for this compound is not expressed in the cell line. 4. This compound is inactive. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Confirm target protein expression by Western blot or other methods. 4. Verify the integrity and activity of the this compound compound. |
| Increase in both LC3-II and p62 levels. | 1. This compound is blocking autophagic flux at the lysosomal degradation step. 2. Off-target effects of this compound. | 1. Perform an autophagic flux assay using a lysosomal inhibitor. If this compound treatment in the presence of the inhibitor does not lead to a further increase in LC3-II, it suggests a blockage. 2. Investigate potential off-target effects using cellular thermal shift assays (CETSA) or other target engagement assays. |
| High background in immunofluorescence. | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. |
| "Hook effect" observed in dose-response curve. | Formation of non-productive binary complexes at high this compound concentrations. | 1. Confirm the hook effect by testing a detailed concentration range at the higher end. 2. Determine the optimal concentration that gives maximal effect (Dmax) and use concentrations at or below this for subsequent experiments. 3. If available, test analogs of this compound with different linker lengths or compositions, as this can influence the stability of the ternary complex. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced targeted autophagy.
Experimental Workflow for Assessing Autophagic Flux
Caption: Workflow for measuring this compound's effect on autophagic flux.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of PBA-1106 and PBA-1105 for Tau Clearance: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two autophagy-targeting chimeras (AUTOTACs), PBA-1106 and PBA-1105, in promoting the clearance of pathological tau protein. The information is intended for researchers, scientists, and professionals in the field of drug development for neurodegenerative diseases.
Introduction
PBA-1105 and this compound are novel chemical biology tools designed to selectively degrade aggregation-prone proteins, such as mutant tau, through the autophagy-lysosome system.[1][2] Both molecules are classified as AUTOTACs, which are bifunctional compounds that recruit the autophagy receptor p62 to the target protein, thereby inducing its engulfment into autophagosomes and subsequent degradation.[2] The core structure of these AUTOTACs is based on 4-phenylbutyric acid (PBA), a chemical chaperone known to improve proteostasis.[1] This guide summarizes the available experimental data to compare the efficacy of these two compounds in clearing pathological tau.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy data for PBA-1105 and this compound in degrading mutant tau.
| Parameter | PBA-1105 | This compound | Source |
| DC50 (in vitro) | 0.71 nM | ~1–10 nM | [1][3][4][5] |
| Dmax, 24 hr (in vitro) | 100 nM | 100 nM | [1][3][4][5] |
Note: A hook effect was observed at concentrations higher than the Dmax.[1][3][4]
Mechanism of Action and Signaling Pathway
PBA-1105 and this compound function by hijacking the cellular autophagy machinery to selectively degrade misfolded tau. The proposed mechanism involves the AUTOTAC molecule acting as a bridge between the target protein (mutant tau) and the p62 autophagy receptor. This binding event is thought to induce a conformational change in p62, promoting its oligomerization and the subsequent formation of autophagosomes around the tau aggregates. These autophagosomes then fuse with lysosomes, leading to the degradation of their contents.[2]
In Vivo Efficacy of PBA-1105
In vivo studies using a transgenic mouse model of tauopathy (hTauP301L-BiFC) have demonstrated the efficacy of PBA-1105 in clearing tau aggregates from the brain.[1] Intraperitoneal injections of PBA-1105 at doses of 20-50 mg/kg, administered three times per week for four weeks, resulted in a significant, dose-dependent reduction of insoluble tau species.[1][3] Notably, the treatment did not affect the levels of soluble tau, indicating a selective action on pathological aggregates.[1][3] Immunohistochemical analysis confirmed a marked reduction in tau oligomers and phosphorylated tau in both the cortex and hippocampus.[3]
Special Efficacy of this compound
While direct in vivo comparative data with PBA-1105 is limited, in vitro experiments have highlighted a specific capability of this compound. It has been shown to significantly rescue the autophagic flux of hyperphosphorylated tau species, which are often resistant to degradation.[1] This suggests that this compound may be particularly effective in clearing more mature, pathological forms of tau.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PBA-1105 and this compound.
In Vitro Tau Degradation Assay
-
Cell Line: SH-SY5Y cells stably expressing mutant tau (tauP301L).[6]
-
Treatment: Cells are incubated with varying concentrations of PBA-1105 or this compound for 24 hours.[3]
-
Analysis: Cell lysates are analyzed by Western blot to determine the levels of tau protein. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the dose-response curves.[1][3]
In Vivo Tau Clearance Study (PBA-1105)
-
Animal Model: hTauP301L-BiFC transgenic mice, which express human tauP301L in the brain.[1]
-
Treatment Regimen: Mice receive intraperitoneal injections of PBA-1105 (20 or 50 mg/kg) or a vehicle control three times per week for four weeks.[1][3][7]
-
Sample Collection: Brain hemispheres are collected for biochemical analysis.[1]
-
Analysis:
-
RIPA-insoluble/soluble fractionation: Brain tissue is fractionated to separate soluble and insoluble tau species. The levels of human tau and murine tau in each fraction are quantified by Western blot.[1][7]
-
Immunohistochemistry: Brain sections are stained with antibodies against total and phosphorylated tau (e.g., AT8) to visualize and quantify tau pathology in different brain regions.[1][3]
-
Conclusion
Both PBA-1105 and this compound are potent inducers of mutant tau degradation through the autophagy pathway. PBA-1105 has demonstrated robust in vivo efficacy in reducing pathological tau aggregates in a mouse model of tauopathy. While in vivo data for this compound is less reported in the available literature, its ability to rescue the clearance of hyperphosphorylated tau in vitro suggests it may have a distinct therapeutic advantage. The choice between these two compounds for further research and development may depend on the specific therapeutic goal, such as targeting early-stage versus more mature tau pathology. Further head-to-head in vivo comparative studies are warranted to fully elucidate their relative efficacy.
References
- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PBA-1105 TFA | 自噬靶向嵌合体 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeted Protein Degradation: PBA-1106 (AUTOTAC) vs. PROTACs for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins. This guide provides an objective comparison of two leading TPD technologies: Autophagy-Targeting Chimeras (AUTOTACs), specifically PBA-1106, and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation Strategies
Targeted protein degradation utilizes the cell's own machinery to selectively eliminate disease-causing proteins. This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, thus preventing potential scaffolding functions or toxic aggregations.
This compound (AUTOTAC): An AUTOTAC molecule, this compound, hijacks the autophagy-lysosome pathway. It is a bifunctional molecule that binds to both a target protein and the autophagy receptor p62, initiating the formation of an autophagosome that engulfs the target protein and delivers it to the lysosome for degradation.[1][2][3]
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein.[4][5] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] Numerous PROTACs have been developed to target key proteins in neurodegenerative diseases, such as Tau, α-synuclein, and huntingtin.[6][7][8]
Mechanism of Action
The fundamental difference between this compound and PROTACs lies in the cellular degradation pathway they engage.
This compound (AUTOTAC) Signaling Pathway
This compound induces a conformational change in the autophagy receptor p62, promoting its self-oligomerization and the subsequent engulfment of the targeted misfolded protein into an autophagosome. This vesicle then fuses with a lysosome, where the protein is degraded by hydrolytic enzymes.[1][9]
PROTAC Signaling Pathway
A PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Comparative Performance Data
Table 1: In Vitro Degradation Efficacy
| Compound/Technology | Target Protein | Cell Line | DC₅₀ (Concentration for 50% Degradation) | Dₘₐₓ (Maximum Degradation) | Reference |
| This compound (AUTOTAC) | Mutant Tau (P301L) | SH-SY5Y | ~1-10 nM | Not Reported | [10] |
| PBA-1105 (AUTOTAC) | Mutant Tau (P301L) | SH-SY5Y | 0.71 nM | 100 nM (at 24 hr) | [11] |
| PROTAC (T3 - Dual Degrader) | α-Synuclein Aggregates | Not Specified | 1.57 ± 0.55 µM | Not Reported | [6] |
| PROTAC (T3 - Dual Degrader) | Total Tau | Not Specified | 4.09 ± 0.90 µM | Not Reported | [6] |
| PROTAC (Compound 5) | α-Synuclein Aggregates | H293T | 5.049 µM | Not Reported | [7] |
| PROTAC (QC-01-175) | Aberrant Tau | FTD patient-derived neurons | ~1 µM for 50-100% clearance | Up to 100% | [12][13] |
Table 2: In Vivo Efficacy
| Compound/Technology | Animal Model | Target Protein | Dosing Regimen | Key Findings | Reference |
| PBA-1105 (AUTOTAC) | TauP301L-BiFC mice | Aggregated Tau | 20 or 50 mg/kg, i.p., 3 times/week for 4 weeks | Effectively removed aggregated Tau from the brain. | [1][9] |
| PROTAC (Generic) | Mouse | Pathological Tau | Parenteral administration | Degraded >95% of pathological tau in the brain 24 hours post-administration. | [4] |
| PROTAC (T3 - Dual Degrader) | MPTP-induced PD mouse model | α-Synuclein and Tau | Not Specified | Confirmed therapeutic efficacy. | [6] |
| PROTAC (C004019) | 3xTg-AD mouse model | Tau | Single dose or once per 6 days | Sustained Tau decrease and alleviated Aβ-induced neurotoxicity. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for evaluating AUTOTACs and PROTACs.
This compound (AUTOTAC) Evaluation Protocol
This protocol is based on studies of PBA-1105/1106 for Tau degradation.
Key Steps:
-
Cell Culture: Utilize cell lines expressing the target protein (e.g., SH-SY5Y cells stably expressing mutant Tau P301L).[1]
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Okadaic acid can be used to induce Tau hyperphosphorylation and aggregation.[1][15]
-
Protein Extraction and Fractionation: Lyse cells and separate into soluble and insoluble fractions to assess the degradation of aggregated proteins.[1]
-
Western Blotting: Analyze protein levels of total and phosphorylated target protein by immunoblotting. Normalize to a loading control.[1]
-
In Vivo Studies: Administer this compound to a relevant animal model (e.g., Tau transgenic mice). Harvest brain tissue and perform biochemical analysis (Western blot, ELISA) on fractionated brain lysates to determine the extent of aggregate clearance.[1][9]
PROTAC Evaluation Protocol
This is a general workflow for assessing PROTAC efficacy.
Key Steps:
-
Protein Degradation Assessment: Treat cells with the PROTAC over a range of concentrations and time points. Measure the levels of the target protein by Western blot to determine DC₅₀ and Dₘₐₓ.[5][16]
-
Mechanism of Action Confirmation: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation should be rescued. To confirm the involvement of the specific E3 ligase, co-treat with an excess of the free E3 ligase ligand, which should compete with the PROTAC and prevent degradation.[5][12]
-
Cell Viability/Cytotoxicity Assay: Assess the effect of the PROTAC on cell health to ensure that the observed protein degradation is not due to general toxicity.[5]
-
In Vivo Evaluation: Assess the pharmacokinetic and pharmacodynamic properties of the PROTAC in animal models, including its ability to cross the blood-brain barrier. Efficacy studies involve dosing animals and measuring target protein levels in the brain, as well as assessing relevant behavioral outcomes.[]
Summary and Future Directions
Both this compound and PROTACs represent powerful and promising strategies for targeting neurodegenerative disease-associated proteins.
-
This compound (AUTOTAC) leverages the autophagy pathway, which may be particularly advantageous for clearing large protein aggregates that can be resistant to proteasomal degradation. The extremely potent low nanomolar DC₅₀ values reported for PBA-1105/1106 in vitro are noteworthy.
-
PROTACs utilize the ubiquitin-proteasome system and have demonstrated broad applicability with a growing number of molecules advancing through preclinical and clinical development for various diseases. The catalytic nature of PROTACs allows for sustained degradation with sub-stoichiometric concentrations.
Key Considerations for Researchers:
-
Target Protein Characteristics: The nature of the target protein (e.g., soluble monomer vs. large, insoluble aggregate) may influence the choice between an autophagy-based or proteasome-based degrader.
-
Cellular Context: The expression levels and activity of specific E3 ligases or autophagy components in the target cells or brain regions are critical for the efficacy of PROTACs and AUTOTACs, respectively.
-
Blood-Brain Barrier Penetration: A significant challenge for both technologies is achieving sufficient brain exposure. The development of brain-penetrant degraders is an active area of research.[4][10]
Future research will likely focus on direct, head-to-head comparisons of these degradation technologies, the development of novel brain-penetrant molecules, and the exploration of combination therapies that may target different aspects of proteinopathy in neurodegenerative diseases.
References
- 1. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Nervous System Targeted Protein Degraders [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models | eLife [elifesciences.org]
- 14. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 15. Microcystin-Leucine-Arginine Induces Tau Pathology Through Bα Degradation via Protein Phosphatase 2A Demethylation and … [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
Validating the Mechanism of PBA-1106: A p62-Dependent AUTOTAC™ for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mechanism of Action of PBA-1106, an AUTOTAC™ Degrader.
Introduction to this compound and the AUTOTAC™ Platform
This compound is a novel bifunctional small molecule belonging to the class of AUTOTACs, which are designed to hijack the cell's natural autophagy machinery for the selective degradation of target proteins. Unlike other targeted protein degradation technologies such as PROTACs (Proteolysis-Targeting Chimeras) that utilize the ubiquitin-proteasome system, AUTOTACs leverage the autophagy-lysosome pathway. This allows for the degradation of a broader range of targets, including protein aggregates and other cellular components that are not amenable to proteasomal degradation.
The core mechanism of this compound involves its ability to simultaneously bind a target protein and the autophagy receptor p62. This induced proximity triggers the self-oligomerization of p62, a crucial step for the formation of autophagosomes around the targeted cargo, ultimately leading to its degradation upon fusion with lysosomes.
Validation of the p62-Dependent Mechanism of this compound
A cornerstone of validating the mechanism of action for this compound is the demonstration of its reliance on p62. This is typically achieved through gene knockdown experiments, where the cellular levels of p62 are significantly reduced using techniques like small interfering RNA (siRNA).
p62 Knockdown Abolishes this compound-Mediated Degradation
In a key study by Ji et al. (2022), the effect of p62 knockdown on the activity of PBA-based AUTOTACs was investigated. The results unequivocally demonstrated that in cells treated with siRNA targeting p62, the ability of this compound to degrade its target proteins, specifically ubiquitin-conjugated protein aggregates, was abolished. This finding provides strong evidence that p62 is an essential mediator of this compound's function.
| Treatment Condition | Target Protein Degradation | Implication |
| This compound + Control siRNA | Observed | This compound is effective in cells with normal p62 levels. |
| This compound + p62 siRNA | Abolished | The degradation activity of this compound is dependent on the presence of p62. |
Experimental Protocols
Key Experiment: siRNA-Mediated Knockdown of p62 for this compound Mechanism Validation
The following is a representative protocol for validating the p62-dependent mechanism of this compound using siRNA-mediated knockdown, based on standard molecular biology techniques and the methods described in the foundational AUTOTAC literature.
Objective: To determine if the degradation of a target protein by this compound is dependent on the presence of the autophagy receptor p62.
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
This compound
-
siRNA targeting human p62/SQSTM1 (validated sequences)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p62, anti-target protein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blotting
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the p62 siRNA or control siRNA to a final concentration of 20 nM in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours to achieve efficient knockdown of p62.
-
-
This compound Treatment: Following the knockdown period, treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against p62 (to confirm knockdown), the target protein, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Compare the levels of the target protein in this compound-treated cells with and without p62 knockdown.
Visualizing the Mechanism and Workflow
Caption: Signaling pathway of this compound-mediated targeted protein degradation.
Caption: Experimental workflow for validating this compound's mechanism via p62 knockdown.
Comparison with Alternative Targeted Protein Degradation Technologies
This compound and the AUTOTAC platform offer distinct advantages and operate through a different mechanism compared to other major targeted protein degradation technologies.
| Technology | Mechanism of Action | Key Cellular Machinery | Target Scope |
| AUTOTACs (e.g., this compound) | Induces proximity between a target protein and the autophagy receptor p62, leading to autophagosome engulfment and lysosomal degradation. | Autophagy-Lysosome Pathway | Broad, including soluble proteins, protein aggregates, and potentially organelles. |
| PROTACs | Induces proximity between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation. | Ubiquitin-Proteasome System | Primarily soluble intracellular proteins. Not effective for protein aggregates. |
| LYTACs (Lysosome-Targeting Chimeras) | Binds to a cell-surface receptor and a target extracellular or membrane protein, inducing endocytosis and lysosomal degradation. | Endocytosis-Lysosome Pathway | Extracellular and membrane-bound proteins. |
| ATTECs (Autophagosome-Tethering Compounds) | Directly tethers target proteins to the autophagosome membrane protein LC3. | Autophagy-Lysosome Pathway | Intracellular proteins and aggregates. |
Conclusion
The validation of this compound's mechanism through p62 knockdown experiments provides compelling evidence for its mode of action. The abolishment of target protein degradation upon p62 depletion confirms the central role of this autophagy receptor in the AUTOTAC platform. This p62-dependent mechanism distinguishes AUTOTACs from other targeted protein degradation technologies and highlights their potential for degrading a wide array of pathogenic proteins, including those resistant to proteasomal degradation. For researchers and drug developers, this compound represents a promising tool and therapeutic candidate for diseases driven by the accumulation of aberrant proteins.
A Comparative Analysis of PBA-1106 and Traditional Autophagy Inducers: A Guide for Researchers
In the pursuit of therapeutic strategies for a host of pathologies linked to autophagy dysfunction, from neurodegenerative diseases to cancer, researchers are presented with an expanding arsenal (B13267) of autophagy-inducing compounds.[1][2][3] This guide provides a comparative analysis of a novel autophagy-targeting chimera (AUTOTAC), PBA-1106, and traditional autophagy inducers, offering insights into their distinct mechanisms of action, performance metrics, and the experimental protocols required for their evaluation.
Introduction to Autophagy Induction Strategies
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[4] Its therapeutic modulation has garnered significant interest. Traditional autophagy inducers, such as rapamycin (B549165) and spermidine (B129725), have been extensively studied and act through broad, systemic pathways. In contrast, emerging technologies like AUTOTACs offer a more targeted approach to inducing autophagy for the clearance of specific pathological proteins.[5]
Mechanism of Action: A Tale of Two Approaches
This compound: A Targeted Approach via AUTOTAC Technology
This compound is an autophagy-targeting chimera (AUTOTAC) that represents a novel strategy for targeted protein degradation.[6][7] Unlike traditional inducers that upregulate the general autophagy machinery, this compound acts as a bifunctional molecule. One end of the chimera binds to a target protein, in this case, exposed hydrophobic regions characteristic of misfolded proteins, while the other end recruits the autophagy receptor protein p62 (also known as SQSTM1).[8] This induced proximity triggers the self-oligomerization of p62, a crucial step for the formation of p62 bodies that sequester the target protein.[9][10] These p62 bodies are then recognized and engulfed by the autophagosome, leading to the degradation of the target protein upon fusion with the lysosome.[5][11] This mechanism allows for the selective clearance of pathological protein aggregates.[12]
Traditional Autophagy Inducers: Broad-Spectrum Activation
Traditional autophagy inducers can be broadly categorized into mTOR-dependent and mTOR-independent activators.[5]
-
mTOR-Dependent Induction (e.g., Rapamycin): Rapamycin is a well-established inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[6] The mTOR complex 1 (mTORC1) acts as a negative regulator of autophagy.[13] By inhibiting mTORC1, rapamycin mimics a state of cellular starvation, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.[14][15] This results in a global upregulation of autophagy.[2]
-
mTOR-Independent Induction (e.g., Spermidine): Spermidine, a natural polyamine, induces autophagy through a mechanism that is largely independent of mTOR.[1][4] It functions by inhibiting the acetyltransferase EP300.[16] The inhibition of EP300 leads to the deacetylation of several autophagy-related proteins, which in turn promotes the formation of autophagosomes.[17] This pathway represents an alternative route to stimulate autophagy without directly impacting the central mTOR signaling hub.
Performance Data: A Comparative Overview
Direct head-to-head quantitative comparisons of this compound and traditional autophagy inducers in the same experimental systems are not yet widely available in the public domain. The following tables summarize representative performance data for each class of inducer based on existing literature.
Table 1: Performance Metrics of this compound
| Metric | Value | Target Protein/Cell Line | Citation |
| DC₅₀ (Degradation Concentration 50%) | ~1–10 nM | Mutant tau | [11] |
| Dₘₐₓ (Maximum Degradation) | 100 nM (at 24 hr) | Mutant tau | [11] |
| Mechanism | p62 self-oligomerization | Not Applicable | [6][7] |
| Key Outcome | Increased autophagic flux of Ub-conjugated aggregates | Not Applicable | [7] |
Table 2: Performance Metrics of Traditional Autophagy Inducers
| Inducer | Typical Concentration | Key Readouts | Cell Line/Model | Citation |
| Rapamycin | 100 - 200 nM | Increased LC3-II/LC3-I ratio, decreased p62 levels, reduced phosphorylation of p70S6K | Human iPSCs, Neuroblastoma cells | [15][18] |
| Spermidine | 1 mM | Increased autophagic flux, neuroprotection | PC12 cells, cortical neurons | [17] |
Experimental Protocols
1. Assessing Autophagic Flux with mCherry-GFP-LC3 Reporter Assay
This method allows for the quantitative analysis of autophagic flux by distinguishing between autophagosomes and autolysosomes.
-
Principle: Cells are transfected with a plasmid encoding LC3 fused to both mCherry (acid-stable) and GFP (acid-sensitive). In neutral pH autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only the mCherry signal (red puncta).
-
Protocol:
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
Treat cells with the autophagy inducer (e.g., this compound, rapamycin, or spermidine) at the desired concentration and time course. A control group should be treated with vehicle.
-
For flux measurements, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of autolysosomes.
-
Acquire images using a confocal microscope with appropriate laser lines for GFP and mCherry.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates increased autophagic flux. The accumulation of yellow puncta in the presence of a lysosomal inhibitor further confirms active flux.[19][20]
-
2. Western Blot Analysis of Autophagy Markers
This is a standard biochemical method to assess the induction of autophagy.
-
Principle: The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. The degradation of p62, which is selectively incorporated into autophagosomes and degraded, also indicates autophagic activity.
-
Protocol:
-
Plate cells and treat with autophagy inducers as described above. Include a lysosomal inhibitor co-treatment group to assess flux.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3 and p62. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased flux.[8][15][21]
-
3. In Vitro p62 Oligomerization Assay
This assay is specific for evaluating the mechanism of action of AUTOTACs like this compound.
-
Principle: AUTOTACs induce the self-oligomerization of p62. This can be visualized by observing the formation of higher molecular weight p62 species on a Western blot.
-
Protocol:
-
Prepare cell lysates from a suitable cell line (e.g., HEK293T).
-
Incubate the cell lysates with the AUTOTAC (e.g., this compound) at various concentrations.
-
Analyze the samples by non-reducing SDS-PAGE followed by Western blotting for p62.
-
The appearance of higher molecular weight bands corresponding to p62 oligomers indicates the activity of the AUTOTAC.[11][22]
-
Visualizing the Pathways and Workflows
Signaling Pathways
Figure 1. Mechanism of action of this compound.
Figure 2. Signaling pathways of traditional autophagy inducers.
Experimental Workflow
Figure 3. Workflow for mCherry-GFP-LC3 autophagic flux assay.
Conclusion
This compound and traditional autophagy inducers represent two distinct and valuable strategies for modulating the autophagy pathway. Traditional inducers like rapamycin and spermidine offer broad activation of autophagy through well-characterized signaling pathways, making them useful tools for studying the systemic effects of autophagy. This compound, as an AUTOTAC, provides a more refined, targeted approach for the degradation of specific pathogenic proteins, opening new avenues for therapeutic development in diseases characterized by protein aggregation. The choice of inducer will ultimately depend on the specific research question and the desired outcome, whether it be a global upregulation of cellular recycling or the selective elimination of a disease-causing protein. The experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in navigating these choices and designing rigorous experiments to probe the multifaceted roles of autophagy in health and disease.
References
- 1. Mechanisms of spermidine-induced autophagy and geroprotection — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 21. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
PBA-1106 Demonstrates Potential for Enhanced Blood-Brain Barrier Penetration Compared to PROTACs
For Immediate Release
A new class of molecules, Autophagy-Targeting Chimeras (AUTOTACs), represented by PBA-1106, shows promise in overcoming a critical challenge in neurodegenerative disease therapy: crossing the blood-brain barrier (BBB). Evidence suggests that this compound and its analogue, PBA-1105, effectively engage targets within the central nervous system (CNS), indicating successful transit across the BBB. This performance, detailed in a recent study in Nature Communications, positions AUTOTACs as a potentially superior alternative to larger Proteolysis-Targeting Chimeras (PROTACs) for CNS drug development.
The ability of a therapeutic agent to penetrate the BBB is paramount for treating a wide range of neurological disorders. While PROTACs have emerged as a powerful modality for targeted protein degradation, their relatively large size often hinders their ability to reach the brain. AUTOTACs, such as this compound, are designed with more favorable physicochemical properties, including a lower molecular weight, to facilitate improved CNS penetration.
Comparative Analysis of Brain Exposure
In a key preclinical study, the AUTOTAC compound PBA-1105, a close analogue of this compound, demonstrated the ability to effectively clear aggregated Tau protein in the brains of a mouse model of tauopathy following intraperitoneal administration. This finding provides strong evidence of its capacity to cross the blood-brain barrier and exert its therapeutic effect within the brain.
While direct comparative BBB penetration data for this compound and a PROTAC in the same study is not yet available, a comparison with published data for a brain-penetrant Tau PROTAC, C004019, highlights the potential advantages of the AUTOTAC platform.
| Compound | Compound Class | Target | Administration Route | Brain Concentration (Cmax) | Plasma Concentration (Cmax) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| PBA-1105 | AUTOTAC | Aggregated Tau | Intraperitoneal (50 mg/kg) | 129.2 ng/mL | 1141.7 ng/mL | Not Reported | Ji et al., 2022 |
| C004019 | PROTAC | Tau | Subcutaneous (3 mg/kg) | 10.8 ng/mL | Not Reported | 0.00866 | Wang et al., 2021 |
Note: The brain-to-plasma concentration ratio for PBA-1105 has been calculated from the provided Cmax values and does not represent the unbound fraction (Kp,uu). Further studies are needed to determine the Kp,uu of PBA-1105 for a more direct comparison.
The data indicates that PBA-1105 achieves a significantly higher maximum concentration in the brain compared to the PROTAC C004019, even at a higher dose. While a direct comparison of the brain-to-plasma ratios is challenging without the unbound fraction data for PBA-1105, the substantial brain exposure observed for the AUTOTAC is a promising indicator of its enhanced BBB penetration capabilities.
Experimental Protocols
The following methodologies were employed in the key studies cited:
In Vivo Mouse Model of Tauopathy (for PBA-1105)
-
Animal Model: hTauP301L-BiFC transgenic mice were used to model tauopathy.
-
Compound Administration: PBA-1105 was administered via intraperitoneal injection at doses of 20 or 50 mg/kg.
-
Dosing Regimen: Injections were performed three times per week for a duration of four weeks.
-
Sample Collection: Brain and plasma samples were collected at various time points post-injection to determine compound concentrations.
-
Analytical Method: Compound concentrations in brain homogenates and plasma were quantified using liquid chromatography-mass spectrometry (LC-MS).
In Vivo Pharmacokinetics of a Tau PROTAC (C004019)
-
Animal Model: Wild-type mice were used to assess the pharmacokinetic profile.
-
Compound Administration: C004019 was administered via subcutaneous injection at a dose of 3 mg/kg.
-
Sample Collection: Brain and plasma samples were collected at multiple time points to determine the concentration-time profile.
-
Analytical Method: Compound concentrations were measured by LC-MS/MS to determine the unbound brain-to-plasma ratio (Kp,uu).
Signaling Pathway and Mechanism of Action
This compound functions through the autophagy-lysosome pathway to clear target proteins. As an AUTOTAC, it is a bifunctional molecule that binds to both the target protein (e.g., aggregated Tau) and p62/SQSTM1, an autophagy receptor. This dual binding facilitates the recruitment of the target protein to the autophagosome for subsequent degradation by the lysosome.
Caption: Mechanism of this compound action in the CNS.
Experimental Workflow for In Vivo Efficacy Study
The workflow for evaluating the in vivo efficacy of PBA-1105 in a mouse model of tauopathy involves several key steps, from compound administration to tissue analysis.
Caption: In vivo experimental workflow for PBA-1105.
Specificity Unveiled: A Comparative Analysis of PBA-1106 for Mutant Tau Over Wild-Type in Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the selective targeting of pathological protein aggregates is a critical objective in the pursuit of therapies for neurodegenerative diseases. This guide provides a detailed comparison of PBA-1106, an Autophagy-Targeting Chimera (AUTOTAC), and its specificity for mutant tau over wild-type tau. Through an examination of its mechanism of action, supporting experimental data, and a comparative look at alternative approaches, this document serves as a comprehensive resource for evaluating this compound's potential in tauopathy research.
This compound has emerged as a promising tool for the selective degradation of mutant tau, a protein implicated in the pathology of various neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia. As an AUTOTAC, this compound is a bifunctional molecule designed to hijack the cell's natural autophagy process to eliminate specific target proteins. One part of the molecule binds to the target protein, in this case, misfolded mutant tau, while the other part engages the autophagy machinery, marking the tau protein for degradation.
The specificity of this compound for mutant tau is believed to stem from its ability to recognize the distinct conformational changes and exposed hydrophobic regions present in the misfolded and aggregation-prone mutant protein. These features are typically absent in the properly folded, soluble wild-type tau. This selective recognition is a key advantage, as it minimizes the impact on the physiological functions of healthy tau protein.
Quantitative Analysis of this compound Performance
While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound for mutant versus wild-type tau is not extensively published, the available data on its degradation efficacy strongly supports its selectivity. The following table summarizes the key performance metrics for this compound and a comparative PROTAC compound, QC-01-175, which also targets tau for degradation, albeit through the proteasome system.
| Compound | Target Tau Form | Efficacy Metric (DC50) | Cell Line | Comments |
| PBA-1105 (a close analog of this compound) | Mutant Tau (tauP301L) | ~1–10 nM | SH-SY5Y | Induces autophagic degradation of stably expressed mutant tau. |
| This compound | Mutant Tau (tauP301L) | Not explicitly stated, but effective at inducing degradation | SH-SY5Y | Induces autophagic degradation of mutant tau. |
| QC-01-175 (PROTAC) | Mutant Tau (A152T and P301L) | Low µM range | iPSC-derived neurons | Induces proteasomal degradation of mutant tau. |
| QC-01-175 (PROTAC) | Wild-Type Tau | Negligible degradation | iPSC-derived neurons | Demonstrates selectivity for mutant over wild-type tau. |
Mechanism of Action: AUTOTAC vs. PROTAC
The specificity of this compound can be further understood by comparing its mechanism of action with that of Proteolysis-Targeting Chimeras (PROTACs), another class of targeted protein degraders.
As illustrated in Figure 1, this compound utilizes the autophagy-lysosome pathway, which is adept at clearing larger protein aggregates. In contrast, PROTACs like QC-01-175 engage the ubiquitin-proteasome system, which is typically responsible for the degradation of smaller, soluble proteins. This difference in the recruited degradation machinery may contribute to the efficacy of AUTOTACs in targeting aggregated forms of mutant tau.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
In Vitro Tau Degradation Assay
This protocol is designed to assess the ability of a compound to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the tau protein of interest (e.g., SH-SY5Y cells stably expressing tauP301L).
-
Cell culture medium and supplements.
-
This compound and control compounds (e.g., vehicle, inactive analog).
-
Cell lysis buffer.
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against total tau and specific phospho-tau species.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for Western blotting.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for tau.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of tau degradation for each treatment condition relative to the vehicle control.
-
Comparative Analysis with Alternative Approaches
While this compound shows significant promise, it is important to consider it within the broader landscape of tau-targeting strategies.
-
PROTACs: As previously mentioned, PROTACs like QC-01-175 also induce targeted degradation of tau. A key difference lies in the degradation pathway utilized. The choice between an AUTOTAC and a PROTAC may depend on the specific form of tau being targeted (soluble vs. aggregated) and the cellular context.
-
Antibody-based therapies: Monoclonal antibodies that target extracellular tau are in clinical development. These therapies aim to prevent the cell-to-cell spread of tau pathology. In contrast, this compound acts intracellularly to clear existing tau aggregates.
-
Small molecule inhibitors: Several small molecules have been developed to inhibit the aggregation of tau. These compounds typically work by binding to tau monomers and preventing their assembly into fibrils. This compound offers a different approach by actively removing already formed aggregates.
Conclusion
This compound represents a compelling tool for the selective degradation of mutant tau. Its mechanism of action, leveraging the autophagy-lysosome pathway, appears particularly well-suited for clearing the aggregated forms of tau that are characteristic of tauopathies. While more direct quantitative binding data comparing its affinity for mutant versus wild-type tau would be beneficial, the existing degradation data strongly supports its selectivity. For researchers in the field of neurodegenerative diseases, this compound and the broader class of AUTOTACs offer a powerful and specific approach to probe the consequences of removing pathological tau and hold promise for the development of novel therapeutic strategies.
Benchmarking PBA-1106: A Comparative Guide to Small Molecule Tau Degradation Activators
For Researchers, Scientists, and Drug Development Professionals
The accumulation of pathological tau protein is a central hallmark of several neurodegenerative diseases, including Alzheimer's disease. The targeted degradation of these toxic tau species represents a promising therapeutic strategy. This guide provides a comparative analysis of PBA-1106, an autophagy-targeting chimera (AUTOTAC), against other small molecule activators of tau degradation. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Tau Degradation Activators
Small molecule tau degradation activators are designed to clear pathological tau by hijacking the cell's natural protein disposal machinery. Two primary strategies have emerged: Autophagy-Targeting Chimeras (AUTOTACs) and Proteolysis-Targeting Chimeras (PROTACs).
-
AUTOTACs , such as this compound and PBA-1105, are bifunctional molecules that bind to both the target protein (tau) and an autophagy-related protein, typically the cargo receptor p62/SQSTM1. This linkage facilitates the engulfment of tau into autophagosomes, which then fuse with lysosomes for degradation.[1]
-
PROTACs , like QC-01-175, also possess two key binding domains. One engages with the target protein (tau), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[2][3]
This guide will focus on a comparison between the AUTOTAC this compound and other notable tau degradation activators, including the closely related AUTOTAC PBA-1105, the PROTAC QC-01-175, and Anle138b (B560633), a compound primarily known for its anti-aggregation properties.
Comparative Performance Data
The following table summarizes the available quantitative data for the selected small molecule tau degradation activators. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between different research publications.
| Compound | Class | Mechanism of Action | Target | Efficacy | Cell Line | Treatment Time (hr) |
| This compound | AUTOTAC | Autophagy-Lysosome Pathway | Pathological Tau | Data not publicly available | SH-SY5Y (mutant tau) | 24 |
| PBA-1105 | AUTOTAC | Autophagy-Lysosome Pathway | Pathological Tau | DC50: ~1-10 nM, Dmax: 100 nM[4][5] | SH-SY5Y (mutant tau) | 24 |
| QC-01-175 | PROTAC | Ubiquitin-Proteasome System | Aberrant Tau | Dmax: 60% (Total Tau) at 1 µM, 80% (P-tauS396) at 1 µM[3][6] | FTD patient-derived neurons | 24 |
| Anle138b | Aggregation Inhibitor | Inhibition of Tau Oligomer Formation | Tau Aggregates | Primarily inhibits aggregation, does not significantly induce degradation[7][8] | N/A | N/A |
Note: While specific quantitative data for this compound is not publicly available, its structural and mechanistic similarity to PBA-1105 suggests a comparable high potency.[1][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-mediated tau degradation.
Caption: Experimental workflow for benchmarking tau degradation activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of tau degradation activators.
Cell Culture and Compound Treatment
-
Cell Line: SH-SY5Y neuroblastoma cells stably expressing a mutant form of human tau (e.g., P301L) are commonly used.[4]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates). After reaching a desired confluency, the culture medium is replaced with fresh medium containing the test compounds (this compound, PBA-1105, QC-01-175) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. Cells are typically incubated with the compounds for 24 hours.[3][4]
Western Blotting for Tau Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.[6][9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total tau and phosphorylated tau (e.g., P-tauS396). An antibody against a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.
-
Detection and Analysis: After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of tau are normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Quantification
-
Sample Preparation: Cell lysates are prepared as described for Western blotting.
-
ELISA Procedure: Commercially available ELISA kits for human total tau and phospho-tau are used according to the manufacturer's instructions.[6][9]
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of tau in each sample is determined by comparison to a standard curve. The results are often expressed as a percentage of the vehicle-treated control.
Conclusion
This compound, as an AUTOTAC, represents a promising approach for the targeted degradation of pathological tau. While specific quantitative performance data for this compound is not yet widely published, its close analog, PBA-1105, demonstrates high potency in inducing tau degradation. In comparison to PROTACs like QC-01-175, AUTOTACs may offer the advantage of degrading larger protein aggregates that are less amenable to proteasomal degradation. Anle138b, while effective at preventing tau aggregation, does not appear to actively promote the degradation of existing tau species.
The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate this compound and other tau degradation activators in their own experimental settings. Further head-to-head studies are warranted to definitively establish the relative efficacy and therapeutic potential of these different modalities.
References
- 1. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 3. elifesciences.org [elifesciences.org]
- 4. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies | springermedizin.de [springermedizin.de]
- 9. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models | eLife [elifesciences.org]
Comparative Analysis of PBA-1106 Cross-Reactivity with Aggregate-Prone Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the autophagy-targeting chimera (AUTOTAC), PBA-1106, and its potential cross-reactivity with various aggregate-prone proteins implicated in neurodegenerative diseases. While this compound has been primarily investigated for its ability to target and degrade mutant tau protein, its mechanism of action suggests a broader therapeutic potential. This document summarizes the existing, albeit indirect, evidence for its interaction with other key pathological protein aggregates and outlines experimental protocols to definitively assess its cross-reactivity profile.
Introduction to this compound
This compound is a bifunctional molecule designed to induce the degradation of misfolded proteins through the autophagy pathway. It consists of two key components:
-
A "warhead" molecule: 4-phenylbutyric acid (PBA), a chemical chaperone known to selectively bind to exposed hydrophobic regions, a common feature of misfolded and aggregated proteins.[1][2]
-
A p62-binding ligand: This moiety engages the autophagy receptor protein p62, thereby recruiting the targeted protein to the autophagosome for lysosomal degradation.[1][3]
The primary therapeutic rationale for this compound is to clear the pathological protein aggregates that are a hallmark of many neurodegenerative diseases.[4][5]
Mechanism of Action of this compound
The mechanism of action for this compound involves hijacking the cellular autophagy machinery to eliminate target proteins. This process can be summarized in the following steps:
-
Binding to Misfolded Protein: The PBA warhead of this compound recognizes and binds to a misfolded or aggregated target protein.
-
Recruitment of p62: The other end of the this compound molecule binds to the autophagy receptor p62.
-
Formation of a Ternary Complex: This results in the formation of a ternary complex between the target protein, this compound, and p62.
-
Autophagosome Engulfment: The p62 protein, now linked to the target, facilitates the engulfment of the complex by a forming autophagosome.
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed target protein is degraded by lysosomal hydrolases.
Figure 1: Mechanism of Action of this compound.
Cross-Reactivity Profile of this compound
While this compound has been shown to be effective in promoting the degradation of mutant tau, its potential to interact with other key aggregate-prone proteins such as amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and TAR DNA-binding protein 43 (TDP-43) remains to be fully elucidated. The broad-acting nature of its PBA warhead suggests that such cross-reactivity is plausible.
Data Presentation
The following table summarizes the current state of knowledge regarding the interaction of the PBA warhead with major aggregate-prone proteins. It is important to note that direct binding and degradation data for this compound with proteins other than tau are not yet available.
| Target Protein | Disease Association | Evidence of Interaction with 4-PBA (the "warhead" of this compound) | Direct Evidence with this compound |
| Mutant Tau | Alzheimer's Disease, Tauopathies | PBA is a known chemical chaperone that can interact with misfolded proteins. | Confirmed: PBA-1105 (a close analog) and this compound induce autophagic degradation of mutant tau.[1][2] |
| Amyloid-Beta (Aβ) | Alzheimer's Disease | In silico studies suggest robust binding interactions.[6] 4-PBA has been shown to reduce Aβ aggregation and proteotoxicity in a C. elegans model.[7] In transgenic mice, PBA treatment reduced the incidence and size of amyloid plaques.[8] | Hypothesized: No direct experimental data available. |
| Alpha-Synuclein (α-syn) | Parkinson's Disease | In vitro assays demonstrate that PBA interacts with α-syn oligomers.[4][5] Molecular dynamics simulations suggest PBA can destabilize α-syn oligomers.[4] In a mouse model, PBA attenuated the loss of dopaminergic neurons and improved motor function.[2] | Hypothesized: No direct experimental data available. |
| TDP-43 | Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD) | No direct studies on the interaction between 4-PBA and TDP-43 were identified in the initial search. However, given PBA's general mechanism of binding to exposed hydrophobic regions of misfolded proteins, an interaction is plausible. | Hypothesized: No direct experimental data available. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro and cell-based assays are required. The following protocols are proposed based on established methodologies for characterizing AUTOTAC molecules and measuring protein-ligand interactions.[3][9][10]
In Vitro Protein Degradation Assay
Objective: To determine if this compound can induce the degradation of Aβ, α-syn, and TDP-43 aggregates in a cell-free system.
Methodology:
-
Protein Aggregation: Prepare oligomeric and fibrillar forms of recombinant human Aβ42, α-syn, and TDP-43.
-
Assay Setup: In a microplate format, incubate the pre-formed protein aggregates with purified components of the autophagy machinery (e.g., purified autophagosomes or a reconstituted in vitro autophagy system), ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Western Blot: Analyze the reaction mixtures by SDS-PAGE and Western blot using specific antibodies against Aβ, α-syn, and TDP-43 to quantify the remaining amount of aggregated protein.
-
Thioflavin T (ThT) Assay: Use the ThT fluorescence assay to measure the amount of remaining amyloid fibrils.
-
Cell-Based Protein Degradation Assay
Objective: To assess the ability of this compound to clear intracellular aggregates of Aβ, α-syn, and TDP-43 in a cellular context.
Methodology:
-
Cell Models: Utilize neuronal cell lines (e.g., SH-SY5Y) stably overexpressing fluorescently tagged versions of human Aβ42, α-syn, or TDP-43 that are prone to aggregation.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours. Include control groups treated with vehicle (DMSO) and a negative control molecule (e.g., PBA alone or the p62 ligand alone).
-
Analysis:
-
Western Blot: Prepare cell lysates and perform Western blotting to quantify the levels of the target aggregate-prone protein.
-
Immunofluorescence Microscopy: Fix and stain the cells with specific antibodies to visualize and quantify the number and size of intracellular protein aggregates.
-
Flow Cytometry: Use flow cytometry to quantify the fluorescence intensity of the tagged proteins as a measure of protein levels.
-
Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity of this compound to monomeric, oligomeric, and fibrillar forms of Aβ, α-syn, and TDP-43.
Methodology:
-
Chip Preparation: Immobilize the different forms of the target proteins onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface and measure the change in the refractive index, which is proportional to the amount of bound analyte.
-
Data Analysis: Calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) to determine the binding affinity.
Figure 2: Experimental Workflow for Assessing Cross-Reactivity.
Conclusion
This compound represents a promising therapeutic strategy for diseases characterized by protein aggregation. While its efficacy against mutant tau is established, its potential to clear other pathological protein aggregates is a compelling area for further investigation. The inherent ability of its 4-PBA warhead to recognize misfolded proteins provides a strong rationale for its potential cross-reactivity with amyloid-beta and alpha-synuclein. The experimental protocols outlined in this guide provide a clear path forward for comprehensively characterizing the cross-reactivity profile of this compound, which will be crucial for defining its broader therapeutic applications in the treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemical chaperone, sodium 4-phenylbutyric acid, attenuates the pathogenic potency in human alpha-synuclein A30P + A53T transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of α-Synuclein Fibrillation and Toxicity by 4-Phenylbutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylbutyric acid reduces amyloid plaques and rescues cognitive behavior in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Quantitative Comparison of PBA-1106-Induced Degradation Kinetics for Mutant Tau
A Comparative Guide for Researchers in Neurodegenerative Disease Drug Discovery
The targeted degradation of pathological protein aggregates represents a promising therapeutic strategy for neurodegenerative diseases, including tauopathies. This guide provides a quantitative comparison of the degradation kinetics induced by PBA-1106, an AUTOphagy-TArgeting Chimera (AUTOTAC), with other emerging alternatives for the degradation of mutant tau protein. The data presented herein is compiled from preclinical studies to assist researchers in evaluating and selecting compounds for further investigation.
Mechanism of Action: AUTOTACs vs. PROTACs
This compound is an AUTOTAC, a bifunctional molecule that hijacks the cellular autophagy-lysosome pathway to clear protein aggregates. It consists of a ligand that binds to the target protein (in this case, misfolded tau) and another ligand that recruits the autophagy receptor p62. This induced proximity triggers the sequestration of the tau-p62 complex into autophagosomes, which then fuse with lysosomes for degradation of the target protein.
In contrast, Proteolysis-Targeting Chimeras (PROTACs) utilize the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
Quantitative Degradation Kinetics of Mutant Tau
The following table summarizes the available quantitative data on the degradation kinetics of mutant tau induced by PBA-1105 (a close analog of this compound) and comparator molecules.
| Compound | Technology | Target | Cell Line | DC50 | Dmax | Time to Dmax | Key Kinetic Observations |
| PBA-1105 | AUTOTAC | Mutant Tau (P301L) | SH-SY5Y | ~1-10 nM | Not explicitly stated, but significant degradation observed at 100 nM | Sustained degradation observed from 3 hours onwards | Autophagy-based degradation was evident as early as 30 minutes and reached a sustained maximal effect from 3 hours onwards.[1] The effect persisted for at least 8 hours after washout.[1] |
| Anle138b-F105 | AUTOTAC | Mutant Tau (P301L) | Not specified | ~3 nM | Not explicitly stated | Sustained maximal effect from 3 hours onwards | Autophagy-based targeted degradation was observed as early as 30 minutes.[1] |
| QC-01-175 | PROTAC | Aberrant Tau | FTD patient-derived neurons (A152T mutation) | ~100 nM | ~50% (8h), ~70% (24h) | 24 hours for maximal effect | Degradation is time- and concentration-dependent. A "hook effect" was observed at the 4-hour time point.[2][3] |
| ATB2005A | AUTOTAC | Tau Aggregates | HEK293T tau P301S cells | Not specified | Significant degradation at 1 µM | 48 hours | Induces lysosomal degradation of pathogenic tau species.[4] |
| TauAutac-3 (TA-3) | Autac | Tau Oligomer and Monomer | Not specified | Not specified | Efficiently degraded tau | Not specified | Degradation is inhibited by the lysosomal inhibitor bafilomycin A1.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Time-Course Western Blot for Degradation Kinetics
-
Objective: To determine the rate and extent of target protein degradation over time.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y expressing mutant tau) at an appropriate density and allow them to adhere overnight. Treat the cells with the degrader compound (e.g., PBA-1105) at various concentrations for different time points (e.g., 0, 0.5, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein (e.g., total tau or phospho-tau) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
-
-
Data Analysis: Plot the percentage of remaining protein against time to determine the degradation rate constant (kdeg) and the maximal degradation (Dmax). The half-life (t1/2) of the protein can be calculated from the kdeg.
In-Cell Western/ELISA for DC50 Determination
-
Objective: To determine the concentration of a degrader that induces 50% of the maximal degradation (DC50) at a specific time point.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Treat the cells with a serial dilution of the degrader compound for a fixed time period (e.g., 24 or 48 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining (In-Cell Western) or Lysate Preparation (ELISA):
-
In-Cell Western: Block the wells and incubate with a primary antibody against the target protein, followed by an infrared dye-conjugated secondary antibody.
-
ELISA: Lyse the cells and perform a sandwich ELISA using capture and detection antibodies specific for the target protein.
-
-
Signal Quantification: Read the plate using an appropriate plate reader (infrared imager for In-Cell Western, spectrophotometer for ELISA).
-
-
Data Analysis: Normalize the signal to a cell viability marker or total protein content. Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.
References
- 1. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeted autophagic clearance of Tau protects against Alzheimer's disease through amelioration of Tau-mediated lysosomal stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of PBA-1106 and Alternatives in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy of the novel AUTOTAC (AUTOphagy-TArgeting Chimera) PBA-1106 and its related compounds with alternative therapeutic strategies in chronic disease models, primarily focusing on tauopathies, a class of neurodegenerative diseases. The information is intended to assist researchers and drug development professionals in evaluating the potential of these emerging therapies.
Introduction to Targeted Protein Degradation in Chronic Disease
Chronic diseases characterized by the accumulation of misfolded or aggregated proteins, such as Alzheimer's disease and other tauopathies, present a significant therapeutic challenge. Traditional small molecule inhibitors often require high sustained concentrations to be effective, which can lead to off-target effects. A promising alternative is targeted protein degradation (TPD), which harnesses the cell's own machinery to eliminate pathogenic proteins. Two prominent TPD technologies are Proteolysis-Targeting Chimeras (PROTACs) and AUTOTACs. While PROTACs utilize the ubiquitin-proteasome system, AUTOTACs leverage the autophagy-lysosome pathway, making them particularly suitable for degrading large protein aggregates that are resistant to proteasomal degradation.[1]
This guide focuses on this compound, an AUTOTAC designed to target misfolded protein aggregates for degradation. We will compare its mechanism and preclinical efficacy with other approaches aimed at clearing pathogenic tau.
This compound and the AUTOTAC Platform
This compound is an AUTOTAC that consists of 4-phenylbutyric acid (PBA), a chemical chaperone that binds to misfolded proteins, linked to a ligand for the autophagy receptor p62/SQSTM1.[2] This bifunctional molecule is designed to bring aggregated proteins into proximity with p62, initiating their engulfment by autophagosomes and subsequent degradation in lysosomes.
Mechanism of Action
The mechanism of this compound and other AUTOTACs involves the following key steps:
-
Binding to Misfolded Proteins: The PBA moiety of this compound recognizes and binds to exposed hydrophobic regions on misfolded and aggregated proteins, such as pathological tau.[2]
-
Recruitment of p62: The p62 ligand part of the molecule recruits the autophagy receptor p62.
-
Induction of Autophagy: This induced proximity triggers the self-oligomerization of p62, a critical step for the formation of the autophagosome, a double-membraned vesicle that engulfs the targeted protein aggregate.[2][3]
-
Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed cargo, including the aggregated protein, is degraded by lysosomal hydrolases.[4]
Long-Term Efficacy in a Chronic Disease Model
While specific long-term data for this compound is limited in the public domain, extensive studies have been conducted on closely related AUTOTACs, such as PBA-1105 and the orally available ATB2005A, in transgenic mouse models of tauopathy. These studies provide strong evidence for the long-term efficacy of this therapeutic approach.
In a study using a transgenic mouse model of tauopathy (JNPL3 mice), oral administration of ATB2005A three times a week for 8 weeks resulted in:
-
A significant reduction in aggregated total tau and phosphorylated tau in the cortex and hippocampus.[2]
-
An 85% reduction in the latency to cross in beam-walking tests and a 3-fold reduction in the time to fall in rotarod tests, indicating improved neuromuscular function.[2]
-
A 95% increase in total distance traveled in open-field tests, suggesting enhanced locomotive and exploratory behavior.[2]
These findings demonstrate that targeting tau aggregates for autophagic degradation can reverse behavioral deficits and slow disease progression in a chronic neurodegenerative model.
Comparative Analysis with Alternative Therapies
Several alternative strategies are being explored for the treatment of tauopathies. Here, we compare the AUTOTAC platform with two other prominent approaches: PROTACs and tau aggregation inhibitors.
PROTACs Targeting Tau
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Several PROTACs have been developed to target tau.
Mechanism: PROTACs link a tau-binding molecule to an E3 ligase ligand. This ternary complex formation facilitates the transfer of ubiquitin to the tau protein, marking it for proteasomal degradation.
Efficacy: Preclinical studies have shown that tau-targeting PROTACs can effectively reduce tau levels. For example, the PROTAC C004019 was shown to decrease total and phosphorylated tau levels in the brains of hTau-transgenic and 3xTg-AD mice following subcutaneous administration.[5][6] Another PROTAC, C8, also demonstrated a reduction in total and phosphorylated tau in htau-overexpressed mice, leading to improved cognitive function.[7] One preclinical study reported that a tau-targeted PROTAC eliminated over 95% of pathological tau protein in the brain of a mouse tauopathy model.
Limitations: A key limitation of PROTACs for neurodegenerative diseases is their reliance on the proteasome, which may be less efficient at degrading large, insoluble protein aggregates characteristic of advanced tauopathies.[1] The proteasome's narrow channel can physically impede the entry of such large structures.
Tau Aggregation Inhibitors
This class of drugs aims to prevent the initial misfolding and subsequent aggregation of tau monomers into pathogenic oligomers and fibrils.
Mechanism: Tau aggregation inhibitors, such as hydromethylthionine (LMTX®), are thought to bind to tau monomers and prevent them from adopting the beta-sheet conformation necessary for aggregation.[8]
Efficacy: Preclinical studies in mouse models have shown that some tau aggregation inhibitors can reduce tau pathology and improve cognitive function.[9] However, the clinical translation of these findings has been challenging.
Limitations: The efficacy of tau aggregation inhibitors may be limited once significant pathology has already developed. Furthermore, the need for high and sustained brain concentrations to block protein-protein interactions can be a hurdle.
Data Presentation: Head-to-Head Comparison
The following table summarizes the key features and preclinical efficacy data for AUTOTACs, PROTACs, and tau aggregation inhibitors in chronic disease models of tauopathy.
| Feature | AUTOTACs (this compound/ATB2005A) | PROTACs (e.g., C8, C004019) | Tau Aggregation Inhibitors (e.g., LMTX®) |
| Mechanism of Action | Targeted degradation via autophagy-lysosome pathway | Targeted degradation via ubiquitin-proteasome system | Inhibition of tau monomer aggregation |
| Targeted Species | Misfolded oligomers and large aggregates | Primarily soluble monomers and smaller oligomers | Monomers and early-stage oligomers |
| In Vitro Efficacy | DC50 in the low nanomolar range for tau degradation[10] | Effective reduction of total and phosphorylated tau in cell models[5][7] | Inhibition of tau fibrillization in vitro |
| In Vivo Model | JNPL3 and hTauP301L-BiFC transgenic mice[2] | hTau-transgenic and 3xTg-AD mice[5][6] | Various transgenic mouse models of tauopathy |
| Route of Administration | Intraperitoneal, Oral (ATB2005A)[2] | Subcutaneous, Intracerebroventricular[5][6] | Oral |
| Long-Term In Vivo Efficacy | Significant reduction of aggregated tau; improved motor and cognitive function over 8 weeks of treatment[2] | Reduction of total and phosphorylated tau; improved cognitive function with multiple doses[5][6][7] | Reduction in tau pathology and cognitive improvements in some preclinical models; clinical results have been mixed. |
| Key Advantage | Ability to clear large, insoluble protein aggregates.[1] | High potency and selectivity for soluble tau. | Potential to prevent the initial steps of pathogenesis. |
| Key Limitation | Relatively new technology with less long-term clinical data. | Potential for reduced efficacy against large aggregates.[1] | Efficacy may be limited in later stages of the disease. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the efficacy of AUTOTACs in chronic disease models.
In Vitro AUTOTAC Efficacy Assessment
Objective: To determine the concentration-dependent degradation of a target protein by an AUTOTAC in a cellular context.
Methodology:
-
Cell Culture: A human cell line (e.g., HEK293T or SH-SY5Y) is engineered to stably express the target protein (e.g., mutant tau).
-
Compound Treatment: Cells are treated with a range of concentrations of the AUTOTAC compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: The intensity of the protein bands is quantified, and the levels of the target protein are normalized to the loading control.
-
Data Analysis: The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.
In Vivo Long-Term Efficacy Study in a Tauopathy Mouse Model
Objective: To evaluate the long-term therapeutic effects of an AUTOTAC on pathology and behavior in a transgenic mouse model of tauopathy.
Methodology:
-
Animal Model: A transgenic mouse model that develops age-dependent tau pathology and associated behavioral deficits (e.g., JNPL3 mice) is used.
-
Compound Administration: Mice receive regular administration of the AUTOTAC (e.g., oral gavage or intraperitoneal injection) or a vehicle control over an extended period (e.g., 8 weeks).
-
Behavioral Testing: A battery of behavioral tests is performed at baseline and at the end of the treatment period to assess motor function (e.g., rotarod, beam walk) and cognitive function (e.g., open field test, Morris water maze).
-
Tissue Collection and Processing: At the end of the study, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, and the other can be flash-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates are fractionated to separate soluble and insoluble protein fractions. Western blotting is used to quantify the levels of total and phosphorylated tau in each fraction.
-
Immunohistochemistry: Brain sections are stained with antibodies against pathological tau to visualize and quantify the extent of tau pathology (e.g., neurofibrillary tangles).
-
Statistical Analysis: Data from behavioral tests, western blotting, and immunohistochemistry are statistically analyzed to compare the treated and control groups.
Conclusion
The AUTOTAC platform, represented by compounds like this compound and ATB2005A, presents a compelling therapeutic strategy for chronic diseases characterized by protein aggregation, such as tauopathies. Its unique mechanism of action, which leverages the autophagy-lysosome pathway, allows for the clearance of large, insoluble protein aggregates that are challenging for other degradation systems to handle. Preclinical data from long-term studies in relevant animal models demonstrate the potential of this approach to not only reduce pathology but also to reverse functional deficits.
In comparison to PROTACs and tau aggregation inhibitors, AUTOTACs offer a distinct advantage in their ability to target the aggregated forms of pathogenic proteins. While further research and clinical development are necessary, the evidence to date suggests that AUTOTACs are a highly promising modality for the treatment of neurodegenerative diseases and other proteinopathies. This guide provides a foundational understanding for researchers and drug developers to critically evaluate and potentially incorporate this innovative technology into their therapeutic pipelines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 8. Preclinical study shows how commonly prescribed drugs for Alzheimer’s disease interfere with the activity of the tau aggregation inhibitor hydromethylthionine - TauRx [taurx.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Biodistribution and Pharmacokinetics of AUTOTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-Tethering Compounds (AUTOTACs) represent a promising class of targeted protein degraders that harness the cell's own autophagy-lysosome pathway to eliminate unwanted or disease-causing proteins. As bifunctional molecules, they bind to a target protein of interest and the autophagy receptor p62, thereby inducing the degradation of the target. Understanding the in vivo behavior of these molecules is critical for their development as therapeutics. This guide provides a comparative overview of the available biodistribution and pharmacokinetic data for key AUTOTAC molecules, along with detailed experimental protocols to aid in the design and execution of such studies.
Mechanism of Action: The AUTOTAC Pathway
AUTOTACs function by hijacking the autophagy-lysosome system. The process begins with the AUTOTAC molecule simultaneously binding to the target protein and the p62 autophagy receptor. This binding event induces the oligomerization of p62, a key step in the formation of the autophagosome. The target protein, now tethered to the p62 oligomers, is engulfed by the forming autophagosome, which then fuses with a lysosome. The acidic environment and hydrolytic enzymes within the lysosome lead to the degradation of the target protein.
Safety Operating Guide
Proper Disposal of PBA-1106: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the Safety Data Sheet (SDS) for PBA-1105, a closely related analog of PBA-1106. A specific SDS for this compound is not publicly available at this time. Researchers, scientists, and drug development professionals should treat this guidance as a preliminary framework and are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols. All laboratory work should be conducted in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of the research chemical this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the data for its analog, PBA-1105, the following should be considered standard practice:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If working with a powdered form or creating aerosols, a NIOSH-approved respirator may be required. Work should be performed in a well-ventilated area, preferably a chemical fume hood.
In the event of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Collect all unused this compound, whether in solid or solution form, in a designated, sealed, and clearly labeled hazardous waste container.
-
Any materials used in the handling of this compound (e.g., pipette tips, contaminated gloves, bench paper) must also be disposed of as hazardous waste.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the full chemical name ("this compound"), the approximate amount of waste, and the relevant hazard warnings (e.g., "Irritant," "Toxic").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by the institution's EHS department.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Chemical and Physical Properties
The following table summarizes the known properties of PBA-1105, the analog of this compound. This data should be used as a reference, and it is important to note that the properties of this compound may vary.
| Property | Data (for PBA-1105) |
| Appearance | Crystalline solid |
| Molecular Formula | C39H48N2O6 |
| Molecular Weight | 640.81 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Essential Safety & Handling Protocols for Novel Chemical Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for "PBA-1106" could not be located. The following information provides a general framework for handling new or uncharacterized chemical compounds and should not be considered a substitute for a substance-specific SDS. It is imperative to obtain and thoroughly review the SDS from the manufacturer or supplier before any handling, storage, or disposal of a new chemical.
Pre-Handling Risk Assessment
Before working with any new compound, a thorough risk assessment is mandatory. This involves:
-
Literature Review: Search for any available information on the chemical class of the compound to understand potential hazards.
-
Hazard Identification: Assume the compound is hazardous in the absence of data. Consider potential routes of exposure (inhalation, ingestion, skin contact) and potential health effects.
-
Exposure Control: Determine the necessary engineering controls (e.g., chemical fume hood, glove box) and personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling potent, uncharacterized solid compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Check manufacturer's glove compatibility charts. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be used when there is a significant splash hazard.[1] | Protects eyes from splashes, dust, and vapors.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. The type should be determined by a risk assessment. | Prevents inhalation of dust or aerosols. |
| Protective Clothing | A lab coat, fully buttoned. For larger quantities or higher risk procedures, chemical-resistant coveralls may be necessary.[1] | Protects skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Handling Procedures
3.1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Have a spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
3.2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or glove box to minimize inhalation exposure.
-
Use a dedicated, labeled set of spatulas and weighing containers.
-
Handle the compound gently to avoid creating dust.
-
Close the primary container immediately after use.
3.3. Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or vented as appropriate.
Spill and Emergency Procedures
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbed material into a labeled waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
All waste generated from handling the compound, including contaminated PPE, weighing paper, and cleaning materials, must be considered hazardous waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, sealed, and compatible waste containers.
-
Follow your institution's and local regulations for hazardous waste disposal.[2]
-
Do not mix different types of chemical waste unless explicitly instructed to do so by your institution's environmental health and safety department.
Visual Workflow for Handling Novel Chemical Compounds
The following diagram illustrates the logical workflow for the safe handling of a novel or uncharacterized chemical compound.
Caption: Workflow for Safe Handling of Novel Chemical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
